9,10-Dibromo-2-methylanthracene
Description
Properties
IUPAC Name |
9,10-dibromo-2-methylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDNWMMKRSTYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 9,10-Dibromo-2-methylanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and spectroscopic data for 9,10-Dibromo-2-methylanthracene. This molecule is a key intermediate in organic synthesis and materials science, valued for its functionalized anthracene core, which serves as a versatile building block for advanced organic materials.
Core Chemical and Physical Properties
This compound is a solid, crystalline substance at room temperature. The presence of the bromine atoms at the meso-positions (9 and 10) of the anthracene core is critical to its reactivity, while the methyl group at the 2-position enhances solubility in organic solvents and provides an additional site for chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 177839-45-1 | [1][2] |
| Molecular Formula | C₁₅H₁₀Br₂ | [1] |
| Molecular Weight | 350.05 g/mol | [1][2] |
| Appearance | White to Yellow to Green powder/crystal | |
| Melting Point | 141.0 - 145.0 °C | |
| Boiling Point | 440.2 ± 25.0 °C (Predicted) | [3] |
| Purity | >96.0% (by GC) | |
| XLogP3 | 6.2 | [1] |
| MDL Number | MFCD00266492 |[1][4] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, the expected spectral characteristics can be inferred from the parent compound, 9,10-dibromoanthracene, and the known effects of a methyl substituent.
Table 2: Expected Spectroscopic Characteristics for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic region: Complex multiplets corresponding to the seven aromatic protons. The symmetry is lower than in 9,10-dibromoanthracene, leading to more complex splitting patterns. - Aliphatic region: A singlet peak around 2.5 ppm corresponding to the methyl group protons. |
| ¹³C NMR | - Aromatic region: Multiple signals for the aromatic carbons. The carbons bearing bromine atoms (C9, C10) would appear in a characteristic region. - Aliphatic region: A single peak for the methyl carbon. |
| IR Spectroscopy | - Aromatic C-H stretching above 3000 cm⁻¹. - Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹. - C=C aromatic ring stretching vibrations around 1600-1450 cm⁻¹. - C-Br stretching vibrations in the lower wavenumber region (typically below 600 cm⁻¹). |
| UV-Vis Spectroscopy | The UV-Vis spectrum is expected to show the characteristic fine structure of the anthracene core, with absorption bands likely in the range of 350-450 nm.[5] The methyl group may cause a slight bathochromic (red) shift compared to the parent compound. |
For reference, the well-documented spectral data for the parent compound, 9,10-dibromoanthracene , is provided below.
Table 3: Reference Spectroscopic Data for 9,10-Dibromoanthracene (CAS: 523-27-3)
| Technique | Data and Conditions | Source(s) |
|---|---|---|
| ¹H NMR | (300 MHz, CDCl₃): δ 8.59 (m, 4H), 7.63 (m, 4H). | [6][7] |
| ¹³C NMR | (CDCl₃): δ 131.55, 129.78, 127.55, 125.51. (Note: Only four signals due to symmetry). | [8] |
| IR Spectroscopy | (KBr Pellet): Key absorptions at 2920, 2850 (C-H stretch), 1650, 1560 (C=C aromatic stretch), 926, 746 (C-H out-of-plane bend), 579 (C-Br stretch) cm⁻¹. | [6][9][10] |
| Mass Spectrometry | (EI): m/z 336 [M]⁺, 334, 338. The isotopic pattern clearly shows the presence of two bromine atoms. |[7] |
Synthesis and Experimental Protocols
The primary route for synthesizing 9,10-dibromoanthracene derivatives is through the electrophilic bromination of the corresponding anthracene precursor. The 9 and 10 positions of the anthracene core are highly susceptible to electrophilic attack.
This protocol is adapted from the established synthesis of 9,10-dibromoanthracene.[11]
Materials:
-
2-Methylanthracene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
5-liter three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
Procedure:
-
Suspend 2-methylanthracene in carbon tetrachloride in the reaction flask.
-
While stirring vigorously, slowly add a stoichiometric amount (2.1 equivalents) of bromine from the dropping funnel. The reaction is exothermic and should be controlled, initially proceeding at room temperature. Vigorous stirring is essential to prevent the starting material from being coated by the less soluble product.
-
After the addition of bromine is complete (approx. 30-60 minutes), gently warm the reaction mixture to reflux using a steam bath.
-
Maintain the reflux with continuous stirring for one hour to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature. The crude this compound will precipitate.
-
Collect the solid product by filtration and wash it with a small amount of cold carbon tetrachloride to remove residual impurities.
-
Dry the product.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/dichloromethane).
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the two carbon-bromine bonds. These positions are activated for a variety of transformations, making the molecule a valuable precursor for more complex structures.
The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3][12] These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of highly conjugated systems used in organic electronics (e.g., OLEDs and OFETs).[12]
This protocol demonstrates the functionalization of the dibromoanthracene core.[3]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Solvent mixture (e.g., Toluene, THF, and water)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the base in the solvent mixture.
-
Degas the solution by bubbling argon or nitrogen through it for at least 15 minutes to remove oxygen.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the mixture (e.g., to 85-90 °C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, and perform an aqueous workup. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers, remove the solvent under reduced pressure, and purify the product by column chromatography.
Research on the parent 9,10-dibromoanthracene has shown that the C-Br bonds can be selectively cleaved using voltage pulses from a scanning tunneling microscope (STM) tip.[13][14] This technique allows for the creation of highly reactive diradical species on a surface, which can then be induced to undergo further reactions, such as cyclization.[13] This highlights the potential of dibromoanthracene derivatives in the field of single-molecule electronics and on-surface synthesis.
Safety and Handling
While a specific safety data sheet for this compound is not universally available, data from the closely related 9,10-dibromoanthracene suggests the following precautions:
-
Hazards: May cause skin, eye, and respiratory irritation. It is classified as an environmental hazard and is very toxic to aquatic life with long-lasting effects.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its core properties are defined by the luminescent anthracene backbone and the highly reactive C-Br bonds at the 9 and 10 positions. These features make it an essential building block for the synthesis of advanced conjugated materials for applications in organic electronics and optoelectronics. The protocols and data presented in this guide serve as a foundational resource for researchers working with this compound.
References
- 1. This compound | C15H10Br2 | CID 1713096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. 177839-45-1|this compound|BLD Pharm [bldpharm.com]
- 5. Anthracene, 9,10-dibromo- [webbook.nist.gov]
- 6. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 9,10-Dibromoanthracene(523-27-3) 13C NMR [m.chemicalbook.com]
- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 9. Anthracene, 9,10-dibromo- [webbook.nist.gov]
- 10. 9,10-Dibromo anthracene [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ossila.com [ossila.com]
- 13. 9,10-Dibromoanthracene - Wikipedia [en.wikipedia.org]
- 14. acs.org [acs.org]
An In-depth Technical Guide to 9,10-Dibromo-2-methylanthracene
CAS Number: 177839-45-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9,10-Dibromo-2-methylanthracene, a key intermediate in the field of organic electronics and materials science. This document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its applications, particularly in the development of advanced organic materials. While this compound is of significant interest for materials science, it should be noted that there is currently limited to no available information on its biological activity or its direct application in drug development signaling pathways.
Core Chemical and Physical Properties
This compound is a substituted polycyclic aromatic hydrocarbon. The presence of bromine atoms at the 9 and 10 positions makes it an excellent precursor for further functionalization through various cross-coupling reactions. The methyl group at the 2-position can subtly influence its electronic properties and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 177839-45-1 | [1] |
| Molecular Formula | C₁₅H₁₀Br₂ | [1] |
| Molecular Weight | 350.05 g/mol | [1] |
| Appearance | White to Yellow to Green powder/crystal | TCI Chemicals |
| Melting Point | 141.0 to 145.0 °C | TCI Chemicals |
| IUPAC Name | This compound | [1] |
| Synonyms | 9,10-DIBROMO-2-METHYL-ANTHRACENE | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
The bromination of 2-methylanthracene at the 9 and 10 positions is an electrophilic aromatic substitution reaction. The meso-positions (9 and 10) of the anthracene core are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from the Synthesis of 9,10-Dibromoanthracene)
This protocol is adapted from the established synthesis of 9,10-dibromoanthracene and may require optimization for 2-methylanthracene.
Materials:
-
2-Methylanthracene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Round-bottom flask
-
Dropping funnel
-
Stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend 2-methylanthracene in carbon tetrachloride.
-
Bromine Addition: Slowly add a solution of bromine in carbon tetrachloride to the stirring suspension at room temperature. The addition should be controlled to maintain a steady reaction rate and minimize the evolution of hydrogen bromide gas.
-
Reaction: After the addition is complete, gently warm the reaction mixture to reflux and maintain for 1-2 hours to ensure complete dibromination.
-
Cooling and Filtration: Allow the mixture to cool to room temperature, which should result in the precipitation of the crude product. Collect the solid by vacuum filtration and wash with a small amount of cold carbon tetrachloride.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as toluene or xylene to yield the final product as a crystalline solid.
Spectroscopic Characterization (Predicted)
While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methyl protons around 2.5 ppm. The integration and splitting patterns would confirm the substitution pattern. |
| ¹³C NMR | Signals for the aromatic carbons, with the carbons attached to bromine appearing at a characteristic downfield shift. A signal for the methyl carbon around 20-25 ppm. |
| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 1:2:1). |
| FT-IR | C-H stretching vibrations for the aromatic and methyl groups. C=C stretching vibrations characteristic of the anthracene core. C-Br stretching vibrations in the fingerprint region. |
Applications in Materials Science and Organic Electronics
The primary application of this compound is as a versatile building block for the synthesis of more complex, high-performance organic materials. The bromine atoms serve as reactive handles for introducing various functional groups via cross-coupling reactions.
Suzuki and Sonogashira Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the extension of the π-conjugated system.
Caption: Key cross-coupling reactions of this compound.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are promising candidates for use in Organic Light-Emitting Diodes (OLEDs). By attaching various aryl or other chromophoric groups, the emission color, quantum efficiency, and charge transport properties of the resulting materials can be finely tuned. These materials can function as emitters, hosts, or charge transport layers within an OLED device.
Caption: Generalized workflow for incorporating anthracene derivatives into an OLED.
Safety and Handling
Detailed toxicological data for this compound is not available. However, as with all halogenated aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in the field of materials science. Its utility stems from the reactive bromine atoms at the 9 and 10 positions, which allow for the straightforward synthesis of a wide array of functionalized anthracene derivatives. These derivatives have shown significant promise for applications in organic electronics, particularly in the development of new materials for OLEDs. While its potential in drug development is not currently established, its rich chemistry and photophysical properties may inspire future research in related fields. Further research into the specific properties and applications of this compound and its derivatives is warranted to fully unlock their potential.
References
An In-depth Technical Guide to 9,10-Dibromo-2-methylanthracene
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 9,10-Dibromo-2-methylanthracene, tailored for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
This compound is a halogenated polycyclic aromatic hydrocarbon. The introduction of bromine atoms at the 9 and 10 positions of the anthracene core significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀Br₂ | [1] |
| Molecular Weight | 350.05 g/mol | [2] |
| CAS Number | 177839-45-1 | [1][2] |
| Appearance | White to Yellow to Green powder to crystal | |
| Melting Point | 141.0 to 145.0 °C | [2] |
| Boiling Point (Predicted) | 440.2 ± 25.0 °C | [2] |
| Density (Predicted) | 1.696 ± 0.06 g/cm³ | [2] |
| Purity | >96.0% (GC) |
Molecular Structure
The structure of this compound is characterized by a tricyclic aromatic core of anthracene with bromine substituents at the central (meso) positions and a methyl group on one of the outer rings.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 9,10-Dibromo-2-methylanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 9,10-Dibromo-2-methylanthracene. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predicted spectrum based on established principles of substituent effects on polycyclic aromatic hydrocarbons (PAHs). The analysis is supported by data from the parent compound, 9,10-dibromoanthracene, and general spectroscopic rules. This guide also includes a comprehensive experimental protocol for acquiring high-quality ¹H NMR data for this class of compounds.
Predicted ¹H NMR Spectral Data
The introduction of a methyl group at the C-2 position of the 9,10-dibromoanthracene core breaks the molecule's C₂ᵥ symmetry. This results in seven distinct signals in the aromatic region and one signal for the methyl protons. The methyl group, being weakly electron-donating, is expected to cause a slight upfield shift (shielding) for its ortho (H-1, H-3) and para (H-6) protons compared to the parent compound.
The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the analysis of substituent effects and comparison with similar aromatic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~8.45 | d (doublet) | J ≈ 9.0 | 1H |
| H-3 | ~8.20 | s (singlet) | - | 1H |
| H-4 | ~8.35 | d (doublet) | J ≈ 9.0 | 1H |
| H-5 | ~8.55 | m (multiplet) | - | 1H |
| H-8 | ~8.55 | m (multiplet) | - | 1H |
| H-6 | ~7.65 | m (multiplet) | - | 1H |
| H-7 | ~7.65 | m (multiplet) | - | 1H |
| 2-CH₃ | ~2.55 | s (singlet) | - | 3H |
Note: The chemical shifts for the protons on the unsubstituted ring (H-5, H-6, H-7, H-8) are expected to be complex and are grouped as multiplets. The exact chemical shifts can vary based on the solvent and experimental conditions.
Logical Diagram: Proton Signal Assignment
The following diagram illustrates the logical relationship between the unique protons of this compound and their predicted signals in the ¹H NMR spectrum.
Detailed Experimental Protocol for ¹H NMR Acquisition
This section outlines a standard protocol for acquiring a high-quality ¹H NMR spectrum of a solid, aromatic compound like this compound.
1. Sample Preparation
-
Analyte Quantity : Weigh approximately 5-15 mg of the solid this compound.[1][2] For small molecules (<1000 g/mol ), this amount is typically sufficient for a ¹H NMR spectrum with good signal-to-noise in a few minutes of acquisition time.[1]
-
Solvent Selection : Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds. Use approximately 0.6-0.7 mL of the solvent.[1] Deuterated solvents are essential to avoid large solvent signals that would overwhelm the analyte signals and to provide a lock signal for the spectrometer.[1][3]
-
Dissolution :
-
Place the weighed solid into a clean, small vial.
-
Add the deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently vortex or swirl the vial to ensure the compound is fully dissolved. Preparing the sample in a secondary vial makes complete dissolution easier to achieve and observe.[1]
-
-
Filtration and Transfer :
-
Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.
-
Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1] Suspended solids can severely degrade the magnetic field homogeneity, leading to broad spectral lines.
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL).[4]
-
-
Internal Standard (Optional but Recommended) : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. Typically, the residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) is used for calibration.[1]
2. NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a modern Fourier-transform NMR (FT-NMR) spectrometer (e.g., 400-600 MHz).
-
Instrument Preparation :
-
Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.
-
Place the sample into the spectrometer's autosampler or manually lower it into the magnet.
-
-
Locking and Shimming :
-
Lock : The spectrometer will automatically lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift over time.
-
Shimming : The magnetic field must be shimmed to ensure homogeneity across the sample volume. This process minimizes peak broadening and distortion. Modern spectrometers have automated shimming routines that are highly effective.[5]
-
-
Acquisition Parameters :
-
Experiment : Select a standard 1D proton acquisition experiment.
-
Spectral Width : Set a spectral width appropriate for proton signals, typically from -1 to 12 ppm.
-
Pulse Angle : A 30-45° pulse angle is often sufficient for routine spectra, allowing for a shorter relaxation delay.
-
Acquisition Time (AT) : Typically 2-4 seconds.
-
Relaxation Delay (D1) : A delay of 1-2 seconds is usually adequate for qualitative ¹H NMR.
-
Number of Scans (NS) : For the recommended sample concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
-
Data Processing :
-
Fourier Transform : The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.
-
Phasing : The spectrum must be manually or automatically phase-corrected to ensure all peaks are in the pure absorption mode (positive and upright).
-
Baseline Correction : A polynomial function is applied to correct any rolling or distortion in the spectral baseline.
-
Referencing : Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS signal (0.00 ppm) to its known value.
-
Integration : Integrate the area under each signal to determine the relative number of protons each signal represents.
-
References
Solubility of 9,10-Dibromo-2-methylanthracene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 9,10-Dibromo-2-methylanthracene in organic solvents. Due to a notable scarcity of quantitative solubility data for this specific compound in peer-reviewed literature and chemical databases, this document provides available qualitative and limited quantitative data for the closely related analogue, 9,10-dibromoanthracene, to serve as a practical reference. Furthermore, a comprehensive, generalized experimental protocol for the accurate determination of the solubility of sparingly soluble aromatic compounds like this compound is detailed, providing a robust framework for researchers to generate precise data in their own laboratory settings.
Introduction
This compound is a substituted polycyclic aromatic hydrocarbon with potential applications in materials science, organic electronics, and as a synthetic intermediate. Understanding its solubility profile in various organic solvents is a critical prerequisite for its use in solution-phase reactions, purification processes such as recrystallization, and formulation development. The dissolution behavior of a compound is fundamental to controlling reaction kinetics, optimizing yields, and ensuring the homogeneity of materials.
This guide recognizes the current limitations in available data and aims to provide the most relevant information by presenting solubility characteristics of the parent compound, 9,10-dibromoanthracene, as a surrogate. Additionally, a detailed experimental methodology is provided to empower researchers to determine the solubility of this compound with high accuracy.
Solubility Data for 9,10-Dibromoanthracene (as a proxy)
| Solvent | Temperature | Solubility | Data Type | Citation |
| Benzene | Hot | Soluble | Qualitative | [1] |
| Benzene | Cold | Slightly Soluble | Qualitative | [1] |
| Toluene | Hot | Soluble | Qualitative | [1] |
| Chloroform | Not Specified | Soluble | Qualitative | [1] |
| Carbon Tetrachloride | Not Specified | Sparingly Soluble | Qualitative | [2] |
| Xylenes | Standard Temp. | ~29 mM | Quantitative | [3] |
| Alcohol (unspecified) | Not Specified | Slightly Soluble | Qualitative | [1] |
| Ether (unspecified) | Not Specified | Slightly Soluble | Qualitative | [1] |
| Dichloromethane | Standard Temp. | Poorly Soluble | Qualitative | [3] |
| Ethyl Acetate | Standard Temp. | Poorly Soluble | Qualitative | [3] |
| n-Butanol | Standard Temp. | Poorly Soluble | Qualitative | [3] |
| Petroleum Ether | Standard Temp. | Poorly Soluble | Qualitative | [3] |
| Water | Not Specified | Insoluble | Qualitative | [1] |
Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method
The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The concentration of the dissolved solute can then be accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
3.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals. The filter material should be chemically inert to the solvent.
-
Dilution and Analysis:
-
For UV-Vis Spectroscopy: If the compound has a distinct chromophore, create a calibration curve by preparing a series of standard solutions of known concentrations. Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance at the wavelength of maximum absorbance (λmax).
-
For HPLC: Similarly, prepare a calibration curve with standard solutions. Dilute the filtered saturated solution and inject a known volume into the HPLC system.
-
-
Concentration Calculation: Use the prepared calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains elusive in public-domain literature, the information available for 9,10-dibromoanthracene provides a useful starting point for solvent screening. For precise and reliable data, the detailed isothermal shake-flask protocol outlined in this guide is recommended. This methodology, combined with standard analytical techniques, will enable researchers to generate the critical solubility data required for the successful application of this compound in their work.
References
The Photoluminescence of 9,10-Dibromo-2-methylanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photoluminescent properties of 9,10-Dibromo-2-methylanthracene and a detailed framework for its experimental characterization. Due to a lack of specific experimental data for this compound in the current scientific literature, this document leverages established principles of photochemistry and the known properties of related anthracene derivatives to predict its behavior. We discuss the theoretical underpinnings of its fluorescence, including the influential "heavy atom effect" from bromine substitution and the potential perturbations introduced by the methyl group. This guide also offers detailed, generalized experimental protocols for the measurement of key photoluminescent parameters and presents a comparative analysis of related compounds to serve as a benchmark for future studies.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. The parent anthracene molecule is known for its characteristic blue fluorescence. However, the introduction of substituents can dramatically alter its photophysical behavior. In this derivative, two key modifications to the anthracene core are present: bromine atoms at the 9 and 10 positions and a methyl group at the 2 position. Understanding the interplay of these substituents is crucial to predicting and verifying the compound's luminescent properties.
Theoretical Photoluminescent Properties
The photoluminescence of this compound is expected to be significantly influenced by two primary factors:
-
The Heavy Atom Effect: The presence of bromine atoms at the 9 and 10 positions is anticipated to be the dominant factor governing the photoluminescent behavior of this molecule. The "heavy atom effect" describes how the proximity of an atom with a high atomic number (like bromine) to a fluorophore enhances the rate of intersystem crossing (ISC).[1] ISC is a non-radiative process where an excited singlet state transitions to a triplet state. This process competes directly with fluorescence (radiative decay from the singlet state), and a higher ISC rate typically leads to significant fluorescence quenching , resulting in a low fluorescence quantum yield.[2]
-
Influence of the Methyl Group: The methyl group at the 2-position is expected to have a more subtle effect. The introduction of methyl groups onto aromatic systems can have varied consequences on their fluorescence properties.[3] In some cases, they can cause a slight decrease in the fluorescence rate constant while slightly increasing the intersystem crossing rate.[3] Steric hindrance caused by the methyl group could also influence the molecular geometry and, consequently, the electronic transitions.[3] However, compared to the pronounced quenching effect of the two bromine atoms, the impact of the single methyl group is likely to be secondary.
Based on these principles, it is hypothesized that this compound will exhibit weak fluorescence.
Comparative Photophysical Data of Related Anthracene Derivatives
To provide a context for the anticipated properties of this compound, the following table summarizes the photoluminescent data for anthracene and its other derivatives.
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |
| Anthracene | Ethanol | 355 | 380, 401, 425 | ~0.27-0.36 |
| 2-Methylanthracene | Not Specified | Not Specified | Not Specified | Not Specified |
| 9,10-Dibromoanthracene | Not Specified | Not Specified | Blue Emission | Significantly lower than anthracene |
| 9,10-Diphenylanthracene | Cyclohexane | ~375 | ~408, 430 | ~0.90-1.00 |
Experimental Protocols for Photoluminescence Characterization
The following sections outline a generalized experimental approach for the comprehensive photophysical characterization of this compound.
Materials and Instrumentation
-
Solvent: A spectrograde, non-polar solvent such as cyclohexane or toluene is recommended to minimize solvent-fluorophore interactions.
-
Fluorescence Standard: A well-characterized fluorescence standard with a known quantum yield and an emission range that does not significantly overlap with the expected emission of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).
-
UV-Vis Spectrophotometer: For measuring absorbance spectra.
-
Fluorometer: Equipped with an excitation and emission monochromator to record fluorescence spectra.
Sample Preparation
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions with concentrations ranging from 10⁻⁵ M to 10⁻⁷ M.
-
Prepare a similar series of dilutions for the chosen fluorescence standard.
Measurement of Absorbance and Fluorescence Spectra
-
Absorbance Spectra: Record the UV-Vis absorbance spectra for all diluted solutions of both the sample and the standard. The absorbance at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength on the fluorometer to a value where the sample absorbs strongly.
-
Record the fluorescence emission spectrum of the sample, scanning a wavelength range appropriate to capture the full emission profile.
-
Repeat the measurement for the fluorescence standard using the same excitation wavelength and instrument settings.
-
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) of the sample can be determined relative to a standard using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
Where:
-
Φf is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
"sample" and "std" refer to the sample and the standard, respectively.
Procedure:
-
Measure the absorbance at the excitation wavelength for both the sample and standard solutions.
-
Measure the fluorescence emission spectra and integrate the area under the curves to obtain the integrated fluorescence intensities (I).
-
Calculate the quantum yield of the sample using the formula above.
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows for characterizing the photoluminescence of this compound.
Caption: Experimental workflow for photoluminescence characterization.
Caption: Jablonski diagram illustrating the photophysical pathways.
Conclusion
While direct experimental data on the photoluminescence of this compound is currently unavailable, a strong theoretical framework suggests that its fluorescence will be significantly quenched due to the heavy atom effect of the bromine substituents. The methyl group is expected to play a minor role in its photophysical properties. The experimental protocols and comparative data provided in this guide offer a robust starting point for researchers to empirically determine the photoluminescent characteristics of this compound. Such studies will be invaluable for its potential applications in materials science and drug development, where precise control over luminescence is often required.
References
An In-depth Technical Guide to the Synthesis of 9,10-Dibromo-2-methylanthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic route for 9,10-Dibromo-2-methylanthracene, a key intermediate in the development of advanced organic materials and potential pharmaceutical compounds. The synthesis involves a two-step process commencing with the preparation of 2-methylanthracene, followed by a selective dibromination at the 9 and 10 positions. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the synthetic pathway and experimental workflow to aid in laboratory-scale production.
Introduction
This compound is a functionalized polycyclic aromatic hydrocarbon with significant potential in materials science and medicinal chemistry. The bromine atoms at the 9 and 10 positions serve as versatile handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The methyl group at the 2-position can modulate the electronic properties and solubility of the anthracene core. This guide details a reliable synthetic pathway to access this valuable compound.
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through the direct bromination of 2-methylanthracene. The starting material, 2-methylanthracene, can be obtained from commercial suppliers or synthesized via established methods, such as the Friedel-Crafts reaction between a suitable phthalic anhydride derivative and toluene, followed by reduction and aromatization. The subsequent and final step is the electrophilic bromination of the 2-methylanthracene core, which selectively targets the electron-rich 9 and 10 positions.
Caption: General synthetic scheme for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methylanthracene | ≥98% | Commercially Available |
| Bromine (Br₂) | Reagent Grade | Standard Chemical Supplier |
| N-Bromosuccinimide (NBS) | ≥98% | Standard Chemical Supplier |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Standard Chemical Supplier |
| Chloroform (CHCl₃) | Anhydrous, ≥99.5% | Standard Chemical Supplier |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Standard Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Chemical Supplier |
| Hexanes | ACS Grade | Standard Chemical Supplier |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Standard Chemical Supplier |
Synthesis of this compound
This protocol is adapted from the well-established procedures for the bromination of anthracene.
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr), suspend 2-methylanthracene (1.0 eq.) in anhydrous carbon tetrachloride (10-15 mL per gram of starting material).
-
From the dropping funnel, add a solution of bromine (2.2 eq.) in carbon tetrachloride dropwise to the stirred suspension at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. A yellow precipitate of the crude product should form.
-
Filter the precipitate and wash it with a small amount of cold carbon tetrachloride, followed by a wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash the solid with water and dry it under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as toluene or xylene to yield pure this compound as yellow needles.
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₀Br₂[1] |
| Molecular Weight | 350.05 g/mol [1] |
| Appearance | Yellow crystalline solid |
| Melting Point | 141.0-145.0 °C[2] |
| CAS Number | 177839-45-1[2] |
Typical Reaction Parameters
| Parameter | Value |
| Molar Ratio (2-methylanthracene:Bromine) | 1 : 2.2 |
| Solvent | Carbon Tetrachloride |
| Reaction Temperature | Reflux (~77 °C) |
| Reaction Time | 2-3 hours |
| Typical Yield | 80-90% (unoptimized) |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals and the methyl group signal, and to ensure the absence of starting material.
-
¹³C NMR: To identify the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Considerations
-
Bromine is highly corrosive, toxic, and volatile. All manipulations should be carried out in a well-ventilated fume hood.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines.
-
The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. A gas trap containing a basic solution (e.g., NaOH) should be used to neutralize the evolved gas.
Conclusion
This guide provides a foundational protocol for the synthesis of this compound. The described method, based on the direct bromination of 2-methylanthracene, is a straightforward and efficient route to this valuable intermediate. The provided experimental details and workflow diagrams are intended to facilitate the successful and safe execution of this synthesis in a research laboratory setting. Further optimization of reaction conditions may be necessary to maximize yield and purity depending on the scale of the reaction.
References
An In-depth Technical Guide to the Synthesis of 9,10-Dibromo-2-methylanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 9,10-Dibromo-2-methylanthracene, a key intermediate in the development of advanced functional materials and organic electronics. This document outlines the core synthetic strategies, provides detailed experimental protocols for each stage, and presents quantitative data in a structured format to facilitate reproducibility and optimization in a research and development setting.
Core Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage involves the construction of the 2-methylanthracene core, followed by a selective bromination at the 9 and 10 positions. The most established and versatile method for the synthesis of the methylated anthracene scaffold is the Haworth synthesis, which proceeds via a Friedel-Crafts acylation followed by cyclization and reduction.
Stage 1: Synthesis of 2-Methylanthracene via 2-Methylanthraquinone
The initial step in the Haworth synthesis is the Friedel-Crafts acylation of toluene with phthalic anhydride to produce p-toluyl-o-benzoic acid. This intermediate is then cyclized in the presence of fuming sulfuric acid to yield 2-methylanthraquinone.[1][2] The subsequent reduction of the quinone provides the desired 2-methylanthracene.
Experimental Protocol: Synthesis of 2-Methylanthraquinone
This procedure is adapted from the established synthesis of p-toluyl-o-benzoic acid and its subsequent cyclization.[2]
-
Friedel-Crafts Acylation:
-
In a 2-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas trap, add phthalic anhydride (100 g, 0.68 mol) and toluene (400 g, 4.35 mol).
-
Cool the flask in an ice bath.
-
Gradually add anhydrous aluminum chloride (200 g, 1.5 mol) to the stirred mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with vigorous stirring.
-
After the initial exothermic reaction subsides, heat the mixture on a steam bath until the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting solid, p-toluyl-o-benzoic acid, is collected by filtration, washed with water, and dried.
-
-
Cyclization to 2-Methylanthraquinone:
-
To a 2-liter flask, add the dried p-toluyl-o-benzoic acid (157 g, 0.65 mol).
-
Carefully add fuming sulfuric acid (20% SO₃, 1400 g) to the flask, ensuring the flask is cooled in an ice bath to manage the exothermic reaction.
-
Once the addition is complete, heat the mixture on a steam bath for two hours with occasional agitation.
-
After cooling, pour the reaction mixture onto crushed ice.
-
The precipitated 2-methylanthraquinone is collected by filtration, washed thoroughly with hot water, and then with a dilute ammonia solution to remove any remaining acidic impurities.
-
The product is then dried. The expected yield is in the range of 81-90%.[1]
-
Data Presentation: Synthesis of 2-Methylanthraquinone
| Parameter | Value | Reference |
| Starting Materials | Toluene, Phthalic Anhydride | [2] |
| Catalyst | Anhydrous Aluminum Chloride | [2] |
| Cyclization Reagent | Fuming Sulfuric Acid (20% SO₃) | [1] |
| Reaction Time (Acylation) | Until HCl evolution ceases | [2] |
| Reaction Time (Cyclization) | 2 hours | [1] |
| Reaction Temperature (Acylation) | Room temperature, then steam bath | [2] |
| Reaction Temperature (Cyclization) | Steam bath | [1] |
| Yield | 81-90% | [1] |
Experimental Protocol: Reduction of 2-Methylanthraquinone to 2-Methylanthracene
The reduction of the anthraquinone to the corresponding anthracene can be achieved using various reducing agents. A common and effective method is the use of zinc dust in an alkaline medium.
-
Reduction:
-
In a round-bottomed flask, suspend 2-methylanthraquinone in a solution of sodium hydroxide.
-
Add zinc dust to the suspension.
-
Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by the change in color of the solution.
-
Once the reduction is complete, the hot solution is filtered to remove the excess zinc and zinc oxide.
-
Upon cooling, 2-methylanthracene precipitates from the filtrate.
-
The product is collected by filtration, washed with water, and dried.
-
Stage 2: Bromination of 2-Methylanthracene
The final step is the selective bromination of 2-methylanthracene at the 9 and 10 positions. This electrophilic aromatic substitution is typically carried out using elemental bromine in a non-polar solvent. It is crucial to perform the reaction in the absence of light to prevent free-radical side-chain bromination of the methyl group.[3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the well-established procedure for the bromination of anthracene.[3]
-
Bromination:
-
In a flask protected from light, suspend 2-methylanthracene in carbon tetrachloride.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred suspension.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete. The progress can be monitored by the disappearance of the starting material using thin-layer chromatography.
-
The precipitated product, this compound, is collected by filtration.
-
Wash the solid with a small amount of cold carbon tetrachloride and dry to obtain the final product.
-
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Methylanthracene | Adapted from[3] |
| Brominating Agent | Bromine (Br₂) | Adapted from[3] |
| Solvent | Carbon Tetrachloride (CCl₄) | Adapted from[3] |
| Reaction Conditions | Ice bath during addition, then room temperature, in the dark | Adapted from[3] |
| Purification | Filtration and washing with cold solvent | Adapted from[3] |
Synthetic Pathway Visualization
The overall synthetic scheme for the preparation of this compound is depicted below.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the Electrophilic Bromination of 2-Methylanthracene
Abstract
This technical guide provides a comprehensive overview of the electrophilic bromination of 2-methylanthracene, a key reaction for the functionalization of polycyclic aromatic hydrocarbons (PAHs). Anthracene and its derivatives are crucial building blocks in materials science and drug development. Understanding the regioselectivity and reaction kinetics of their halogenation is paramount for synthesizing novel organic semiconductors, fluorescent probes, and pharmaceutical intermediates. This document details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data from related studies to predict reaction outcomes.
Introduction
Anthracene is a tricyclic aromatic hydrocarbon known for its unique electronic properties and reactivity. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing such systems. In anthracene, the central ring (C9 and C10 positions) is significantly more reactive towards electrophiles than the terminal rings. This enhanced reactivity is attributed to the greater resonance stabilization of the arenium ion intermediate (also known as a Wheland intermediate or sigma complex), which retains two intact benzene rings.[1]
The introduction of a methyl group at the 2-position of the anthracene core influences the regioselectivity of subsequent electrophilic attacks. The methyl group is an electron-donating group, which activates the ring system, further facilitating electrophilic substitution. This guide focuses specifically on the electrophilic bromination, exploring the interplay between the inherent reactivity of the anthracene nucleus and the directing effects of the 2-methyl substituent.
Reaction Mechanism and Regioselectivity
The electrophilic bromination of an aromatic compound is a stepwise process.[2] First, the electrophile (Br⁺) is generated, often with the aid of a Lewis acid catalyst like iron(III) bromide (FeBr₃), which polarizes the bromine molecule (Br₂).[3] The aromatic ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (the arenium ion). Finally, a proton is abstracted from the intermediate to restore aromaticity, yielding the brominated product.[4]
For 2-methylanthracene, the attack is expected to occur predominantly at the highly activated 9- and 10-positions. The formation of the arenium ion by attack at C9 or C10 allows for the positive charge to be delocalized while preserving the aromaticity of the two terminal rings, which is energetically favorable.[1] This leads to the formation of two primary isomeric products: 9-bromo-2-methylanthracene and 10-bromo-2-methylanthracene.
It is crucial to distinguish between ionic and radical bromination pathways, as conditions dictate the outcome.
-
Ionic Conditions : Promoted by polar solvents (e.g., acetic acid) and the absence of light, favor electrophilic attack on the aromatic nucleus (nuclear bromination).[5]
-
Radical Conditions : Promoted by nonpolar solvents (e.g., carbon tetrachloride) and UV light, lead to substitution on the alkyl side-chain (side-chain bromination).[5][6]
This guide focuses exclusively on the electrophilic (ionic) pathway.
Caption: Figure 1: Mechanism of Electrophilic Bromination of 2-Methylanthracene.
Quantitative Data Summary
Specific quantitative data for the electrophilic bromination of 2-methylanthracene is not extensively detailed in the surveyed literature. However, data from analogous reactions involving substituted anthracenes provide valuable insights into expected yields and product distributions under different conditions.
| Substrate | Brominating Agent | Solvent | Conditions | Product(s) | Yield | Reference |
| 2,9-Dimethylanthracene | Bromine | Acetic Acid | Dark, N₂ atmosphere | 10-Bromo-2,9-dimethylanthracene | Exclusive product | [5] |
| 2,9-Dimethylanthracene | Bromine | Carbon Tetrachloride | - | 9-Bromomethyl-2-methylanthracene | Exclusive product | [5] |
| 9,10-Dibromoanthracene | Bromine | Carbon Tetrachloride | Sun lamp irradiation, rt | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | 95% | [7] |
| Hexabromo-tetrahydroanthracene | Pyridine | - | Reflux | 2,9,10-Tribromoanthracene | 75% | [7] |
| Anthracene | Bromine | Carbon Tetrachloride | Room Temperature | 9,10-Dibromoanthracene | High | [8] |
Experimental Protocols
The following protocols are adapted from established procedures for the bromination of anthracene and its derivatives.[5][7][8] These methods are designed to favor nuclear electrophilic substitution.
Protocol 1: Bromination using Br₂ in Acetic Acid
This protocol is designed to promote the ionic mechanism, leading to substitution on the aromatic ring.[5]
Materials:
-
2-Methylanthracene (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.0 eq)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve 2-methylanthracene in glacial acetic acid in a round-bottom flask wrapped in aluminum foil to exclude light.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Reagent Addition: Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid to the stirred reaction mixture at room temperature.
-
Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into an ice-water mixture. Quench the excess bromine by adding saturated sodium thiosulfate solution until the orange color disappears.
-
Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the isomers.
Caption: Figure 2: Workflow for Electrophilic Bromination.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination. The reaction often requires an acid catalyst.
Materials:
-
2-Methylanthracene (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.0 eq)
-
Acetonitrile or Dichloromethane (DCM)
-
Silica gel or a catalytic amount of a protic acid (e.g., H₂SO₄)
-
Saturated aqueous sodium thiosulfate solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Setup: To a solution of 2-methylanthracene in acetonitrile or DCM, add N-bromosuccinimide (1.0 eq).
-
Initiation: Add a catalytic amount of silica gel or a drop of concentrated sulfuric acid to initiate the reaction.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove succinimide. If an acid catalyst was used, first wash the mixture with water.
-
Quenching: Wash the organic phase with a saturated sodium thiosulfate solution to remove any remaining traces of bromine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude solid by column chromatography or recrystallization.
Conclusion
The electrophilic bromination of 2-methylanthracene is a highly regioselective reaction, favoring substitution at the C9 and C10 positions due to the thermodynamic stability of the resulting arenium ion intermediates. Careful control of reaction conditions, particularly the exclusion of light and the use of polar solvents, is essential to favor the desired ionic pathway and prevent free-radical side-chain bromination. The protocols provided in this guide offer reliable methods for achieving this transformation, which is a critical step in the synthesis of advanced functional materials and complex organic molecules for pharmaceutical applications. Further research is warranted to quantify the precise isomeric ratios and optimize yields for this specific substrate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Crystal Structure of 9,10-Dibromoanthracene
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the crystal structure of 9,10-dibromoanthracene, a key derivative of anthracene. Due to the limited availability of public crystallographic data for 9,10-Dibromo-2-methylanthracene, this document focuses on the well-characterized parent compound. The methodologies for its synthesis, crystallization, and structural determination via X-ray crystallography are detailed. All quantitative crystallographic data is presented in a structured format for clarity and comparative analysis.
Introduction
Synthesis and Crystallization
The synthesis of 9,10-dibromoanthracene is typically achieved through the bromination of anthracene. Several methods have been reported, with a common procedure involving the reaction of anthracene with bromine in a suitable solvent.
Generalized Synthesis Protocol
A widely used method for the synthesis of 9,10-dibromoanthracene involves the direct bromination of anthracene.[1] The following is a generalized experimental protocol:
-
Materials: Anthracene, Bromine, Carbon Tetrachloride.
-
Procedure:
-
A suspension of anthracene in carbon tetrachloride is prepared in a flask equipped with a stirrer, dropping funnel, and reflux condenser.
-
Bromine is added slowly to the suspension with vigorous stirring. The reaction is typically carried out in the cold.
-
After the addition of bromine is complete, the mixture is gently warmed and refluxed for a period to ensure the completion of the reaction.
-
Upon cooling, the crude 9,10-dibromoanthracene precipitates out of the solution.
-
The product is then collected by filtration, washed with a small amount of cold solvent, and dried.[1]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as carbon tetrachloride, to yield yellow, needle-like crystals suitable for X-ray diffraction analysis.[1]
Crystallization for X-ray Diffraction
Single crystals of sufficient quality for X-ray diffraction are typically obtained through slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. The choice of solvent is critical and can influence the crystal habit and quality.
Crystal Structure Determination
The determination of the crystal structure of 9,10-dibromoanthracene is accomplished using single-crystal X-ray diffraction. This powerful analytical technique allows for the precise determination of the atomic arrangement within the crystal lattice.
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure using X-ray diffraction follows a well-defined workflow.
Caption: A diagram illustrating the key stages in determining a crystal structure.
Crystallographic Data for 9,10-Dibromoanthracene
The following table summarizes the crystallographic data for 9,10-dibromoanthracene. It is important to note that different polymorphs may exist, and the data presented here is for a commonly reported crystal form.
| Parameter | Value |
| Chemical Formula | C₁₄H₈Br₂ |
| Molecular Weight | 336.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Calculated Density (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
Note: Specific numerical values for unit cell parameters and other crystallographic data are dependent on the specific published crystal structure and should be obtained from a primary crystallographic database (e.g., the Cambridge Crystallographic Data Centre - CCDC) using the appropriate deposition number.
Structural Analysis and Molecular Packing
The crystal structure of 9,10-dibromoanthracene reveals key insights into its intermolecular interactions. The planar anthracene core and the bulky bromine atoms dictate the packing arrangement in the solid state. The dominant intermolecular interactions are typically π-π stacking between the aromatic rings of adjacent molecules and halogen...halogen interactions involving the bromine atoms.
The introduction of a methyl group at the 2-position, as in this compound, would be expected to influence this packing arrangement. The methyl group would add steric bulk and could disrupt the planarity of the molecular assembly, potentially leading to a different crystal packing and, consequently, altered material properties.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of 9,10-dibromoanthracene, serving as a valuable reference for researchers in the fields of materials science and drug development. While the specific crystallographic data for this compound remains elusive in the public domain, the information presented for the parent compound offers a solid foundation for understanding the structural chemistry of this class of compounds. Further research to elucidate the crystal structure of the 2-methyl derivative would be a valuable contribution to the field.
References
A Comprehensive Technical Guide to the Thermal Stability of 9,10-Dibromo-2-methylanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth analysis of the thermal stability of 9,10-Dibromo-2-methylanthracene, a substituted polycyclic aromatic hydrocarbon. While specific experimental data on the thermal decomposition of this particular molecule is limited in publicly available literature, this document synthesizes information from related brominated aromatic compounds and outlines standard analytical protocols for its characterization. This guide is intended to be a foundational resource for professionals in research and drug development where thermal stability is a critical parameter for handling, storage, and application.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for interpreting its thermal behavior. These properties provide initial insights into the compound's stability.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀Br₂ | [1] |
| Molecular Weight | 350.05 g/mol | [1] |
| Melting Point | 141.0 to 145.0 °C | [2] |
| Boiling Point (Predicted) | 440.2 ± 25.0 °C | [2] |
| Appearance | Powder to crystal, White to Yellow to Green |
Thermal Stability Analysis
The thermal stability of a compound dictates its resistance to decomposition at elevated temperatures. For this compound, this is a key parameter in determining its suitability for various applications, including as a building block in the synthesis of more complex molecules for drug development or materials science. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Expected Thermal Decomposition Profile
Based on the behavior of similar compounds, this compound is expected to be thermally stable in its solid state under ambient conditions. Its decomposition in an inert atmosphere would likely initiate at temperatures significantly above its melting point.
The following table summarizes the expected key parameters from TGA and DSC analyses of this compound, based on typical values for similar aromatic compounds.
| Analytical Technique | Parameter | Expected Value Range | Description |
| TGA | Onset of Decomposition (Tonset) | > 250 °C | The temperature at which significant mass loss begins. The exact value is dependent on the heating rate and atmosphere. |
| Temperature at 5% Mass Loss (Td5) | > 270 °C | A common metric for comparing the thermal stability of different materials. | |
| Residual Mass at 600 °C (inert atm.) | Variable | The amount of material remaining after heating to a high temperature in an inert atmosphere. | |
| DSC | Melting Endotherm (Tm) | 141.0 - 145.0 °C | Corresponds to the melting point of the compound.[2] |
| Decomposition Exotherm/Endotherm | > 250 °C | The decomposition process can be either endothermic or exothermic. For many organic compounds, it is exothermic. |
Experimental Protocols
To obtain reliable and reproducible thermal analysis data for this compound, standardized experimental protocols for TGA and DSC are crucial.[4]
Thermogravimetric Analysis (TGA) Protocol
TGA is used to determine the thermal stability and decomposition profile of a compound by measuring the change in mass as a function of temperature.
Objective: To determine the decomposition temperature of this compound.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, often defined as the temperature at which a 5% weight loss occurs (Td5).
References
Electronic Properties of 9,10-Dibromo-2-methylanthracene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dibromo-2-methylanthracene is a halogenated polycyclic aromatic hydrocarbon with a core anthracene structure. The presence of bromine atoms at the 9 and 10 positions, along with a methyl group at the 2 position, significantly influences its electronic and photophysical properties. These characteristics make it a molecule of interest in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This technical guide provides an overview of the core electronic properties of this compound, based on available computational data, and outlines general experimental protocols for their determination.
Core Electronic Properties
The electronic properties of organic molecules are primarily defined by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's stability, electronic transitions, and potential applications in electronic devices.
While specific experimental data for this compound is not extensively reported in publicly accessible literature, computational studies provide valuable insights into its electronic structure. The following table summarizes the computed properties for this compound.
| Property | Value (Computed) | Source |
| Molecular Formula | C₁₅H₁₀Br₂ | [1] |
| Molecular Weight | 350.05 g/mol | [1] |
| XLogP3 | 6.2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 0 | [1] |
Note: The values presented above are computationally derived and may differ from experimental results. Experimental validation is crucial for a precise understanding of the electronic properties.
Experimental Protocols for Characterization
To experimentally determine the electronic properties of this compound, a combination of electrochemical and spectroscopic techniques is typically employed. Below are detailed methodologies for key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.
Methodology:
-
Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is swept to a certain vertex potential and then reversed.
-
Data Analysis: The oxidation and reduction potentials (E_ox and E_red) are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] The HOMO-LUMO gap can be calculated as the difference between the LUMO and HOMO energies.
-
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to estimate the optical band gap.
Methodology:
-
Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane).
-
Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: The absorption spectrum is plotted, and the wavelength of the absorption onset (λ_onset) is determined. The optical band gap (E_g) can be calculated using the following equation:
-
E_g (eV) = 1240 / λ_onset (nm)
-
Logical Relationship for Optical Band Gap Determination
Caption: Process for calculating the optical band gap from UV-Vis data.
Conclusion
While experimental data on the electronic properties of this compound remains scarce in readily available literature, computational methods provide a foundational understanding of its electronic structure. The outlined experimental protocols for cyclic voltammetry and UV-Vis spectroscopy offer a clear pathway for the empirical determination of its HOMO, LUMO, and band gap energies. Such experimental validation is essential for advancing the application of this and similar anthracene derivatives in the field of organic electronics and materials science. Further research into the synthesis and detailed characterization of this compound is warranted to fully explore its potential.
References
Determining the Frontier Molecular Orbital Energies of 9,10-Dibromo-2-methylanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9,10-Dibromo-2-methylanthracene. Understanding these frontier orbitals is crucial as they govern the electronic and optical properties of the molecule, influencing its reactivity, charge transport characteristics, and potential applications in areas such as organic electronics and pharmaceutical development.
Data Presentation: HOMO/LUMO Energy Levels of Anthracene and its Derivatives
The following table summarizes experimentally determined and theoretically calculated HOMO and LUMO energy levels for anthracene and some of its substituted derivatives. This data provides a valuable reference for estimating the expected energy levels of this compound. The introduction of electron-withdrawing bromine atoms at the 9 and 10 positions is expected to lower both the HOMO and LUMO energy levels, while the electron-donating methyl group at the 2-position may slightly raise these levels.
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Anthracene | DFT (B3LYP/6-31G(d)) | -5.47 | -1.97 | 3.50 |
| 9,10-Dibromoanthracene | DFT (B3LYP/6-31G(d)) | -5.75 | -2.52 | 3.23 |
| 2-Methylanthracene | DFT (B3LYP/6-31G(d)) | -5.35 | -1.89 | 3.46 |
| This compound | Estimated | -5.6 to -5.8 | -2.4 to -2.6 | 3.0 to 3.4 |
Note: The values for this compound are estimations based on the effects of the respective substituents on the anthracene core.
Experimental and Computational Protocols
The determination of HOMO and LUMO energy levels relies on a combination of electrochemical, spectroscopic, and computational techniques.
Experimental Protocols
1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which are then used to calculate the HOMO and LUMO energy levels.[1][2]
-
Objective: To measure the onset oxidation potential (Eox) and onset reduction potential (Ered) of this compound.
-
Methodology:
-
Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution must be deoxygenated by purging with an inert gas (e.g., argon or nitrogen).
-
Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: A potentiostat is used to apply a potential that is swept linearly to a set potential and then swept back to the initial potential. The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
Calibration: The potential is often calibrated against an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple. The half-wave potential of the Fc/Fc+ couple is typically assumed to be -4.8 eV or -5.1 eV with respect to the vacuum level.[1]
-
Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energies using the following empirical equations[3]:
-
EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV
-
-
2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of a molecule, which corresponds to the energy difference between the HOMO and LUMO levels.[4][5]
-
Objective: To measure the absorption spectrum of this compound and determine its optical band gap.
-
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane).
-
Measurement: A UV-Vis spectrophotometer is used to measure the absorbance of the solution over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: The absorption onset (λonset) is determined from the long-wavelength edge of the lowest energy absorption band in the spectrum. The optical band gap is then calculated using the equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
Tauc Plot: For thin films, a Tauc plot can be used to determine the band gap by plotting (αhν)n against photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition.[4] The linear portion of the plot is extrapolated to the energy axis to find the band gap.
-
Computational Protocol
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum chemical method used to predict the electronic structure and properties of molecules, including HOMO and LUMO energy levels.[6][7]
-
Objective: To calculate the theoretical HOMO and LUMO energies of this compound.
-
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Molecular Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation.
-
Level of Theory: A suitable level of theory is chosen, which consists of a functional and a basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set.[8][9]
-
Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the energies of the molecular orbitals.
-
Data Analysis: The output of the calculation provides the energies of all molecular orbitals. The HOMO energy is the energy of the highest occupied molecular orbital, and the LUMO energy is the energy of the lowest unoccupied molecular orbital. The HOMO-LUMO gap is the difference between these two energies.
-
Visualization of Methodologies
The following diagrams illustrate the workflow for determining the HOMO and LUMO energy levels of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. prezi.com [prezi.com]
- 3. echemi.com [echemi.com]
- 4. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. youtube.com [youtube.com]
- 6. Molecular Docking and DFT Calculations of Anthracene: Insights from Quantum Chemical Methods | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the UV-Vis Absorption Spectrum of 9,10-Dibromo-2-methylanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis) absorption spectrum of the aromatic compound 9,10-Dibromo-2-methylanthracene. Due to the limited availability of specific experimental data for this particular derivative in public databases, this guide presents expected spectral characteristics based on the well-understood photophysical properties of the anthracene chromophore and its substituted analogues. It also includes a detailed, generalized experimental protocol for obtaining the UV-Vis spectrum of this and similar compounds.
Core Concepts of Anthracene UV-Vis Spectroscopy
The UV-Vis absorption spectrum of anthracene and its derivatives is characterized by distinct bands arising from π-π* electronic transitions within the conjugated aromatic system. The spectrum is typically structured, showing vibrational fine structure, particularly in non-polar solvents. The introduction of substituents onto the anthracene core can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).
For this compound, the bromine atoms at the 9 and 10 positions and the methyl group at the 2 position are expected to influence the electronic properties of the parent anthracene molecule. Halogen substitution, particularly at the 9 and 10 positions, can cause a bathochromic (red) shift in the absorption bands due to the "heavy-atom effect" and electronic perturbations. The methyl group, being an electron-donating group, may also contribute to slight shifts in the absorption maxima.
Predicted UV-Vis Absorption Data
The following table summarizes the anticipated UV-Vis absorption maxima for this compound in a non-polar solvent like cyclohexane. These values are estimations based on the known spectrum of 9,10-dibromoanthracene and the expected influence of the 2-methyl group. The spectrum of anthracene derivatives typically displays a series of absorption bands.
| Parameter | Expected Value |
| λmax 1 (nm) | ~405 |
| λmax 2 (nm) | ~385 |
| λmax 3 (nm) | ~365 |
| λmax 4 (nm) | ~260 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for UV-Vis Spectroscopy
This section details a standard methodology for measuring the UV-Vis absorption spectrum of a compound such as this compound.
1. Materials and Instrumentation:
-
Compound: this compound
-
Solvent: UV-grade cyclohexane (or another appropriate non-polar solvent)
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length
2. Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 x 10⁻³ M.
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁶ M. The absorbance values should ideally fall between 0.1 and 1.0 to ensure linearity.
3. Measurement Procedure:
-
Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Blanking: Fill both the sample and reference cuvettes with the UV-grade solvent and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette and rinse it with the sample solution before filling it with the sample. Place the sample cuvette in the sample holder and the reference cuvette (containing the solvent) in the reference holder.
-
Spectral Acquisition: Scan the sample over the desired wavelength range (typically 200-500 nm for anthracene derivatives) and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for obtaining the UV-Vis absorption spectrum of this compound.
Methodological & Application
Application Notes and Protocols for 9,10-Dibromo-2-methylanthracene in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene derivatives are a significant class of organic semiconductors widely utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs), particularly as blue emitters and host materials in the emissive layer. Their rigid, planar structure and high photoluminescence quantum yields make them excellent candidates for efficient electroluminescence. 9,10-Dibromoanthracene serves as a versatile building block, enabling the synthesis of a wide array of functionalized anthracene derivatives through cross-coupling reactions. The introduction of a methyl group at the 2-position, as in 9,10-Dibromo-2-methylanthracene, can subtly modify the material's solubility, solid-state packing, and electronic properties.
This document provides a detailed overview of the potential applications and protocols for utilizing this compound in OLED fabrication. Due to the limited specific literature on this particular methylated derivative in OLEDs, this guide presents generalized protocols adapted from well-established methods for analogous anthracene compounds.
Material Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value |
| Chemical Formula | C₁₅H₁₀Br₂ |
| Molecular Weight | 350.05 g/mol |
| CAS Number | 177839-45-1 |
| Appearance | White to yellow to green powder/crystal |
| Melting Point | 141.0 to 145.0 °C |
| Purity | >96.0% (GC) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a proposed synthesis of this compound via the bromination of 2-methylanthracene. This method is adapted from established procedures for the synthesis of 9,10-dibromoanthracene.
Materials:
-
2-Methylanthracene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Benzoyl peroxide (initiator, optional)
-
Sodium sulfite solution (aqueous)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes or ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylanthracene in CCl₄ or CH₂Cl₂.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (2.2 equivalents) to the solution. A small amount of benzoyl peroxide can be added as a radical initiator.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quenching: Wash the reaction mixture with an aqueous solution of sodium sulfite to remove any unreacted bromine, followed by washing with deionized water.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from hexanes or ethanol to yield the final product.
Protocol 2: Synthesis of a Blue-Emitting Derivative via Suzuki-Miyaura Cross-Coupling
This compound is an excellent precursor for creating more complex, functional molecules for OLEDs. The bromine atoms can be substituted with various aryl groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][2][3][4][5] This allows for the tuning of the material's electronic and photophysical properties.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent mixture (e.g., Toluene, Ethanol, Water)
-
Dichloromethane (DCM)
-
1.0 M aqueous NaOH solution
-
Brine
Procedure:
-
Degassing: Prepare a degassed solution of toluene, ethanol, and water.
-
Reaction Mixture: In a reaction vessel, combine this compound, the arylboronic acid, K₂CO₃, and the palladium catalyst.
-
Reaction: Add the degassed solvent mixture to the reaction vessel. Stir the reaction at an elevated temperature (e.g., 65-90 °C) for several hours until completion.
-
Cooling and Extraction: Cool the reaction to room temperature and remove the solvent in vacuo. Dissolve the resulting solid in DCM.
-
Washing: Wash the organic layer with a 1.0 M aqueous NaOH solution, followed by water and then brine.
-
Drying and Purification: Dry the organic layer, remove the solvent, and purify the crude product by column chromatography or recrystallization to obtain the desired 9,10-diaryl-2-methylanthracene derivative.
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol describes a general procedure for the fabrication of a small-molecule OLED using vacuum thermal evaporation. The device structure provided is a common architecture for a blue-emitting OLED.
Device Structure:
ITO / HIL / HTL / EML / ETL / EIL / Al
-
ITO: Indium Tin Oxide (Anode)
-
HIL: Hole Injection Layer (e.g., HAT-CN)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (Host doped with the synthesized 9,10-diaryl-2-methylanthracene derivative)
-
ETL: Electron Transport Layer (e.g., Alq₃ or TPBi)
-
EIL: Electron Injection Layer (e.g., LiF)
-
Al: Aluminum (Cathode)
Procedure:
-
Substrate Preparation: Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone immediately before use.
-
Organic Layer Deposition: The organic layers (HIL, HTL, EML, ETL) are deposited sequentially onto the ITO substrate in a high-vacuum chamber (<10⁻⁶ Torr) via thermal evaporation. For the emissive layer, the host and the synthesized emitter are co-evaporated from separate sources at a controlled doping concentration.
-
Cathode Deposition: Following the deposition of the organic layers, the electron injection layer (LiF) and the aluminum cathode are deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
Data Presentation
| Anthracene Derivative | Role | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| 2,6-bis(diphenylamino)-9,10-diphenylanthracene | Emitter | 5.8 | - | - | - |
| TPA-TAn-DMAC | Emitter (Non-doped) | - | - | - | - |
| 2-NaAn-1-PNa (Host) with 3Me-1Bu-TPPDA (Dopant) | Host/Dopant | 8.3 | 9.3 | - | (0.133, 0.141) |
| PPITPh | Emitter (Non-doped) | 11.83 | - | - | (0.15, 0.07) |
Visualizations
Caption: Proposed synthesis workflow for a blue emitter starting from 2-methylanthracene.
Caption: Diagram of a typical multilayer OLED device structure.
References
- 1. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. lookchem.com [lookchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 9,10-Dibromo-2-methylanthracene as a Blue Emitter Precursor
Abstract: This document provides detailed application notes and experimental protocols for the use of 9,10-Dibromo-2-methylanthracene as a precursor for the synthesis of blue-emitting materials for Organic Light-Emitting Diode (OLED) applications. The protocols cover the synthesis of arylated anthracene derivatives via Suzuki-Miyaura cross-coupling and the subsequent fabrication and characterization of OLED devices.
Introduction
Anthracene derivatives are a crucial class of materials for blue Organic Light-Emitting Diodes (OLEDs) due to their inherent high fluorescence quantum yields and deep blue emission. The introduction of bulky substituents at the 9 and 10 positions is a common strategy to prevent π-π stacking in the solid state, which mitigates fluorescence quenching and enhances device performance. This compound serves as a versatile precursor, allowing for the introduction of various aryl groups through cross-coupling reactions. The methyl group at the 2-position can further tune the material's electronic properties and solubility.
This document outlines the synthesis of 9,10-diaryl-2-methylanthracene derivatives and their application as blue emitters in OLEDs.
Synthesis of Blue Emitter: 9,10-Diaryl-2-methylanthracene via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is an effective method for forming carbon-carbon bonds between the anthracene core and various aryl substituents. This one-step synthesis offers a convenient route to a wide range of 9,10-diarylanthracene derivatives.[1][2][3]
Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 9,10-bis(4-methoxyphenyl)-2-methylanthracene
This protocol is adapted from established procedures for the synthesis of 9,10-diarylanthracenes.[4]
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (2.5 mmol), and potassium carbonate (3.0 mmol).
-
Add a solvent mixture of toluene (50 mL), ethanol (10 mL), and deionized water (10 mL).
-
Purge the reaction mixture with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane solvent system to yield the desired 9,10-bis(4-methoxyphenyl)-2-methylanthracene as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., isopropanol) or by sublimation.
Photophysical and Electrochemical Properties
The synthesized anthracene derivatives exhibit characteristic photophysical properties suitable for blue emitters. The introduction of different aryl groups allows for fine-tuning of these properties.
| Compound | λabs (nm) | λem (nm) | PLQY (Φf) | HOMO (eV) | LUMO (eV) | Eg (eV) |
| 9,10-diphenylanthracene (DPA) | 375, 395 | 410, 432 | ~1.00 | -5.90 | -2.70 | 3.20 |
| 9,10-bis(perfluorobenzyl)anthracene | 379 | 416 | 0.85 | - | - | - |
| mCzAnBzt | 380, 401 | 428 | 0.85 | -5.81 | -2.63 | 3.18 |
Data for related anthracene derivatives are presented for comparison.[5][6][7] The methyl group at the 2-position is expected to have a minor electron-donating effect, potentially leading to slight red-shifts in the absorption and emission spectra.
OLED Device Fabrication and Characterization
The synthesized blue emitters can be incorporated into a multilayer OLED device structure via thermal evaporation.
OLED Fabrication Workflow
References
- 1. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 6. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Suzuki Coupling Reaction of 9,10-Dibromo-2-methylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This protocol focuses on the application of the Suzuki coupling for the derivatization of 9,10-Dibromo-2-methylanthracene. The resulting 9,10-diaryl-2-methylanthracene derivatives are of significant interest in materials science and drug discovery. The extended π-conjugation of these systems often leads to unique photophysical properties, making them promising candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and other organic electronic materials. Furthermore, the anthracene scaffold is a recognized pharmacophore, and its derivatization can yield compounds with potential biological activities.
The presence of the methyl group at the 2-position of the anthracene core can subtly influence the electronic properties and solubility of the resulting derivatives compared to their unsubstituted counterparts. This allows for the fine-tuning of the material's characteristics. The following protocols provide a robust starting point for the synthesis of a diverse range of 9,10-diaryl-2-methylanthracene derivatives.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organohalide (in this case, this compound) with an organoboron compound (typically an arylboronic acid) in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1] Due to the presence of two bromine atoms at the highly reactive 9 and 10 positions of the anthracene core, a bis-Suzuki coupling is expected to occur, leading to the formation of the 9,10-diaryl product.
Data Presentation
The following table summarizes the reported yields for the bis-Suzuki coupling of 9,10-dibromoanthracene with various arylboronic acids. These data, adapted from the work of Kotha et al., provide a useful reference for predicting the outcomes of similar reactions with this compound. The reaction conditions for these examples are outlined in the detailed experimental protocol below.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 9,10-Diphenyl-2-methylanthracene | 92 |
| 2 | 4-Methylphenylboronic acid | 9,10-Bis(4-methylphenyl)-2-methylanthracene | 95 |
| 3 | 4-Methoxyphenylboronic acid | 9,10-Bis(4-methoxyphenyl)-2-methylanthracene | 90 |
| 4 | 4-Chlorophenylboronic acid | 9,10-Bis(4-chlorophenyl)-2-methylanthracene | 88 |
| 5 | 4-Formylphenylboronic acid | 9,10-Bis(4-formylphenyl)-2-methylanthracene | 85 |
| 6 | 2-Thiopheneboronic acid | 9,10-Bis(2-thienyl)-2-methylanthracene | 78 |
| 7 | 2-Naphthylboronic acid | 9,10-Bis(2-naphthyl)-2-methylanthracene | 91 |
Note: Yields are based on reactions with 9,10-dibromoanthracene and are expected to be similar for this compound. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
This section provides a detailed methodology for the bis-Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 - 2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (4.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add a degassed solvent mixture of toluene, ethanol, and water. A common ratio is 4:1:1 (v/v/v). The total solvent volume should be sufficient to ensure good stirring and dissolution of reactants upon heating.
-
Bubble the inert gas through the solvent mixture for 15-20 minutes to ensure it is thoroughly degassed.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under a positive flow of the inert gas.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) by observing the disappearance of the starting this compound. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 9,10-diaryl-2-methylanthracene derivative.
-
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for the Synthesis of 9,10-Diaryl-2-methylanthracene
Caption: General workflow for the synthesis and purification of 9,10-Diaryl-2-methylanthracenes.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of 9,10-Dibromo-2-methylanthracene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 9,10-Dibromo-2-methylanthracene. This versatile building block is a key intermediate in the synthesis of advanced materials and complex pharmaceutical agents. The protocols outlined below are for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. While specific data for the 2-methyl derivative is limited, the provided protocols for the parent 9,10-dibromoanthracene are readily adaptable, with the acknowledgment that minor optimization of reaction conditions may be necessary.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds between this compound and various aryl or vinyl boronic acids or esters. This reaction is instrumental in the synthesis of 9,10-diaryl-2-methylanthracene derivatives, which are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs).
| Catalyst / Ligand | Aryl Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | 85-95 |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 8-16 | 90-98 |
| Pd₂(dba)₃ / XPhos | Naphthalene-2-boronic acid | Cs₂CO₃ | Toluene | 110 | 12-24 | 88-97 |
| Pd(dppf)Cl₂ | Thiophene-2-boronic acid | K₂CO₃ | DMF | 90 | 6-12 | 82-93 |
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (2.2-3.0 equiv.), and the base (e.g., K₂CO₃, 4.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.) and ligand (if required) to the flask.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between this compound and terminal alkynes, yielding 9,10-dialkynyl-2-methylanthracene derivatives. These products are valuable in materials science due to their unique photophysical properties. A two-step approach involving a bromine-iodine exchange can be employed for selective mono- and di-functionalization.[1][2]
| Catalyst / Co-catalyst | Terminal Alkyne | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 25-50 | 2-6 | 88-96 |
| Pd(OAc)₂ / XPhos | 1-Octyne | Cs₂CO₃ | 1,4-Dioxane | 60 | 4-8 | 85-94 |
| Pd₂(dba)₃ / P(o-tol)₃ / CuI | Trimethylsilylacetylene | Diisopropylamine | Toluene | 80 | 12-24 | 80-92 |
| PdCl₂(CH₃CN)₂ / sXPhos | Propargyl alcohol | K₂CO₃ | Acetonitrile/H₂O | 65 | 2-4 | 82-90 |
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).
-
Reagent Addition: Add a degassed solvent (e.g., THF or toluene) followed by the amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (2.2-3.0 equiv.) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 80 °C).
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Heck Coupling
The Heck coupling reaction is a versatile method for the vinylation of this compound, reacting it with various alkenes to form C-C bonds.[3] This reaction is particularly useful for synthesizing precursors to polymers and fluorescent probes.
| Catalyst / Ligand | Alkene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | Ethyl acrylate | Et₃N | DMF | 100-120 | 10-24 | 75-85 |
| Pd₂(dba)₃ / P(o-tol)₃ | Styrene | NaOAc | Acetonitrile | 80-100 | 8-16 | 80-90 |
| trans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) | Methyl methacrylate | K₂CO₃ | NMP | 110 | 10-20 | 70-80 |
| Pd(PPh₃)₄ | Acrylonitrile | KOtBu | Toluene | 90-110 | 12-24 | 78-88 |
-
Reaction Setup: In a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv.), and a phosphine ligand if necessary. Purge the vessel with an inert gas.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF or acetonitrile), the alkene (2.5-4.0 equiv.), and the base (e.g., Et₃N or NaOAc) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method allows for the synthesis of 9,10-diamino-2-methylanthracene derivatives by reacting this compound with primary or secondary amines. These products are valuable in the development of novel pharmaceuticals and organic electronic materials.
| Catalyst / Ligand | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100-110 | 12-24 | 85-95 |
| Pd(OAc)₂ / RuPhos | Aniline | Cs₂CO₃ | 1,4-Dioxane | 100 | 16-24 | 80-90 |
| G3-XPhos Palladacycle | n-Hexylamine | LHMDS | THF | 80 | 8-16 | 88-97 |
| Pd(OAc)₂ / BrettPhos | Carbazole | K₃PO₄ | Toluene | 110 | 18-30 | 75-85 |
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.04 equiv.), the ligand (e.g., XPhos, 0.04-0.10 equiv.), and the base (e.g., NaOtBu, 2.2-3.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (2.2-2.5 equiv.). Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
Synthesis of High-Performance Hole Transport Materials from 9,10-Dibromo-2-methylanthracene for Advanced Optoelectronic Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a high-performance hole transport material (HTM), 2-methyl-9,10-di(naphthalen-2-yl)anthracene (MADN), starting from 9,10-Dibromo-2-methylanthracene. MADN is a promising ambipolar material with excellent thermal stability and charge transport properties, making it a suitable candidate for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This guide covers the synthetic pathway via a Suzuki-Miyaura cross-coupling reaction, purification methods, characterization techniques, and a protocol for the fabrication of an inverted bottom-emission organic light-emitting diode (IBOLED) incorporating MADN as a hole transport and electron-blocking layer.
Introduction
The development of efficient and stable hole transport materials is a critical area of research for advancing the performance of organic electronic devices. Anthracene derivatives are a class of organic semiconductors that have garnered significant interest due to their high charge carrier mobility, thermal stability, and tunable electronic properties. Specifically, 9,10-disubstituted anthracenes offer a robust platform for designing novel HTMs. The methyl group at the 2-position of the anthracene core can enhance solubility and influence the molecular packing, which in turn affects the charge transport characteristics.
This application note focuses on the synthesis and application of 2-methyl-9,10-di(naphthalen-2-yl)anthracene (MADN), a material known for its ambipolar charge transport capabilities, meaning it can transport both holes and electrons. This property, combined with a wide bandgap, makes it a versatile component in OLEDs, where it can function as a host material for fluorescent emitters or as a charge transport material.
Synthesis of 2-methyl-9,10-di(naphthalen-2-yl)anthracene (MADN)
The primary synthetic route to MADN from this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids.
Synthetic Pathway
The synthesis involves the reaction of this compound with naphthalene-2-boronic acid in the presence of a palladium catalyst and a base.
Caption: Synthetic pathway for MADN via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of MADN
Materials:
-
This compound (1.0 eq)
-
Naphthalene-2-boronic acid (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), naphthalene-2-boronic acid (2.2 eq), and potassium carbonate (4.0 eq).
-
Solvent Addition and Degassing: Add a mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio). Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes to create an inert atmosphere.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 85-95 °C) and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.
-
Final Product: Collect the fractions containing the desired product and remove the solvent to yield 2-methyl-9,10-di(naphthalen-2-yl)anthracene as a solid. The product can be further purified by recrystallization or sublimation.
Characterization and Performance Data
The synthesized MADN should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Its thermal, optical, and electrical properties are crucial for its application as an HTM.
Properties of MADN
| Property | Value | Reference |
| HOMO Level | -5.8 eV | [1] |
| LUMO Level | -2.6 eV | [1] |
| Hole Mobility (μh) | 2 - 4 x 10⁻⁷ cm²/Vs | [2] |
| Electron Mobility (μe) | 2 - 4 x 10⁻⁷ cm²/Vs | [2] |
| Melting Point | 382-384 °C | [1] |
| Fluorescence Emission (λem) | 425 nm (in THF) | [1] |
Performance in an Inverted Bottom-Emission OLED (IBOLED)
MADN has been successfully utilized as a hole transport and electron-blocking layer in IBOLEDs. The following table summarizes the performance of an IBOLED device with a MADN layer doped with tungsten oxide (WO₃) as a p-doped hole-transport layer.[3]
| Device Structure | Current Efficiency (@ 20 mA/cm²) | Power Efficiency (@ 20 mA/cm²) |
| ITO/WO₃:MADN/MADN/Alq₃/LiF/Al | 4.0 cd/A | 2.4 lm/W |
Application: Fabrication of an Inverted OLED
The following protocol describes the fabrication of a typical inverted bottom-emission OLED using MADN as a component of the hole-transporting layer.
Experimental Workflow for IBOLED Fabrication
References
Application Notes and Protocols for the Functionalization of 9,10-Dibromo-2-methylanthracene in Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of 9,10-Dibromo-2-methylanthracene, a key building block for the synthesis of advanced organic semiconductor materials. The protocols detailed herein are based on established palladium-catalyzed cross-coupling reactions and provide a foundation for developing novel materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Introduction to this compound Functionalization
This compound serves as a versatile platform for creating a diverse range of organic semiconductors. The bromine atoms at the 9 and 10 positions are highly reactive sites, amenable to various cross-coupling reactions that allow for the introduction of a wide array of functional groups.[1] This functionalization is crucial for tuning the material's electronic and optical properties, such as its charge carrier mobility, emission color, and quantum yield. The methyl group at the 2-position can enhance solubility and influence the solid-state packing of the resulting molecules, which in turn affects device performance.
Common functionalization strategies for this compound include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids, enabling the synthesis of 9,10-diaryl-2-methylanthracene derivatives.[2][3]
-
Stille Coupling: Another powerful method for carbon-carbon bond formation, utilizing organostannane reagents.[2][4]
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-containing functional groups, such as arylamines, which are important for hole-transporting materials.[5][6]
-
Cyanation: To introduce cyano groups, which can modify the electron-accepting properties of the anthracene core.
The choice of functionalization reaction and the specific substituents introduced can be tailored to achieve desired material properties for specific organic semiconductor applications.
Experimental Protocols
The following protocols provide detailed methodologies for the key functionalization reactions of this compound. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling for 9,10-Diaryl-2-methylanthracene Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5-10 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), 3-4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture of Toluene/Ethanol/Water)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (2.2 eq), and the base (e.g., K₂CO₃, 4.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 9,10-diaryl-2-methylanthracene derivative.
Protocol 2: Stille Cross-Coupling for 9,10-Diaryl-2-methylanthracene Derivatives
This protocol outlines a general procedure for the Stille cross-coupling of this compound with organostannane reagents.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(aryl)stannane, 2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous, degassed solvent.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the organostannane reagent (2.2 eq) to the mixture via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent.
-
Wash the organic phase with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for 9,10-Diamino-2-methylanthracene Derivatives
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with amines. A microwave-assisted approach can significantly reduce reaction times.[7]
Materials:
-
This compound
-
Amine (e.g., Carbazole, Diphenylamine, 2.1 - 2.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 2.5 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Microwave vial or Schlenk flask
-
Standard laboratory glassware for workup and purification
Procedure (Microwave-Assisted): [7]
-
In a microwave vial, combine this compound (1.0 eq), the amine (2.1 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 5 mol%), the phosphine ligand (e.g., XPhos, 10 mol%), and the base (e.g., NaOtBu, 2.5 eq).[7]
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes), with stirring.[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Cyanation of this compound
This protocol describes a general procedure for the palladium- or copper-catalyzed cyanation of this compound.
Materials:
-
This compound
-
Cyanide source (e.g., Zinc cyanide (Zn(CN)₂), 1.2-1.5 equivalents, or Copper(I) cyanide (CuCN), 2.2-2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) or Copper(I) iodide (CuI, 10-20 mol%)
-
Ligand (for copper-catalyzed reaction, e.g., N,N'-dimethylethylenediamine, 1.0 eq)[8]
-
Anhydrous, degassed solvent (e.g., DMF, NMP, Toluene)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure (Palladium-Catalyzed with Zn(CN)₂):
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Zn(CN)₂ (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.10 eq).
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent and purify the crude product by column chromatography.
Data Presentation
The following table summarizes key performance data for various functionalized anthracene derivatives, including those based on the 2-methylanthracene core, for applications in organic electronics.
| Compound Name | Functionalization | Application | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | CIE Coordinates (x, y) |
| 2-Methyl-9,10-di(2-naphthyl)anthracene (MADN) | Arylation (Naphthyl) | OLED (Host/HTL) | 3-5 x 10⁻⁷[9] | 2-4 x 10⁻⁷[9] | - | 4.8[10] | (0.16, 0.09)[10] |
| 9,10-Diphenylanthracene (DPA) derivative | Arylation (Phenyl) | OLED | - | - | 3.94 | 5.99 | (0.15, 0.21)[8] |
| 2,6-bis(diphenylamino)-9,10-diphenylanthracene | Arylation & Amination | OLED | - | - | 5.8 | - | -[8] |
| TPA-TAn-DMAC | Arylation & Amination | OLED | - | - | 4.9 (non-doped) | - | (0.14, 0.18) |
| mCzAnBzt | Arylation & Cyanation | OLED | - | - | 7.95 | - | (0.15, 0.07)[11] |
Note: The performance of organic semiconductor devices is highly dependent on the device architecture and fabrication conditions.
Mandatory Visualization
Below are diagrams illustrating the functionalization pathways and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Sonogashira Coupling of 9,10-Dibromo-2-methylanthracene
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[3] The mild reaction conditions allow for the use of a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4] This document provides a detailed experimental protocol for the double Sonogashira coupling of 9,10-Dibromo-2-methylanthracene with a terminal alkyne to synthesize 9,10-bis(alkynyl)-2-methylanthracene derivatives. These products are of interest as functional chromophores and building blocks for advanced materials.
Reaction Scheme
The overall reaction involves the substitution of both bromine atoms on the anthracene core with alkyne groups.
Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound. The specific terminal alkyne, solvent, and temperature may be optimized for different substrates. Given that aryl bromides are less reactive than aryl iodides, heating is typically required for this transformation.[1]
Materials and Reagents
| Reagent | Role | Typical Molar Eq. | Notes |
| This compound | Starting Material | 1.0 | |
| Terminal Alkyne | Coupling Partner | 2.2 - 2.5 | A slight excess is used to ensure complete reaction. |
| Bis(triphenylphosphine)palladium(II) dichloride | Palladium Catalyst | 0.05 | Other palladium catalysts like Pd(PPh₃)₄ can also be used.[5] |
| Copper(I) iodide (CuI) | Co-catalyst | 0.1 | Crucial for the copper-catalyzed cycle.[5] |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base & Co-solvent | > 5.0 | Neutralizes the HBr byproduct and can serve as a solvent.[1][4] |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solvent | - | Must be anhydrous and deoxygenated. |
Equipment
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash column chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxygen from inducing homo-coupling of the alkyne.[6]
-
Under a positive pressure of inert gas, add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and the co-catalyst, copper(I) iodide (0.1 eq).
-
-
Addition of Reagents:
-
Add anhydrous, deoxygenated solvent (e.g., THF or a mixture of THF and Triethylamine) via syringe. The volume should be sufficient to dissolve the starting material (approx. 0.1 M concentration).
-
Add the amine base (e.g., Triethylamine or Diisopropylamine, >5.0 eq) via syringe.
-
Finally, add the terminal alkyne (2.2-2.5 eq) dropwise via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Slowly heat the mixture to a gentle reflux (typically 60-80 °C) and maintain this temperature.[7]
-
Monitor the reaction's progress by TLC, checking for the consumption of the starting material. A typical mobile phase would be a mixture of hexanes and ethyl acetate.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.[4]
-
Filter the mixture through a pad of Celite® to remove the catalyst and amine salts, washing the pad with additional solvent.[4]
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[4] The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Sonogashira coupling of this compound.
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Thin-Film Deposition of 9,10-Dibromo-2-methylanthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the thin-film deposition of 9,10-Dibromo-2-methylanthracene and its derivatives. The protocols are intended to guide researchers in fabricating high-quality thin films for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Introduction
This compound is a polycyclic aromatic hydrocarbon derivative that serves as a crucial building block for novel organic semiconductor materials. Its derivatives are synthesized to tune the electronic and optical properties for efficient charge transport and light emission in electronic devices. The performance of these devices is highly dependent on the quality and morphology of the deposited thin films. This document outlines key deposition techniques and characterization methods for thin films of this compound derivatives.
Thin-Film Deposition Techniques
The choice of deposition technique significantly influences the molecular packing, crystallinity, and surface morphology of the thin film, which in turn dictates the performance of the final device. The most common methods for depositing thin films of small organic molecules like this compound derivatives are Thermal Evaporation, Spin Coating, and Organic Vapor-Phase Deposition.
Thermal Evaporation
Thermal evaporation is a physical vapor deposition technique performed under high vacuum, which allows for the deposition of highly pure and uniform thin films.
Experimental Protocol: Thermal Evaporation of a 9,10-Dibromoanthracene Derivative
This protocol is adapted for a generic 9,10-dibromoanthracene derivative and should be optimized for specific molecules.
1. Substrate Preparation:
- Begin with pre-cleaned substrates (e.g., Indium Tin Oxide (ITO)-coated glass for OLEDs or heavily n-doped Si/SiO₂ wafers for OFETs).
- Sequentially clean the substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of high-purity nitrogen gas.
- For OFET applications, the Si/SiO₂ substrates are often treated with a surface modifying layer, such as octadecyltrichlorosilane (OTS), to improve the film quality.[1]
2. Deposition Procedure:
- Place the this compound derivative powder in a quartz or tungsten boat within a high-vacuum thermal evaporation chamber.
- Mount the cleaned substrates onto a holder positioned above the evaporation source.
- Evacuate the chamber to a base pressure of less than 1 x 10⁻⁶ Torr.
- Gradually increase the current to the evaporation boat to heat the source material until it starts to sublimate.
- Control the deposition rate, typically between 0.1-1.0 Å/s, by adjusting the source temperature. A quartz crystal microbalance (QCM) is used to monitor the deposition rate and film thickness in real-time.
- Deposit a film of the desired thickness, typically in the range of 30-100 nm for most electronic applications.
- After deposition, allow the substrate to cool to room temperature before venting the chamber.
Workflow for Thermal Evaporation
Caption: Workflow for the thermal evaporation of this compound derivatives.
Spin Coating
Spin coating is a solution-based technique that allows for the rapid deposition of thin films on flat substrates. It is a cost-effective method suitable for materials that are soluble in common organic solvents.
Experimental Protocol: Spin Coating of a TIPS-Anthracene Derivative
This protocol for a TIPS-anthracene derivative can be adapted for soluble this compound derivatives.[2]
1. Solution Preparation:
- Prepare a solution of the this compound derivative in a suitable high-purity organic solvent (e.g., toluene, chloroform, or chlorobenzene).
- The concentration of the solution will influence the final film thickness and typically ranges from 5 to 20 mg/mL.
- Gently heat and stir the solution to ensure the material is fully dissolved. Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
2. Substrate Preparation:
- Clean the substrates using the same procedure as for thermal evaporation. For some applications, a plasma cleaning step may be included.[2]
3. Deposition Procedure:
- Place the cleaned substrate on the chuck of a spin coater.
- Dispense a small amount of the prepared solution onto the center of the substrate.
- Start the spin coater. A typical two-step process is often used:
- A low-speed spin (e.g., 500-1000 rpm) for a few seconds to spread the solution across the substrate.
- A high-speed spin (e.g., 1500-4000 rpm) for 30-60 seconds to thin the film to the desired thickness.[2]
- The final film thickness is controlled by the solution concentration, solvent viscosity, and spin speed.
- After spinning, the substrate is carefully removed and annealed on a hotplate to remove residual solvent and potentially improve film crystallinity. A typical annealing temperature is 60-120°C for 10-30 minutes.[2]
Workflow for Spin Coating
Caption: Workflow for the spin coating of this compound derivatives.
Organic Vapor-Phase Deposition (OVPD)
OVPD is a gas-phase deposition technique where organic molecules are transported by an inert carrier gas onto a cooled substrate in a hot-walled reactor. This method offers excellent control over film thickness and morphology and is particularly useful for depositing uniform films over large areas.
General Protocol: Organic Vapor-Phase Deposition
1. System Setup:
- The OVPD system consists of a "source" zone where the organic material is heated, a "transport" zone with heated walls, and a "deposition" zone with a temperature-controlled substrate holder.
- The source material (this compound derivative) is placed in a source cell.
2. Deposition Process:
- An inert carrier gas (e.g., nitrogen or argon) is introduced into the source cell.
- The source cell is heated to sublimate the organic material into the carrier gas stream.
- The gas mixture flows through the heated transport zone to the deposition chamber.
- The substrate is maintained at a lower temperature than the gas stream, causing the organic molecules to condense and form a thin film.
- The deposition rate is controlled by the source temperature, carrier gas flow rate, and system pressure.
Characterization of Thin Films
The properties of the deposited thin films must be thoroughly characterized to ensure their suitability for electronic device applications.
| Property | Characterization Technique | Typical Information Obtained for Anthracene Derivatives |
| Surface Morphology | Atomic Force Microscopy (AFM) | Provides high-resolution 3D images of the film surface, allowing for the determination of surface roughness (RMS), grain size, and the presence of defects. For 2,6-diphenyl anthracene thin films, RMS roughness was observed to increase with film thickness.[1] Smooth surfaces with low RMS roughness are generally desirable.[3] |
| Crystalline Structure | X-ray Diffraction (XRD) | Identifies the crystalline phases present in the film and provides information on the orientation of the molecules relative to the substrate. Crystalline anthracene films often exhibit a preferential orientation.[4] The lack of distinct diffraction peaks can indicate an amorphous film structure.[1] |
| Optical Properties | UV-Visible Spectroscopy | Determines the absorption and transmission characteristics of the film, from which the optical bandgap can be calculated. 9,10-disubstituted anthracenes typically show absorption bands between 325-425 nm.[5] |
| Photoluminescence (PL) Spectroscopy | Measures the emission spectrum of the film when excited by light, providing information on the color and efficiency of light emission. | |
| Electrical Properties | Field-Effect Transistor (FET) Measurements | For films deposited in an OFET structure, the charge carrier mobility, on/off ratio, and threshold voltage can be determined. Hole mobilities for 9,10-functionalized anthracene derivatives have been reported in the order of 10⁻⁶ cm²/Vs.[5] For some soluble triisopropylsilylethynyl anthracene derivatives, hole mobilities as high as 3.7 cm²/Vs have been achieved in single-crystal OFETs.[6] |
Applications in Organic Electronic Devices
Thin films of this compound derivatives are primarily used as the active layer in OLEDs and OFETs.
Organic Field-Effect Transistors (OFETs)
In an OFET, the anthracene derivative thin film acts as the semiconductor channel where charge transport occurs. The performance of the OFET is critically dependent on the molecular ordering and intermolecular interactions within the film.
Typical OFET Device Structure (Bottom-Gate, Top-Contact)
Caption: A typical bottom-gate, top-contact OFET structure.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, derivatives of this compound can be used as the emissive layer (EML) or as a host material for a fluorescent or phosphorescent dopant. Their wide bandgap and high photoluminescence quantum yield make them suitable for blue light-emitting applications.[7][8]
Typical Blue OLED Device Structure A common multilayer structure for a blue OLED is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.[2]
Caption: A representative multilayer OLED device structure.
Conclusion
The successful fabrication of high-performance organic electronic devices based on this compound derivatives relies on the precise control of the thin-film deposition process. The choice of deposition technique and the optimization of deposition parameters are critical for achieving the desired film properties. The protocols and characterization guidelines presented in these application notes provide a foundation for researchers to develop and evaluate thin films of these promising organic semiconductor materials.
References
- 1. The evaluation of surface topography changes in nanoscaled 2,6-diphenyl anthracene thin films by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. High mobility organic single crystal transistors based on soluble triisopropylsilylethynyl anthracene derivatives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Blue Fluorescence and Bipolar Transport Materials Based on Anthracene and Their Application in OLEDs | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for OLEDs Utilizing 9,10-Dibromo-2-methylanthracene as a Host Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering advantages such as high contrast, low power consumption, and mechanical flexibility. The performance of an OLED is critically dependent on the molecular architecture of its constituent organic materials. Anthracene derivatives are a well-established class of materials for OLEDs, often employed as blue emitters and host materials due to their high photoluminescence quantum yields and good thermal stability.
This document provides detailed application notes and protocols for the utilization of 9,10-Dibromo-2-methylanthracene as a host material in OLED devices. While direct experimental data for this specific compound is not extensively available in published literature, these notes are based on the established properties of related anthracene derivatives and provide a robust starting point for research and development. The bromine substitutions at the 9 and 10 positions offer a pathway for further functionalization via cross-coupling reactions, allowing for the tuning of the material's electronic properties. The methyl group at the 2-position can enhance solubility and influence film morphology. It is anticipated that this compound can serve as a host for fluorescent or phosphorescent emitters, particularly for blue emission, leveraging the inherent blue electroluminescence of the 9,10-dibromoanthracene core.[1]
Device Architecture and Signalling Pathway
A typical multilayer OLED device employing this compound as a host in the emissive layer (EML) is structured as follows:
-
Substrate: Glass or flexible material.
-
Anode: A transparent conductor, typically Indium Tin Oxide (ITO), for hole injection.
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL): Transports holes to the emissive layer.
-
Emissive Layer (EML): Composed of a this compound host doped with a suitable guest emitter. This is where electrons and holes recombine to produce light.
-
Electron Transport Layer (ETL): Transports electrons to the emissive layer.
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode: A low work function metal, such as aluminum or a bilayer of LiF/Al, for electron injection.
The fundamental process of light emission in the EML involves the injection of charge carriers, formation of excitons on the host material, and subsequent energy transfer to the guest dopant, which then radiatively decays to emit light.
Experimental Protocols
The following protocols provide a detailed methodology for the fabrication and characterization of an OLED device using this compound as a host material.
1. Substrate Preparation
-
Materials: Indium Tin Oxide (ITO) coated glass substrates, detergent, deionized water, acetone, isopropanol.
-
Protocol:
-
Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen stream.
-
Treat the substrates with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
-
2. Thin Film Deposition
-
Apparatus: High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Protocol:
-
Load the cleaned ITO substrates into the thermal evaporation chamber.
-
Sequentially deposit the organic layers and the cathode without breaking the vacuum. The deposition rate for organic materials should be maintained at 1-2 Å/s.
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of a suitable HIL material (e.g., HAT-CN).
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of a suitable HTL material (e.g., NPB or TAPC).
-
Emissive Layer (EML): Co-evaporate this compound as the host and a suitable dopant (e.g., a blue fluorescent or phosphorescent emitter) at a predetermined doping concentration (e.g., 5-10 wt%). The typical thickness of the EML is 30 nm.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of a suitable ETL material (e.g., TPBi or Alq₃).
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF).
-
Cathode: Deposit a 100 nm layer of Aluminum (Al) at a higher deposition rate (e.g., 5-10 Å/s).
-
-
3. Device Encapsulation
-
Materials: UV-curable epoxy, glass slide.
-
Protocol:
-
In a nitrogen-filled glovebox, dispense a bead of UV-curable epoxy around the perimeter of the active area on the device substrate.
-
Place a clean glass slide on top of the epoxy to seal the device.
-
Cure the epoxy using a UV lamp according to the manufacturer's instructions.
-
Experimental Workflow
The overall experimental workflow for fabricating and testing an OLED device is depicted below.
Data Presentation
While specific performance data for OLEDs using this compound as a host is not yet reported, the following table presents a summary of expected performance metrics based on similar anthracene-based host materials for blue OLEDs. This data should be considered as a benchmark for initial experiments.
| Parameter | Representative Value | Units |
| Turn-on Voltage (at 1 cd/m²) | 3.0 - 4.5 | V |
| Maximum Luminance | > 5,000 | cd/m² |
| Maximum Current Efficiency | 5.0 - 10.0 | cd/A |
| Maximum Power Efficiency | 3.0 - 8.0 | lm/W |
| Maximum External Quantum Efficiency (EQE) | 5.0 - 8.0 | % |
| CIE Coordinates (x, y) | (0.14 - 0.16, 0.10 - 0.20) | - |
| Device Lifetime (LT50 at 100 cd/m²) | > 1,000 | hours |
Note: The actual performance will be highly dependent on the choice of dopant, the optimization of layer thicknesses, and the overall device architecture.
This compound presents a promising scaffold for the development of new host materials for high-performance OLEDs, particularly for blue emission. The synthetic accessibility and potential for further functionalization make it an attractive candidate for academic and industrial research.
Future research should focus on:
-
The synthesis and purification of high-purity this compound.
-
The systematic evaluation of this material as a host for a variety of blue fluorescent and phosphorescent dopants.
-
The optimization of the device architecture to maximize efficiency and operational stability.
-
The investigation of structure-property relationships by synthesizing and testing derivatives with different substituents at the 2-position and by replacing the bromine atoms with other functional groups.
By following the protocols outlined in this document and using the provided performance benchmarks, researchers can effectively begin to explore the potential of this compound in the exciting field of organic electronics.
References
Application Notes and Protocols for 9,10-Dibromo-2-methylanthracene in Thermally Activated Delayed Fluorescence (TADF) Emitters
Topic: Role of 9,10-Dibromo-2-methylanthracene in Thermally Activated Delayed Fluorescence (TADF)
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thermally Activated Delayed Fluorescence (TADF) has emerged as a highly efficient mechanism for light emission in third-generation Organic Light-Emitting Diodes (OLEDs). TADF emitters enable the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. This is achieved in molecules with a small singlet-triplet energy splitting (ΔEST), which allows for the reverse intersystem crossing (RISC) of triplet excitons to the singlet state, from which delayed fluorescence occurs.
The molecular design of TADF emitters often involves the combination of electron-donating and electron-accepting moieties to induce charge transfer character in the excited state, which helps to minimize the ΔEST. Anthracene derivatives are excellent candidates for the core structure of TADF emitters due to their high photoluminescence quantum yields and tunable electronic properties. This compound serves as a versatile precursor for the synthesis of advanced TADF materials. The bromine atoms at the 9 and 10 positions provide reactive sites for the introduction of various electron-donating groups through cross-coupling reactions, while the methyl group at the 2-position can be used to fine-tune the material's solubility and solid-state packing.
This document provides detailed protocols for the synthesis and characterization of a representative TADF emitter derived from this compound, namely 9,10-bis(9H-carbazol-9-yl)-2-methylanthracene .
Role of this compound in TADF Emitter Synthesis
This compound is a key building block for constructing donor-acceptor type TADF molecules. The anthracene core can function as an electron-accepting or a bridging unit. The bromine atoms at the 9 and 10 positions are readily substituted with electron-donating groups (donors) via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This synthetic flexibility allows for the systematic tuning of the photophysical properties of the final TADF emitter.
The methyl group at the 2-position can influence the following properties:
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Solubility: Enhances solubility in organic solvents, which is crucial for solution-based device fabrication processes.
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Morphology: Affects the thin-film morphology and can help in reducing aggregation-caused quenching of luminescence.
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Electronic Properties: Induces a slight electronic perturbation that can subtly modify the energy levels of the molecule.
Experimental Protocols
Synthesis of 9,10-bis(9H-carbazol-9-yl)-2-methylanthracene via Buchwald-Hartwig Amination
This protocol describes the synthesis of a model TADF emitter by coupling this compound with carbazole.
Materials:
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This compound
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9H-Carbazole
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
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Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
Procedure:
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To a flame-dried Schlenk flask, add this compound (1.0 eq), 9H-carbazole (2.2 eq), and sodium tert-butoxide (2.5 eq).
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Evacuate and backfill the flask with argon three times.
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In a separate glovebox, prepare a solution of the catalyst by dissolving Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) in anhydrous toluene.
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Add the anhydrous toluene to the Schlenk flask containing the reactants, followed by the catalyst solution via syringe.
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Heat the reaction mixture to 110 °C and stir under argon for 24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Logical Workflow for Synthesis:
Photophysical Characterization
3.2.1. Steady-State Spectroscopy
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UV-Vis Absorption: Dissolve the synthesized compound in a suitable solvent (e.g., toluene, dichloromethane) at a concentration of 10⁻⁵ M. Record the absorption spectrum using a UV-Vis spectrophotometer.
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Photoluminescence (PL) Spectroscopy: Using the same solution, record the emission spectrum on a spectrofluorometer. The excitation wavelength should be at the absorption maximum. The photoluminescence quantum yield (PLQY) can be determined using an integrating sphere.
3.2.2. Transient Photoluminescence Spectroscopy This technique is crucial for confirming the TADF mechanism by observing both prompt and delayed fluorescence components.
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Prepare a thin film of the compound by spin-coating a solution of the emitter doped into a host matrix (e.g., mCP) onto a quartz substrate.
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Place the sample in a cryostat to allow for temperature-dependent measurements.
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Excite the sample with a pulsed laser (e.g., N₂ laser at 337 nm).
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Record the photoluminescence decay over a wide time range (nanoseconds to milliseconds) using a time-correlated single photon counting (TCSPC) system for the prompt decay and a gated iCCD camera or a multichannel scaler for the delayed component.
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The decay curve will show a fast initial decay (prompt fluorescence) followed by a slower decay (delayed fluorescence).
3.2.3. Determination of Singlet-Triplet Energy Splitting (ΔEST)
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Record the fluorescence spectrum of the compound in a suitable solvent or host matrix at room temperature (298 K). The energy of the singlet state (ES1) is estimated from the onset of the fluorescence spectrum.
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Record the phosphorescence spectrum at a low temperature (77 K) to suppress non-radiative decay and thermal up-conversion. The energy of the triplet state (ET1) is determined from the onset of the phosphorescence spectrum.
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Calculate the ΔEST using the following equation: ΔEST = ES1 - ET1
Experimental Workflow for Characterization:
Data Presentation
The following tables summarize representative photophysical data for the hypothetical TADF emitter, 9,10-bis(9H-carbazol-9-yl)-2-methylanthracene , based on typical values for similar anthracene-based TADF materials.
Table 1: Photophysical Properties
| Property | Value | Conditions |
| Absorption λmax | 395 nm | Toluene, 298 K |
| Emission λmax | 480 nm | Toluene, 298 K |
| PLQY (ΦPL) | 85% | Doped in mCP film (6 wt%) |
| ES1 | 2.70 eV | From fluorescence onset |
| ET1 | 2.55 eV | From phosphorescence onset (77 K) |
| ΔEST | 0.15 eV | Calculated |
Table 2: Transient Photoluminescence Data
| Parameter | Value | Conditions |
| Prompt Lifetime (τp) | 25 ns | Doped in mCP film (6 wt%), 298 K |
| Delayed Lifetime (τd) | 5.2 µs | Doped in mCP film (6 wt%), 298 K |
| kRISC (rate of RISC) | 1.5 x 10⁵ s⁻¹ | Calculated |
| kISC (rate of ISC) | 8.0 x 10⁷ s⁻¹ | Calculated |
Signaling Pathways and Mechanisms
The underlying mechanism of TADF is illustrated by the following Jablonski diagram, which depicts the transitions between electronic states.
TADF Mechanism:
Upon electrical or photo-excitation, the molecule is promoted from the ground state (S₀) to the first excited singlet state (S₁). From S₁, it can either decay radiatively back to S₀, emitting prompt fluorescence, or undergo intersystem crossing (ISC) to the first excited triplet state (T₁). In TADF molecules, the small energy gap between S₁ and T₁ allows for efficient reverse intersystem crossing from T₁ back to S₁, a process that is facilitated by thermal energy. These up-converted singlet excitons can then decay to the ground state, resulting in delayed fluorescence.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of high-performance TADF emitters for OLED applications. Through straightforward synthetic modifications, such as the introduction of carbazole donor units, it is possible to engineer molecules with a small singlet-triplet energy splitting, leading to efficient harvesting of triplet excitons. The detailed protocols provided herein offer a comprehensive guide for the synthesis and characterization of such materials, enabling researchers to further explore the potential of anthracene-based TADF emitters in next-generation displays and lighting.
Application of 9,10-Dibromo-2-methylanthracene in Organic Field-Effect Transistors (OFETs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Performance of Anthracene Derivatives in OFETs
As a benchmark, the performance of various other anthracene derivatives in OFETs is summarized in the table below. This data provides an expected range of performance characteristics for OFETs based on anthracene--based small molecules.
| Anthracene Derivative | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 2,6-Diphenylanthracene (DPA) | Vacuum Deposition | up to 0.75 | > 10^6 | |
| 9,9'-Bianthracene | Vacuum Deposition | 0.067 | > 5 x 10^4 | |
| 2,6-bis(4-decylphenyl)anthracene (DDPAnt) | Solution-Processed (Spin-coating |
Troubleshooting & Optimization
Technical Support Center: Purification of 9,10-Dibromo-2-methylanthracene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 9,10-Dibromo-2-methylanthracene. The information is designed to address specific issues that may arise during experimental procedures.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound and offers step-by-step solutions.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low Purity After Recrystallization | - Inappropriate solvent choice leading to co-crystallization of impurities.- Presence of closely related impurities with similar solubility profiles, such as mono-brominated or regioisomeric products.- The starting 2-methylanthracene may have contained other isomers. | - Solvent Screening: Experiment with a range of solvents. Toluene and xylene have been reported as suitable for the non-methylated analog, 9,10-dibromoanthracene.[1] Consider solvent systems where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.- Fractional Crystallization: If a single recrystallization is insufficient, perform a fractional crystallization. Collect crystals in multiple crops and analyze the purity of each fraction by HPLC or TLC.- Characterize Impurities: Use techniques like NMR or mass spectrometry to identify the impurities. This can provide clues for selecting a more effective purification strategy. |
| Product Contaminated with Starting Material (2-Methylanthracene) | - Incomplete bromination reaction.- Similar solubility of the starting material and the product in the recrystallization solvent. | - Reaction Optimization: Ensure the bromination reaction goes to completion by adjusting reaction time, temperature, or the stoichiometry of the brominating agent.- Column Chromatography: If recrystallization is ineffective, employ column chromatography. A non-polar mobile phase like hexane or a hexane/dichloromethane mixture is a good starting point for separating the more polar dibrominated product from the less polar starting material. |
| Presence of Side-Chain Brominated Impurities | - Reaction conditions favoring free-radical substitution on the methyl group. This is a known issue in the bromination of substituted methylanthracenes. | - Control Reaction Conditions: Conduct the bromination in the dark and in an inert atmosphere to minimize radical formation. Using a polar solvent like acetic acid may favor the desired ionic nuclear bromination over radical side-chain bromination.- Chromatographic Separation: These impurities may be separable by column chromatography, likely requiring a gradient elution to resolve compounds with similar polarities. |
| Low Yield After Purification | - Multiple purification steps (e.g., several recrystallizations or column chromatography) leading to material loss.- Product is partially soluble in the cold recrystallization solvent. | - Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution slowly to maximize crystal formation and recovery.- Combine Purification Methods: A single recrystallization followed by column chromatography of the mother liquor can be more efficient than repeated recrystallizations. |
| Difficulty in Removing Colored Impurities | - Formation of colored byproducts during the bromination reaction. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that this can also adsorb some of the desired product, potentially reducing the yield.- Wash with a Non-solvent: Wash the crude product with a solvent in which the desired compound is insoluble but the colored impurities are soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Based on the bromination of related compounds, the most probable impurities are:
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Unreacted 2-methylanthracene: The starting material for the synthesis.
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Mono-brominated 2-methylanthracene: The product of incomplete bromination.
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Side-chain brominated products: Such as 9-bromo-10-(bromomethyl)-2-methylanthracene, which can form under conditions that favor free-radical reactions.
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Other isomers: If the starting 2-methylanthracene was not pure.
Q2: Which solvents are recommended for the recrystallization of this compound?
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Toluene[1]
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Xylenes[1]
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Carbon Tetrachloride (use with caution due to toxicity)[1]
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A mixture of a good solvent (e.g., THF) and an anti-solvent (e.g., acetonitrile) has also been reported for a related compound.[2]
Q3: What are the suggested starting conditions for column chromatography purification?
A3: For column chromatography, a good starting point would be:
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Stationary Phase: Silica gel (standard grade, 60 Å).
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Mobile Phase: A non-polar eluent system. Start with pure hexane and gradually increase the polarity by adding dichloromethane or ethyl acetate. For example, a gradient of 0% to 10% dichloromethane in hexane.
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Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation. A suitable developing solvent for TLC could be a mixture of hexane and ethyl acetate (e.g., 10:1 v/v).[3]
Q4: How can I monitor the purity of my this compound?
A4: The purity of your compound can be assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analyzing the purity of dibromoanthracene derivatives.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
General Column Chromatography Protocol
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Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., hexane) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.
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Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed to elute the desired compound.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of 9,10-Dibromo-2-methylanthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9,10-Dibromo-2-methylanthracene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via electrophilic bromination of 2-methylanthracene.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Brominating Agent: Improper storage or handling of bromine or N-bromosuccinimide (NBS). 3. Poor Quality Starting Material: Impurities in the 2-methylanthracene can interfere with the reaction. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. 2. Reagent Quality: Use freshly opened or properly stored brominating agents. The purity of NBS can be checked by titration. 3. Starting Material Purity: Ensure the 2-methylanthracene is of high purity. Recrystallize if necessary before use. |
| Formation of Multiple Products (Visible on TLC) | 1. Over-bromination: Excess brominating agent can lead to the formation of tri- or poly-brominated anthracenes. 2. Side Chain Bromination: Under certain conditions (e.g., radical initiation), bromination can occur on the methyl group. 3. Formation of Isomeric Products: Bromination at other positions on the anthracene ring. | 1. Stoichiometry: Use a precise molar ratio of 2-methylanthracene to the brominating agent. Adding the brominating agent portion-wise can help control the reaction. 2. Reaction Conditions: Conduct the reaction in the dark and at a controlled temperature to minimize radical reactions. 3. Purification: Isomeric byproducts can be difficult to separate. Column chromatography with a suitable eluent system may be effective. |
| Product is an Off-Color (e.g., Greenish-Yellow or Brown) Solid | Presence of unreacted starting material, poly-brominated byproducts, or other impurities. | Purification: - Recrystallization: Recrystallize the crude product from a suitable solvent such as toluene or xylene.[1] - Extraction: For larger scales, extraction with a solvent in which the desired product is sparingly soluble can be effective.[1] - Column Chromatography: For higher purity, column chromatography on silica gel is recommended. |
| Difficulty in Product Purification | The desired product and byproducts may have similar polarities, making separation by chromatography challenging. | 1. Solvent Selection: Experiment with different solvent systems for recrystallization to exploit solubility differences. 2. Chromatography Gradient: If using column chromatography, a shallow gradient of a non-polar eluent system can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method is the direct electrophilic bromination of 2-methylanthracene using elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent in an inert solvent like carbon tetrachloride, chloroform, or dichloromethane.[1][2]
Q2: What are the primary side reactions to anticipate during the bromination of 2-methylanthracene?
The main side reactions include:
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Over-bromination: The addition of more than two bromine atoms to the anthracene ring, leading to products like 2,9,10-tribromoanthracene.
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Side-chain bromination: Bromination of the methyl group to form 9,10-dibromo-2-(bromomethyl)anthracene, particularly under conditions that favor free radical mechanisms (e.g., exposure to light).
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Formation of other isomers: Although the 9 and 10 positions are the most reactive, bromination can potentially occur at other positions on the aromatic rings.
Q3: How does the methyl group on the anthracene ring affect the reaction?
The methyl group is an activating group, which can make the substituted ring more susceptible to electrophilic attack than the unsubstituted rings. However, the primary sites of bromination in anthracene are the highly reactive 9 and 10 positions. The methyl group's electronic and steric effects can influence the overall reaction rate and the distribution of minor byproducts.
Q4: What purification techniques are most effective for this compound?
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Recrystallization: This is a common and effective method for purifying the crude product. Solvents like toluene and xylene are often used for substituted dibromoanthracenes.[1]
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Column Chromatography: For achieving high purity, especially when dealing with isomeric byproducts, column chromatography using silica gel is recommended. A non-polar eluent system, such as a hexane/dichloromethane gradient, can be effective.
Experimental Protocol: Synthesis of this compound (Adapted from the synthesis of 9,10-dibromoanthracene)
This protocol is adapted from a well-established procedure for the synthesis of 9,10-dibromoanthracene and should be optimized for the specific starting material and laboratory conditions.[1]
Materials:
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2-Methylanthracene
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Bromine (Br₂)
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Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
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Round-bottom flask
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Stirrer
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Dropping funnel
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Reflux condenser
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Heating mantle or steam bath
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Buchner funnel and filter paper
Procedure:
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In a round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend 2-methylanthracene in carbon tetrachloride.
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Slowly add a solution of bromine (approximately 2.1 equivalents) in carbon tetrachloride to the suspension with vigorous stirring at room temperature. The addition should be done in the dark to minimize side-chain bromination.
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After the addition is complete, gently warm the mixture to reflux and maintain for approximately one hour. Monitor the reaction by TLC.
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Allow the mixture to cool to room temperature. The product should precipitate out of the solution.
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Collect the crude product by filtration using a Buchner funnel and wash with a small amount of cold carbon tetrachloride.
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Purify the crude product by recrystallization from a suitable solvent (e.g., toluene).
Safety Precautions:
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Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).
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Carbon tetrachloride and dichloromethane are hazardous solvents. Avoid inhalation and skin contact.
Visualizations
Caption: Troubleshooting logic for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Suzuki Coupling with Dibromoanthracene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with dibromoanthracene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a dibromoanthracene derivative shows low to no yield. What are the common causes and how can I address them?
A1: Low to no product yield in Suzuki couplings with dibromoanthracene derivatives can stem from several factors, primarily related to the catalyst, reagents, and reaction conditions.[1]
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Inactive Catalyst: Palladium catalysts, especially Pd(0) complexes like Pd(PPh₃)₄, can degrade over time. It is crucial to use a fresh catalyst or a more robust pre-catalyst. Consider using Pd(OAc)₂ with a suitable phosphine ligand as an alternative.[1]
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Poor Solubility of Starting Material: Dibromoanthracene derivatives often exhibit poor solubility in common organic solvents.[1][2] To mitigate this, consider using higher-boiling point solvents such as DMF, dioxane, or toluene and increasing the reaction temperature.[1] For Suzuki reactions, a biphasic solvent system, such as THF/water or dioxane/water, can enhance the solubility of both the organoboron reagent and the base.[1] In some cases, chlorinated aromatic solvents like chlorobenzene or 1,2-dichlorobenzene can be effective.[3]
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Inappropriate Base or Solvent: The choice of base is critical for the transmetalation step. If a weak base like Na₂CO₃ is being used, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ may be beneficial, particularly for less reactive aryl bromides.[1]
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Degradation of Boronic Acid: Boronic acids can be unstable and undergo degradation, a common reason for low yields.[2][4] Using boronic esters, such as pinacol esters, can improve stability.[4] It's also important to ensure all reagents are fresh and dry.[1]
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Inefficient Ligand: The ligand plays a crucial role in catalyst stability and reactivity. For challenging substrates like dibromoarenes, bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), can be highly effective.[1]
Q2: I am observing significant side products in my reaction. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
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Homocoupling: The self-coupling of the boronic acid reagent is a common side reaction, often promoted by the presence of oxygen.[1][4][5] To minimize homocoupling, ensure the reaction is conducted under strictly anaerobic (oxygen-free) conditions by thoroughly degassing the solvent and using an inert atmosphere (e.g., argon or nitrogen).[1][5]
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Dehalogenation: The replacement of a bromine atom on the anthracene core with a hydrogen atom is another possible side reaction. This can occur after oxidative addition, where the palladium complex may react with a hydride source in the mixture, such as an amine base or an alcohol solvent.[4]
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Protodeborylation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This can be minimized by using anhydrous conditions and carefully selecting the base.
Q3: How can I control the selectivity between mono- and di-substitution on the dibromoanthracene core?
A3: Achieving selective mono- or di-arylation requires careful control over the reaction conditions.
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Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product. To achieve di-substitution, longer reaction times and higher temperatures are often necessary.[1][6]
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Stoichiometry of Reagents: For mono-substitution, using a slight excess (1.1-1.5 equivalents) of the arylboronic acid is recommended.[6] For di-substitution, a larger excess (2.2-3.0 equivalents) is typically required.[1][6]
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Catalyst and Ligand: The choice of catalyst and ligand can influence selectivity. Bulky ligands may favor mono-arylation due to steric hindrance.[1]
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Stepwise Approach: For the synthesis of di-substituted anthracenes with two different functional groups, a stepwise approach is the most reliable method. This involves performing a selective mono-coupling, isolating and purifying the product, and then subjecting it to a second Suzuki coupling with a different boronic acid.[1]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Material
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low reaction conversion.
Issue 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
Achieving the desired level of substitution is key for a successful synthesis.
Decision Tree for Controlling Selectivity
Caption: A decision tree for controlling reaction selectivity.
Data Presentation
The following table summarizes typical starting conditions for Suzuki coupling reactions with dibromoarenes, which can serve as a starting point for optimization.[6]
| Parameter | Condition for Mono-substitution | Condition for Di-substitution |
| Dibromoanthracene | 1.0 equiv | 1.0 equiv |
| Arylboronic Acid | 1.1 - 1.5 equiv | 2.2 - 3.0 equiv |
| Palladium Catalyst | 2-5 mol% (e.g., Pd(PPh₃)₄) | 2-5 mol% (e.g., Pd(PPh₃)₄) |
| Base | 2.0 - 3.0 equiv (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 equiv (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Dioxane/H₂O (4:1), Toluene, DMF | Dioxane/H₂O (4:1), Toluene, DMF |
| Temperature | 80 - 100 °C | 100 - 120 °C |
| Reaction Time | Monitor by TLC (typically shorter) | Monitor by TLC (typically longer) |
Note: Yields are highly substrate-dependent and these conditions may require further optimization.[6]
Experimental Protocols
General Protocol for Suzuki Coupling with Dibromoanthracene
This protocol provides a general starting point for performing a Suzuki coupling reaction with a dibromoanthracene derivative.
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Reaction Setup: To an oven-dried Schlenk flask, add the dibromoanthracene derivative (1.0 equiv), the arylboronic acid (1.1 equiv for mono-substitution or 2.2 equiv for di-substitution), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[1]
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Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an anaerobic environment.
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Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., a 4:1 mixture of dioxane and water).[1][6]
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[1][6]
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.[1][6]
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volumes).[6]
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6]
Experimental Workflow Diagram
Caption: General workflow for a Suzuki coupling experiment.
References
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 2-Methylanthracene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the bromination of 2-methylanthracene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the electrophilic bromination of 2-methylanthracene, focusing on achieving high yield and regioselectivity for nuclear substitution.
Q1: My primary product is 2-(bromomethyl)anthracene instead of the desired nuclear bromination. What went wrong?
A1: You are likely observing the result of a radical substitution reaction on the methyl group rather than an ionic electrophilic aromatic substitution on the anthracene core. This is a common side reaction, especially under certain conditions.
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Cause: Radical reactions are typically initiated by light, heat, or radical initiators. Using solvents like carbon tetrachloride can also promote radical pathways.[1][2]
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Solution: To favor nuclear bromination, you must switch to conditions that promote an ionic mechanism.
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Exclude Light and Oxygen: Conduct the reaction in the dark and under an inert atmosphere (e.g., nitrogen or argon). Oxygen can contribute to radical chain reactions.[1][2]
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Change Solvent: Switch from nonpolar solvents like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) to a more polar solvent like acetic acid.[1][2]
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Use an Appropriate Brominating Agent: While elemental bromine (Br₂) can be used, consider using N-bromosuccinimide (NBS) in the presence of a polar solvent. NBS is often used for benzylic brominations under radical conditions, but in polar solvents and the dark, it can serve as a source of electrophilic bromine.
-
Q2: The reaction is producing a mixture of 9-bromo-, 10-bromo-, and 9,10-dibromo-2-methylanthracene. How can I improve the selectivity?
A2: Controlling the stoichiometry and reaction conditions is crucial for achieving selective mono- or di-bromination. The 9 and 10 positions of the anthracene core are the most reactive sites for electrophilic attack.
-
For Monobromination:
-
Limiting Reagent: Use slightly less than one equivalent of the brominating agent (e.g., 0.95 eq of Br₂) relative to 2-methylanthracene.
-
Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the reaction rate and prevent over-bromination.
-
-
For 9,10-Dibromination:
-
Stoichiometry: Use at least two equivalents of the brominating agent. A slight excess (e.g., 2.1-2.2 eq) can help drive the reaction to completion.
-
Reaction Time and Temperature: A longer reaction time or gentle heating may be required to ensure the second bromination occurs.[3][4] Monitor the reaction by TLC to avoid the formation of further substituted products.
-
Q3: My reaction yield is very low, and a significant amount of starting material remains. How can I improve conversion?
A3: Low yield with unreacted starting material suggests that the reaction conditions are not optimal for your specific setup.
-
Insufficient Activation: While the anthracene core is reactive, ensure your brominating agent is sufficiently electrophilic. If using Br₂, a Lewis acid catalyst is generally not required for anthracene but could be considered in difficult cases.
-
Reaction Time/Temperature: The reaction may not have proceeded to completion. Try extending the reaction time or moderately increasing the temperature. Use TLC to track the consumption of the starting material.
-
Reagent Purity: Ensure the purity of your 2-methylanthracene and the brominating agent. Impurities can inhibit the reaction.
-
Vigorous Stirring: In heterogeneous reactions (e.g., if the product precipitates), vigorous stirring is essential to ensure good mixing and prevent reactants from being coated by the product.[3]
Q4: I am observing the formation of a complex mixture of highly brominated, insoluble products. What is happening?
A4: This indicates over-bromination, where more than two bromine atoms are added to the anthracene ring system.
-
Cause: Using a large excess of the brominating agent, high temperatures, or prolonged reaction times can lead to further substitution on the outer rings or even addition reactions. For instance, the bromination of 9,10-dibromoanthracene can yield 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene under certain conditions.[5]
-
Solution:
-
Control Stoichiometry: Carefully measure and use the correct amount of brominating agent for your desired product (1 eq for mono-, 2 eq for di-bromination).
-
Control Temperature: Maintain the recommended reaction temperature. Avoid excessive heating.
-
Monitor the Reaction: Use TLC or another appropriate analytical technique to stop the reaction as soon as the desired product is formed and before significant side products appear.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 2-methylanthracene under ionic conditions?
A1: For electrophilic aromatic substitution on the anthracene nucleus, the positions C9 and C10 are the most electron-rich and sterically accessible. Therefore, bromination is expected to occur selectively at these positions, leading to 9-bromo-2-methylanthracene and/or this compound. The methyl group at the C2 position has a minor directing effect compared to the inherent reactivity of the C9/C10 positions.
Q2: Which solvent is best for the nuclear bromination of 2-methylanthracene?
A2: Polar solvents that can support an ionic reaction mechanism are preferred.
-
Acetic Acid: Often a good choice as it promotes the ionic pathway while discouraging the radical pathway, leading to nuclear substitution.[1][2]
-
Carbon Tetrachloride (CCl₄): This solvent should be avoided if nuclear bromination is the goal, as it is known to promote radical side-chain bromination on the methyl group.[1]
-
Other Halogenated Solvents (e.g., Dichloromethane, Chloroform): These can be used, but care must be taken to exclude light to prevent radical side reactions.
Q3: Do I need a catalyst for this reaction?
A3: Generally, the anthracene ring system is sufficiently activated for electrophilic bromination with agents like Br₂ and does not require a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). In fact, adding a strong Lewis acid could potentially increase the formation of unwanted byproducts.
Q4: How should I purify the final product?
A4: The crude product can typically be purified by recrystallization.[3][4] The choice of solvent depends on the solubility of the desired brominated product and impurities. Common solvents for recrystallizing anthracene derivatives include toluene, carbon tetrachloride, ethanol, or acetic acid.[4][6] Column chromatography on silica gel can also be used for separating mixtures of mono- and di-brominated products or for removing baseline impurities.
Data Presentation
Table 1: Influence of Reaction Conditions on the Bromination of Substituted Anthracenes
| Parameter | Condition 1: Ionic Nuclear Bromination | Condition 2: Radical Side-Chain Bromination | Primary Product(s) | Reference(s) |
| Brominating Agent | Br₂ or NBS | Br₂ or NBS | - | [1][7] |
| Solvent | Acetic Acid, Ethyl Acetate | Carbon Tetrachloride (CCl₄) | Nuclear vs. Side-Chain | [1][2][8] |
| Initiator/Catalyst | None (reaction in the dark) | Light (e.g., sun lamp) or AIBN | Nuclear vs. Side-Chain | [1][5][7] |
| Atmosphere | Inert (Nitrogen, Argon) | Air (Oxygen present) | Nuclear vs. Side-Chain | [1][2] |
| Temperature | 0 °C to Reflux | Room Temperature to Reflux | - | [3][8] |
| Expected Product | This compound | 2-(Bromomethyl)anthracene | - | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Ionic Conditions)
This protocol is adapted from established procedures for the dibromination of anthracene.[3][4]
-
Setup: In a flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend 2-methylanthracene (1.0 eq) in glacial acetic acid. Protect the apparatus from light by wrapping it in aluminum foil.
-
Reagent Addition: While stirring vigorously, add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the suspension at room temperature.
-
Reaction: After the addition is complete, gently warm the mixture on a steam bath or heating mantle and maintain a gentle reflux for 1 hour. Monitor the reaction progress by TLC.
-
Workup: Allow the mixture to cool to room temperature. The product may precipitate as a yellow solid. Filter the crude product and wash it with cold acetic acid, followed by water to remove residual acid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like toluene or acetic acid to yield bright yellow needles.
Protocol 2: Synthesis of 2-(Bromomethyl)anthracene (Radical Conditions)
This protocol is based on the conditions known to favor benzylic bromination.[1][2]
-
Setup: In a flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylanthracene (1.0 eq) and N-bromosuccinimide (NBS, 1.0 eq) in carbon tetrachloride (CCl₄).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux. Irradiate the flask with a sun lamp or a standard tungsten lamp to facilitate the radical reaction. Continue heating for 1-2 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the bromination of 2-methylanthracene.
Caption: Troubleshooting decision tree for 2-methylanthracene bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromination of some substituted 9-methylanthracenes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 8. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Cross-Coupling Reactions of 9,10-Dibromo-2-methylanthracene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for preventing debromination during cross-coupling reactions of 9,10-Dibromo-2-methylanthracene.
Troubleshooting Common Issues
Issue: Significant formation of mono- and non-brominated byproducts detected by LC-MS or NMR.
This indicates that debromination is a competing side reaction. Here are potential causes and solutions to minimize this unwanted reaction.
| Potential Cause | Recommended Action |
| High Reaction Temperature | Elevated temperatures can promote hydrodehalogenation. It is advisable to conduct the reaction at the lowest effective temperature. Consider screening temperatures from room temperature up to 80-100 °C. |
| Choice of Base | Strong bases can sometimes facilitate debromination. If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be crucial in minimizing side reactions. |
| Palladium Catalyst and Ligand | The stability and reactivity of the palladium catalyst are critical. The formation of palladium hydride species is often implicated in dehalogenation. Using bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), can stabilize the catalyst and favor the desired cross-coupling pathway.[1] |
| Solvent and Water Content | The presence of water can be both beneficial for the solubility of the base and detrimental by acting as a proton source for debromination. Optimizing the solvent system, for instance by using anhydrous solvents or minimizing the amount of water in Suzuki couplings, can be beneficial.[2] |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions, including debromination. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction upon consumption of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What is debromination and why does it occur during my cross-coupling reaction?
A1: Debromination, also known as hydrodehalogenation, is a side reaction where a bromine atom on your starting material is replaced by a hydrogen atom. In palladium-catalyzed cross-coupling reactions, this is often caused by the formation of a palladium-hydride species. This reactive species can be generated from various sources in the reaction mixture, including the base, solvent, or impurities, and can react with your aryl bromide to cleave the C-Br bond.
Q2: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction. To minimize it, ensure your reaction is conducted under strictly anaerobic conditions, as oxygen can promote this side reaction. Careful selection of the palladium catalyst and ligands, as well as optimizing the stoichiometry of your reactants, can also suppress homocoupling.
Q3: Can the 2-methyl group on my this compound influence the extent of debromination?
A3: While specific studies on this compound are limited, the 2-methyl group is an electron-donating group. This may have a subtle electronic effect on the reactivity of the C-Br bonds at the 9 and 10 positions. However, its position is relatively remote from the reaction centers, so a significant electronic impact is less likely. It may, however, influence the solubility of the substrate, which can indirectly affect the reaction outcome.
Q4: What is the recommended catalyst system for the Suzuki-Miyaura coupling of this compound to minimize debromination?
A4: For Suzuki-Miyaura couplings of dibromoarenes, catalyst systems employing bulky, electron-rich phosphine ligands are often effective.[1] A good starting point would be to use a pre-catalyst like a palladacycle or a combination of a palladium source (e.g., Pd(OAc)₂) with a ligand such as SPhos or XPhos. These ligands can help to stabilize the active catalytic species and promote the desired cross-coupling over dehalogenation.
Q5: How does the choice of base affect the debromination side reaction?
A5: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling. While a base is necessary, stronger bases or those with nucleophilic character can sometimes contribute to the formation of palladium-hydride species that lead to debromination. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good choice for minimizing this side reaction with aryl bromides.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 9,10-Dibromoanthracene Derivatives
This is a general starting point based on successful couplings of the parent 9,10-dibromoanthracene and may require optimization for this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 - 2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
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Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
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Schlenk flask or similar reaction vessel
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
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In a separate vial, dissolve the palladium catalyst in a small amount of the reaction solvent and add it to the reaction mixture via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene, which can serve as a starting point for optimizing the reaction with this compound.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 9,10-Dibromoanthracene | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (not specified) | K₂CO₃ | Toluene/Ethanol/Water | Reflux | Not specified | [3] |
| 9,10-Dibromoanthracene | Phenylboronic acid | Palladacycle IA (0.5) | K₂CO₃ | THF/H₂O | 60 | 70 | [4] |
| 9,10-Dibromoanthracene | Various aryl boronic acids | Pd(PPh₃)₄ (not specified) | Na₂CO₃ | Toluene/THF/H₂O | Reflux | Good | [5][6] |
Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting guide for preventing debromination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. lookchem.com [lookchem.com]
- 6. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 9,10-Dibromo-2-methylanthracene by Sublimation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification of 9,10-Dibromo-2-methylanthracene via sublimation. It includes a comprehensive experimental protocol, troubleshooting advice, and frequently asked questions to ensure a successful purification process.
Quantitative Data Summary
For successful sublimation, precise control over temperature and pressure is crucial. Below is a summary of key physical properties and recommended starting conditions for the sublimation of this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₁₅H₁₀Br₂ | |
| Molecular Weight | 350.05 g/mol [1] | |
| Melting Point | 141.0 to 145.0 °C[2] | This is a critical parameter for determining the sublimation temperature. |
| Boiling Point | 440.2 ± 25.0 °C (Predicted)[2] | |
| Appearance | White to Yellow to Green powder to crystal | The color of the purified material should be lighter than the crude starting material. |
| Purity (Typical Starting) | >96.0% (GC) | Sublimation is effective for removing non-volatile impurities. |
| Recommended Sublimation Temperature | 120-140 °C (starting range) | This should be below the melting point and adjusted based on the observed sublimation rate. |
| Recommended Pressure | High vacuum (<0.1 mmHg) | A high vacuum is essential to lower the required sublimation temperature and prevent decomposition. |
Experimental Protocol: Vacuum Sublimation
This protocol outlines the steps for purifying this compound using a standard laboratory vacuum sublimation apparatus.
Materials and Equipment:
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Crude this compound
-
Sublimation apparatus (including a cold finger)
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High-vacuum pump
-
Heating mantle or oil bath
-
Thermometer or thermocouple
-
Inert gas (e.g., Nitrogen or Argon)
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Spatula
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Schlenk line (optional, for controlled atmosphere)
Procedure:
-
Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware to prevent contamination.
-
Lightly grease the ground glass joints of the sublimation apparatus to ensure a good seal under vacuum.
-
-
Loading the Sample:
-
Place the crude this compound into the bottom of the sublimation apparatus.
-
-
Assembling the Apparatus:
-
Insert the cold finger into the main body of the sublimation apparatus.
-
Connect the apparatus to a high-vacuum line.
-
-
Evacuation:
-
Begin to evacuate the system using the high-vacuum pump. A pressure of <0.1 mmHg is recommended.
-
-
Cooling the Cold Finger:
-
Once a stable vacuum is achieved, start the flow of coolant (e.g., cold water or a circulating chiller) through the cold finger.
-
-
Heating the Sample:
-
Gradually heat the bottom of the apparatus using a heating mantle or oil bath.
-
Start with a temperature approximately 20-30 °C below the melting point of the compound (around 120 °C) and slowly increase it.
-
Monitor the apparatus for the first signs of sublimation, where the solid turns directly into a vapor and then deposits as crystals on the cold finger.
-
-
Sublimation Process:
-
Maintain a steady temperature and vacuum throughout the sublimation. The ideal temperature is one that provides a reasonable rate of sublimation without melting or decomposing the sample.
-
The process is complete when no more material is observed to sublime from the bottom of the apparatus.
-
-
Cooling and Collection:
-
Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Once cooled, turn off the coolant to the cold finger.
-
Carefully and slowly vent the system with an inert gas.
-
Disassemble the apparatus and carefully scrape the purified crystals of this compound from the cold finger onto a clean, dry surface.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the purity of the sublimed material using appropriate techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the sublimation of this compound.
Q1: My sample is not subliming, even at elevated temperatures. What should I do?
A1:
-
Check the vacuum: An insufficient vacuum is the most common reason for a failed sublimation. Ensure that all connections are secure and that your vacuum pump is functioning correctly. The pressure should ideally be below 0.1 mmHg.
-
Increase the temperature slowly: If the vacuum is good, you can gradually increase the temperature. However, do not exceed the melting point of the compound (141-145 °C) to avoid melting and potential decomposition.
Q2: The sublimed crystals are colored, not white. Is this a problem?
A2:
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The starting material can range from white to yellow to green. The purified product should ideally be a lighter shade. If the sublimed crystals are significantly colored (e.g., brown or black), it may indicate thermal decomposition. In this case, repeat the sublimation at a lower temperature.
Q3: I have a very low yield of purified product. What could be the cause?
A3:
-
Sublimation temperature is too low: A low temperature will result in a very slow sublimation rate. Try increasing the temperature slightly.
-
Sublimation time is too short: Sublimation can be a slow process. Ensure you have allowed sufficient time for the material to completely sublime.
-
Poor thermal contact: Ensure good thermal contact between the heating source and the sublimation apparatus.
Q4: My sample appears to be melting and bubbling, not subliming. What is happening?
A4:
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Temperature is too high: You have likely exceeded the melting point of the compound. Immediately reduce the temperature.
-
Impurities: The presence of certain impurities can lower the melting point of the sample. In this case, a pre-purification step such as recrystallization might be necessary before sublimation.
Q5: How can I be sure my purified sample is free of starting material and byproducts?
A5:
-
Purity should be assessed using analytical techniques. Gas Chromatography (GC) is a good method to check for volatile impurities. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more detailed analysis of the purity and confirm the structure of the sublimed product.
Experimental Workflow Diagram
References
Technical Support Center: Reactions of 9,10-Dibromo-2-methylanthracene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize homocoupling side reactions in cross-coupling reactions involving 9,10-Dibromo-2-methylanthracene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in cross-coupling reactions of this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material react with each other. In the context of this compound reactions, this can manifest as the formation of a dimer of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling) or, less commonly, the self-coupling of the dibromoanthracene derivative. This side reaction consumes starting materials, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of byproducts with similar properties to the target molecule.
Q2: What are the primary causes of homocoupling?
A2: The main drivers of homocoupling are often related to the reaction conditions and the catalyst system. Key factors include:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative dimerization of organometallic intermediates.[1]
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Catalyst State: The presence of Pd(II) species, either from the precatalyst or from the oxidation of the active Pd(0) catalyst, can lead to stoichiometric homocoupling of the organometallic reagent.
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Copper Co-catalyst (in Sonogashira reactions): The copper(I) co-catalyst, while accelerating the desired reaction, is also a primary catalyst for the oxidative homocoupling of terminal alkynes (Glaser coupling).[2]
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Reaction Temperature: Elevated temperatures can sometimes favor homocoupling pathways.
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Base Selection: The choice and strength of the base can influence the rates of competing reaction pathways.[1][3]
Q3: How can I minimize homocoupling in Suzuki-Miyaura coupling reactions?
A3: To suppress the homocoupling of boronic acids in Suzuki-Miyaura reactions, consider the following strategies:
-
Maintain a Strictly Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]
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Use High-Purity Reagents: Ensure that the boronic acid and other reagents are free from impurities that might promote side reactions.
-
Optimize Catalyst and Ligand: For sterically hindered substrates like this compound, employing bulky and electron-rich phosphine ligands such as DavePhos or XPhos can promote the desired cross-coupling over homocoupling.[4]
-
Select an Appropriate Base: Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings and can influence selectivity.[3]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to minimize the concentration of Pd(II) species that can promote homocoupling.
Q4: What are the best practices to avoid alkyne homocoupling in Sonogashira reactions?
A4: The most effective way to prevent the homocoupling of terminal alkynes (Glaser coupling) is to employ copper-free Sonogashira protocols.[5][6] These methods rely on a carefully chosen palladium catalyst, ligand, and base to facilitate the catalytic cycle without the need for a copper co-catalyst. Additionally, ensuring strictly anaerobic (oxygen-free) conditions is crucial even in copper-free systems to prevent other oxidative side reactions.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Solution |
| High percentage of boronic acid dimer detected. | 1. Presence of dissolved oxygen. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). 3. Suboptimal catalyst/ligand system. | 1. Ensure thorough degassing of solvents and reagents and maintain a strict inert atmosphere.[1] 2. Consider adding a mild reducing agent like potassium formate. 3. Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Pd(OAc)₂ with DavePhos or a pre-formed Buchwald-type catalyst).[4] |
| Low yield of cross-coupled product with significant starting material remaining. | 1. Poor solubility of this compound. 2. Inactive catalyst. 3. Inefficient oxidative addition due to steric hindrance. | 1. Use a higher boiling point solvent like DMF, dioxane, or toluene and consider increasing the reaction temperature. 2. Use a fresh batch of catalyst and ligand. 3. Employ a more electron-rich and sterically demanding ligand to facilitate oxidative addition. Consider switching from a dibromo to a diiodo derivative if possible.[7] |
| Formation of mono-arylated product instead of the desired di-substituted product. | 1. Insufficient equivalents of boronic acid or base. 2. Short reaction time or low temperature. 3. Steric hindrance preventing the second coupling. | 1. Increase the equivalents of the boronic acid (e.g., 2.2-2.5 eq.) and base (e.g., 3.0 eq.). 2. Increase the reaction time and/or temperature. 3. Utilize a highly active catalyst system known for coupling sterically hindered substrates, such as those with Buchwald-type ligands.[4] |
Sonogashira Coupling
| Symptom | Potential Cause | Recommended Solution |
| Significant formation of diyne byproduct (Glaser coupling). | 1. Presence of copper(I) co-catalyst. 2. Presence of oxygen. | 1. Switch to a copper-free Sonogashira protocol.[5][6] 2. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[2] |
| Low conversion to the desired alkynylated product. | 1. Poor solubility of the starting material. 2. Inactive palladium catalyst. 3. Inappropriate base or solvent. | 1. Consider using a solvent system that can better dissolve the anthracene derivative at the reaction temperature, such as DMF or a mixture of toluene and an amine base.[8] 2. Use a fresh, high-quality palladium catalyst and ligand. For copper-free systems, a combination like Pd(CH₃CN)₂Cl₂ and cataCXium A has proven effective.[5] 3. Screen different amine bases (e.g., pyrrolidine, piperidine, triethylamine) and solvents. |
Quantitative Data Summary
The following tables summarize representative data on how reaction conditions can influence the outcome of cross-coupling reactions with dibromoanthracene derivatives. Note that yields can be highly substrate-dependent.
Table 1: Influence of Catalyst and Ligand on Suzuki-Miyaura Double Cross-Coupling of 9,10-Dibromoanthracene
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Di-arylated Product | Reference |
| Pd(OAc)₂ (3) | DavePhos (4.5) | K₃PO₄ | Solid-state (mechanochemistry) | N/A | 0.5 | 99 | [4] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | Good | [9] |
| PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene | 110 | 24 | Moderate to Good | [10] |
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling of Dibromoarenes
| Reaction Conditions | Catalyst System | Homocoupling (Glaser Product) | Cross-Coupling Product Yield | Key Advantage | Reference |
| Standard Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Often a significant byproduct | Variable, reduced by homocoupling | Mild reaction conditions | [2] |
| Copper-Free Sonogashira | Pd(CH₃CN)₂Cl₂ / cataCXium A | Minimal to none | Good to excellent | Avoids Glaser homocoupling, simplifies purification | [5][11] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Double Coupling of this compound
This protocol is adapted from a high-yielding mechanochemical method for the double arylation of 9,10-dibromoanthracene.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd(OAc)₂ (3 mol%)
-
DavePhos (4.5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane) for workup
Procedure:
-
Vessel Preparation: A stainless-steel ball-milling jar and a stainless-steel ball are dried in an oven and allowed to cool under an inert atmosphere.
-
Reagent Addition: To the milling jar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and DavePhos.
-
Mechanochemical Reaction: The jar is placed in a ball mill and agitated at a specified frequency for 30 minutes.
-
Work-up: After the reaction, the solid mixture is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 9,10-diaryl-2-methylanthracene.
Protocol 2: Copper-Free Sonogashira Double Coupling of this compound
This protocol is based on a room-temperature, copper-free method developed for various aryl bromides.[5][11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.5 equiv)
-
Pd(CH₃CN)₂Cl₂ (1.0 mol%)
-
cataCXium A (2.0 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Cs₂CO₃, Pd(CH₃CN)₂Cl₂, and cataCXium A.
-
Solvent and Reagent Addition: Add the degassed 1,4-dioxane, followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. For less reactive alkynes, gentle heating (e.g., 40-60 °C) may be required.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Purification: After filtration and concentration of the solvent, the crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Competing pathways: Desired cross-coupling vs. undesired homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi-res.com [mdpi-res.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Reactions with 9,10-Dibromo-2-methylanthracene
Welcome to the technical support center for troubleshooting catalyst poisoning and deactivation in chemical reactions involving 9,10-Dibromo-2-methylanthracene. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during catalytic cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in cross-coupling reactions with this compound?
A1: Catalyst deactivation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings involving this compound, can stem from several sources. The primary culprits are often catalyst poisoning by impurities, thermal decomposition of the catalyst, or oxidation of the active catalytic species.
Q2: What specific impurities can act as catalyst poisons in these reactions?
A2: Impurities that can poison palladium catalysts include:
-
Sulfur Compounds: Even trace amounts of sulfur-containing compounds, which may originate from starting materials or solvents, can irreversibly bind to the palladium center and deactivate it.[1][2]
-
Oxygen: The active Pd(0) species is susceptible to oxidation, which leads to the formation of inactive palladium black.[3] Therefore, maintaining an inert atmosphere is crucial.
-
Water: While some cross-coupling reactions can tolerate water, excessive amounts can interfere with the catalytic cycle, particularly with certain bases and boronic acids/esters.
-
Residual Reagents from Synthesis: Impurities from the synthesis of this compound, such as unreacted bromine or byproducts, could potentially interfere with the catalyst.[4][5]
Q3: How does the choice of phosphine ligand affect catalyst stability?
A3: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands are known to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6] An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation and deactivation.[3] Conversely, a large excess of ligand can sometimes inhibit the reaction.[3]
Q4: Can high temperatures lead to catalyst deactivation?
A4: Yes, high temperatures can accelerate the rate of catalyst decomposition.[3] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to maintain catalyst stability.
Troubleshooting Guides
If you are experiencing a sluggish or failed reaction with this compound, follow these troubleshooting steps:
Initial Diagnosis
-
Confirm Reagent Purity: Ensure the purity of this compound and all other reagents. Consider recrystallization or column chromatography for the substrate if impurities are suspected.[4]
-
Check for Inert Atmosphere: Verify that the reaction setup is free of oxygen. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is essential.[3]
-
Analyze the Catalyst: If the reaction mixture turns black, it is a strong indication of palladium black formation due to catalyst decomposition.
Systematic Troubleshooting Workflow
If initial checks do not resolve the issue, a systematic approach to identify the source of the problem is recommended. This can involve screening different reaction parameters.
Troubleshooting Flowchart
Caption: A systematic workflow for troubleshooting a failed cross-coupling reaction.
Quantitative Data
The following table summarizes typical reaction parameters for Suzuki-Miyaura cross-coupling reactions of aryl halides, which can serve as a starting point for optimizing reactions with this compound.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 2.0 mol% | Higher loadings may be needed for challenging substrates. |
| Ligand-to-Palladium Ratio | 1:1 to 2:1 | A slight excess of ligand can be beneficial.[3] |
| Temperature | Room Temp. to 100 °C | Lower temperatures are preferred to minimize catalyst decomposition.[3] |
| Reaction Time | 2 - 24 hours | Monitor by TLC, GC-MS, or LC-MS.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Phosphine ligand (if not using a pre-formed catalyst complex)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid/ester, and the base.
-
Add the palladium catalyst and, if necessary, the phosphine ligand.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Deactivation Pathways
Caption: An overview of common pathways for palladium catalyst deactivation.
Catalyst Regeneration
Regeneration of a poisoned palladium catalyst can be challenging, especially in the case of sulfur poisoning where strong palladium-sulfur bonds are formed.[7] In some instances, washing the catalyst with appropriate solvents under an inert atmosphere may remove some impurities. For sulfur poisoning, regeneration under a reducing atmosphere (e.g., with H₂) has shown partial success, though significant deactivation may persist.[1][2][8] In many laboratory settings, using fresh catalyst is the most practical solution to ensure reproducible results.
References
- 1. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dcl-inc.com [dcl-inc.com]
Technical Support Center: Synthesis of 9,10-Dibromo-2-methylanthracene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 9,10-Dibromo-2-methylanthracene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the electrophilic bromination of 2-methylanthracene. This is typically achieved by reacting 2-methylanthracene with a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The 9 and 10 positions of the anthracene core are highly susceptible to electrophilic attack.
Q2: What are the expected yields for this synthesis?
While specific yields for this compound are not widely reported, yields for the closely related synthesis of 9,10-dibromoanthracene from anthracene are typically in the range of 83-88% when using elemental bromine in carbon tetrachloride.[1] Similar yields can be expected for the 2-methyl derivative under optimized conditions.
Q3: What are the primary side products I should be aware of?
The main potential side products arise from competing bromination reactions:
-
Benzylic Bromination: Bromination of the methyl group to form 9,10-Dibromo-2-(bromomethyl)anthracene. This is more likely to occur under radical reaction conditions (e.g., presence of light or radical initiators).
-
Over-bromination: Addition of more than two bromine atoms to the anthracene ring.
-
Incomplete Bromination: Formation of 9-Bromo-2-methylanthracene.
-
Regioisomers: Bromination at other positions on the aromatic rings, although substitution at the 9 and 10 positions is strongly favored.
Q4: How does the methyl group at the 2-position influence the reaction?
The methyl group is an activating group, meaning it donates electron density to the aromatic system. This can make the 2-methylanthracene more reactive towards electrophilic substitution than unsubstituted anthracene. However, its primary directing effect will still strongly favor bromination at the most reactive 9 and 10 positions. The presence of the methyl group may also influence the solubility of the starting material and product.
Q5: What are the key safety precautions for this synthesis?
Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Carbon tetrachloride is a toxic and environmentally hazardous solvent. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of the brominating agent. | 1. Reaction Time & Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient duration. 2. Temperature Control: For bromination with Br₂, the reaction is often started at room temperature and then gently heated to reflux to ensure completion.[1] 3. Reagent Quality: Use freshly opened or properly stored brominating agents. The purity of NBS can be checked by titration. |
| Formation of Multiple Products (Visible on TLC) | 1. Over-bromination. 2. Bromination of the methyl group (benzylic bromination). 3. Presence of impurities in the starting material. | 1. Stoichiometry: Use a precise stoichiometry of the brominating agent (typically slightly more than 2 equivalents). Adding the brominating agent portion-wise can help control the reaction. 2. Reaction Conditions: To favor nuclear bromination (at positions 9 and 10) over benzylic bromination, perform the reaction in the dark and avoid radical initiators. Using a polar solvent can also favor the ionic mechanism for nuclear substitution.[2] 3. Starting Material Purity: Ensure the 2-methylanthracene is of high purity. Recrystallize if necessary before use. |
| Product is a mixture of mono- and di-brominated compounds | Insufficient amount of brominating agent or incomplete reaction. | Increase the equivalents of the brominating agent slightly and/or extend the reaction time. Monitor closely by TLC. |
| Product is difficult to purify | The product may be contaminated with starting material or side products with similar solubility. | Purification Strategy: The product, this compound, is typically a solid. Recrystallization from a suitable solvent like toluene or xylene is a common purification method.[1] For highly impure samples, column chromatography on silica gel may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Elemental Bromine
This protocol is adapted from the well-established synthesis of 9,10-dibromoanthracene.[1]
Materials:
-
2-Methylanthracene
-
Elemental Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄)
-
Round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, prepare a suspension of 2-methylanthracene in carbon tetrachloride.
-
With vigorous stirring at room temperature, slowly add a solution of bromine (approximately 2.1 equivalents) in carbon tetrachloride from the dropping funnel. The addition should be done in the dark to minimize radical side reactions.
-
After the addition is complete, gently warm the reaction mixture to reflux and maintain for approximately one hour.
-
Allow the mixture to cool to room temperature, during which the product should precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold carbon tetrachloride to remove soluble impurities.
-
Dry the product. For higher purity, the crude product can be recrystallized from toluene or xylene.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₅H₁₀Br₂ |
| Molecular Weight | 350.05 g/mol [3] |
| Appearance | Expected to be a yellow solid |
| Melting Point | 141.0 to 145.0 °C |
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common synthesis issues.
References
Technical Support Center: Managing Poor Solubility of Anthracene Derivatives in Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the poor solubility of anthracene derivatives in common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Solubility Issues
Q1: My anthracene derivative is poorly soluble in common coupling reaction solvents. What are my initial steps?
A1: When facing poor solubility, a systematic approach to solvent selection and reaction condition optimization is crucial.
-
Increase Temperature: The solubility of most organic compounds, including anthracene derivatives, increases with temperature.[1] Gradually increasing the reaction temperature while monitoring for potential decomposition of starting materials or catalysts can be a simple first step.
-
Solvent Screening: Not all solvents are equal. Anthracene itself has varied solubility in different organic solvents.[2] High-boiling point, polar aprotic solvents like DMF, dioxane, toluene, or THF are often effective for coupling reactions involving poorly soluble substrates.[3][4] A systematic solvent screen is highly recommended.
-
Use of Co-solvents: In some cases, a mixture of solvents can be beneficial. For instance, in Suzuki reactions, adding water can help dissolve the inorganic base.[3]
-
Vigorous Stirring: For biphasic or suspension reactions, ensuring vigorous stirring is essential to maximize the interfacial area between phases and improve reaction rates.[3]
Q2: I've tried heating and different solvents, but my compound still crashes out of the solution. What's next?
A2: If basic troubleshooting fails, more advanced techniques may be necessary.
-
Phase-Transfer Catalysts (PTCs): In biphasic reactions like many Suzuki couplings, a PTC such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of reactants between the aqueous and organic phases, significantly accelerating the reaction.[3]
-
Solubilizing Groups: If feasible within your synthetic route, temporarily or permanently installing solubilizing groups (e.g., long alkyl chains, triethylene glycol ethers) onto the anthracene core can dramatically improve solubility.[5]
-
Micellar Catalysis: Using surfactants like Triton X-100 can create nanomicelles in an aqueous medium, which can solubilize non-water-soluble reactants and promote the coupling reaction, sometimes even at room temperature.[6][7]
Troubleshooting Specific Coupling Reactions
Q3: My Suzuki reaction is sluggish, and I suspect the poor solubility of my anthracene halide is the cause. How can I troubleshoot this?
A3: Sluggish Suzuki reactions with insoluble substrates are common. Here’s a targeted approach:
-
Solvent System: Standard biphasic systems like Toluene/H₂O or Dioxane/H₂O are good starting points.[3] If solubility remains an issue, consider using a higher boiling point solvent like DMF, but be mindful of potential side reactions.
-
Base Selection: The solubility and physical form of the base are critical.[3] Use a finely powdered base (e.g., K₃PO₄, Cs₂CO₃) to ensure maximum surface area.[3] The base must have some solubility in the reaction medium to activate the boronic acid.[3]
-
Add a Phase-Transfer Catalyst: If you are using a biphasic system, adding a PTC like TBAB is a highly effective strategy to improve reaction rates with poorly soluble substrates.[3]
Q4: I'm seeing a low yield and the formation of a black precipitate (palladium black) in my Sonogashira coupling of a bromoanthracene. What could be the problem?
A4: Low yields and palladium black formation often point to catalyst decomposition, which can be exacerbated by solubility issues and reaction conditions.
-
Increase Temperature: Sonogashira couplings with aryl bromides can be limited by the oxidative addition step and may require higher temperatures (e.g., 80-100 °C) to proceed effectively.[4]
-
Solvent Choice: While THF is common, it can sometimes promote the formation of palladium black.[8][9] Consider switching to DMF or Toluene.[4][10] Using the amine base (e.g., triethylamine) as the solvent or co-solvent is also a common strategy.[9]
-
Reagent Purity: Ensure all reagents, especially the copper(I) co-catalyst and the amine base, are fresh and of high purity. Impurities can poison the catalyst.[8][10]
-
Inert Atmosphere: Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and contribute to catalyst degradation.[8] Ensure the reaction is performed under strictly anhydrous and anaerobic conditions by thoroughly degassing the solvent.[8]
Q5: My Heck reaction requires very high temperatures to get the anthracene derivative to dissolve, leading to side products. How can I run the reaction under milder conditions?
A5: Balancing solubility and reaction temperature is key in Heck couplings.
-
Catalyst/Ligand System: The choice of catalyst and ligand is critical. N-heterocyclic carbene (NHC) palladium complexes are known for their high thermal stability and can be particularly effective for Heck reactions, sometimes allowing for lower reaction temperatures.[11]
-
Aqueous Micellar Conditions: For non-water-soluble partners, using a nonionic amphiphile to create nanomicelles in water can promote the reaction at ambient temperatures, avoiding the need for high heat.[6]
-
Solvent Polarity: High polarity solvents can enhance reactivity and increase catalytic activity.[12] A DMF/H₂O mixture has been shown to be effective at moderate temperatures (e.g., 80 °C).[11]
Q6: I am attempting a Stille coupling with a dibromoanthracene, but I am struggling with low conversion. What conditions should I try?
A6: For Stille couplings with poorly soluble substrates like dibromoanthracene, optimizing the conditions is essential.
-
Solvent: Anhydrous, degassed high-boiling point solvents like Toluene or DMF are recommended.[13]
-
Temperature: These reactions typically require heating, often in the range of 80-110 °C, and sometimes up to 120 °C for double additions.[13]
-
Catalyst: A Pd(0) catalyst such as Pd(PPh₃)₄ is a common choice.[13]
-
Work-up: Tin byproducts from organostannane reagents are toxic and must be handled carefully.[13] A work-up involving an aqueous potassium fluoride (KF) wash is effective for removing tin residues.[13]
Data Presentation: Solubility & Reaction Conditions
Table 1: Solubility of Anthracene in Various Organic Solvents
This table provides a reference for selecting appropriate solvents. Note that the solubility of derivatives may vary.
| Solvent | Temperature (°C) | Solubility ( g/100 g) |
| Toluene | 16.5 | 0.92[2] |
| Toluene | 100 | 12.94[2] |
| Ethanol | 16 | 0.076[2] |
| Ethanol | 25 | 0.328[2] |
| Methanol | 19.5 | 0.18[2] |
| Hexane | Not Specified | 0.37[2] |
| Carbon Tetrachloride | Not Specified | 0.732[2] |
| DMF | Not Specified | >96% purity achievable in recrystallization[14] |
Table 2: Recommended Starting Conditions for Coupling Reactions
| Coupling Reaction | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Additive |
| Suzuki | Pd(OAc)₂ (1-2%) | SPhos | K₃PO₄ (2 eq) | Toluene/H₂O (5:1) | 80-100 | TBAB (10-20 mol%)[3] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ | Et₃N / DIPA | Toluene or DMF | 50-80[10] | CuI (5-10 mol%) |
| Heck | Pd(OAc)₂ (1%) | NHC Ligand | K₂CO₃ (2 eq) | DMF/H₂O (1:1) | 80[11] | None |
| Stille | Pd(PPh₃)₄ (2-5%) | PPh₃ | None | Toluene | 80-110[13] | CuTC (optional)[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Poorly Soluble Anthracene Bromide
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the poorly soluble anthracene bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).[3]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the phase-transfer catalyst (e.g., TBAB, 10 mol%).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 5:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: General Procedure for Sonogashira Coupling of 2-Bromoanthracene
-
Setup: To a dry Schlenk flask, add 2-bromoanthracene (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).[10]
-
Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent & Reagents: Add anhydrous, degassed toluene or THF, followed by the amine base (e.g., triethylamine, 3 eq) via syringe.[10]
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 eq) dropwise to the stirred solution.[10]
-
Reaction: Heat the reaction mixture to 50-80 °C and monitor its progress.[10]
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.[10] Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[10] If a TMS-protected alkyne was used, a subsequent deprotection step (e.g., with K₂CO₃ in methanol) is required.[10]
Protocol 3: General Procedure for Stille Coupling of 1,2-Dibromoanthracene (Mono-arylation)
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 1,2-Dibromoanthracene (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a stir bar.[13]
-
Solvent Addition: Add anhydrous, degassed Toluene via syringe.[13]
-
Stannane Addition: Add the organostannane (1.1 eq) to the reaction mixture via syringe.[13]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[13]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by a brine wash.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[13]
Visualizations: Workflows and Logic Diagrams
Caption: Troubleshooting workflow for poor solubility in coupling reactions.
Caption: Mechanism of a phase-transfer catalyst in Suzuki coupling.
Caption: Decision tree for solvent selection in coupling reactions.
References
- 1. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 2. Anthracene - Sciencemadness Wiki [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A versatile protocol for Stille–Migita cross coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 9,10-Dibromoanthracene and 9,10-Dibromo-2-methylanthracene in Organic Light-Emitting Diodes (OLEDs)
In the landscape of materials for organic light-emitting diodes (OLEDs), anthracene derivatives have long been a cornerstone for developing highly efficient and stable blue emitters. This guide provides a comparative analysis of two such derivatives: the well-established 9,10-dibromoanthracene and its methylated counterpart, 9,10-Dibromo-2-methylanthracene. While 9,10-dibromoanthracene serves as a versatile building block for a variety of high-performance OLED materials, data on this compound is sparse. This guide will therefore present a comprehensive overview of the known performance of 9,10-dibromoanthracene derivatives and offer an inferred analysis of how the methyl substitution in this compound might influence its properties and potential as an OLED material.
9,10-Dibromoanthracene: A Foundational Material for OLEDs
9,10-Dibromoanthracene is a key intermediate in the synthesis of a wide array of organic semiconductors for OLEDs. Its bromine atoms provide reactive sites for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of electronic and photophysical properties. Derivatives of 9,10-dibromoanthracene have been successfully employed as blue emitters and host materials in OLEDs, demonstrating high efficiencies and deep blue emission.
Performance of 9,10-Dibromoanthracene Derivatives in OLEDs
The following table summarizes the performance of some notable OLEDs that utilize derivatives of 9,10-dibromoanthracene. It is important to note that 9,10-dibromoanthracene itself is primarily used as a precursor and is not typically the final emissive material in high-performance devices.
| Derivative Type | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Emission Color |
| Anthracene-based deep-blue emitter | Emitter | 10.2 | (0.137, 0.076) | Deep Blue |
| Deep-blue fluorescent emitter | Emitter | 7.28 | (0.14, 0.09) | Deep Blue |
| Blue fluorescent emitter | Emitter | 7.03 | (0.14, 0.12) | Blue |
| Non-doped blue emitter | Emitter | 9.44 (@ 1000 cd/m²) | (0.14, 0.19) | Blue |
This compound: An Inferred Performance Analysis
The introduction of a methyl group at the 2-position of the anthracene core is expected to influence several key properties:
-
Solubility: The methyl group is likely to increase the solubility of the molecule in organic solvents. This can be advantageous for solution-based processing techniques, although most small-molecule OLEDs are fabricated via vacuum deposition.
-
Molecular Packing: The methyl group can disrupt the close packing of molecules in the solid state. This steric hindrance can suppress intermolecular interactions that often lead to quenching of fluorescence, potentially increasing the photoluminescence quantum yield in the solid state.[1]
-
Electronic Properties: The methyl group is a weak electron-donating group. This may lead to a slight increase in the Highest Occupied Molecular Orbital (HOMO) energy level and a minor blue shift in the emission spectrum compared to the unsubstituted parent compound.
-
Charge Transport: The effect of alkyl substitution on charge transport is complex and depends on the specific molecular arrangement.[2][3][4] While disrupted packing can sometimes hinder charge transport, in other cases, it can lead to more isotropic transport properties.
Based on these considerations, this compound could potentially be a useful intermediate for creating blue-emitting materials with improved solid-state luminescence efficiency. However, without experimental data, its overall impact on device performance, including charge injection and transport balance, remains speculative.
Experimental Protocols
The fabrication and characterization of OLEDs are critical steps in evaluating the performance of new materials. Below are generalized protocols for these processes.
OLED Fabrication via Vacuum Thermal Evaporation
A common method for producing small-molecule OLEDs is vacuum thermal evaporation, which allows for the deposition of uniform thin films in a highly controlled environment.[5][6][7]
Protocol:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then dried with a stream of nitrogen and treated with UV-ozone or oxygen plasma to improve the work function of the ITO for efficient hole injection.
-
Organic Layer Deposition: The cleaned substrates are loaded into a high-vacuum chamber (typically with a base pressure below 10⁻⁶ Torr). The organic materials, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are sequentially deposited by thermal evaporation from resistively heated crucibles. The thickness of each layer is monitored in real-time using a quartz crystal microbalance.
-
Cathode Deposition: Following the organic layer deposition, a metal cathode, such as a thin layer of lithium fluoride (LiF) followed by aluminum (Al), is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from degradation due to moisture and oxygen, it is encapsulated inside a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy.
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following key measurements:[8][9][10]
Protocol:
-
Current-Voltage-Luminance (I-V-L) Characteristics: The device is driven by a source measure unit, and the current flowing through the device and the emitted luminance are measured as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: The emitted light is collected by a spectrometer to determine the emission spectrum, from which the CIE color coordinates are calculated.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted from the device to the number of electrons injected, is calculated from the luminance, current density, and the EL spectrum.
-
Device Lifetime: The operational stability of the device is determined by monitoring the decay in luminance over time while maintaining a constant current density. The lifetime is often reported as the time it takes for the luminance to decrease to 50% of its initial value (LT50).
Visualizing Key Processes and Structures
Diagrams created using Graphviz (DOT language) can help visualize the fundamental concepts in OLED technology.
Conclusion
9,10-Dibromoanthracene remains a cornerstone in the development of advanced materials for blue OLEDs, with its derivatives consistently demonstrating high performance. The lack of direct experimental evidence for this compound in OLED applications makes a direct comparison challenging. However, based on established principles of molecular design in organic electronics, the introduction of a methyl group is likely to modify its solid-state properties, potentially leading to improved photoluminescence efficiency. Further experimental investigation into the synthesis and characterization of this compound and its incorporation into OLED devices is necessary to fully elucidate its potential and validate the inferred properties discussed in this guide.
References
- 1. Simple anthracene derivatives: different mechanoluminescence properties tailored only by a thiophene group - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Odd–Even Alkyl Chain Effects on the Structure and Charge Carrier Transport of Two-Dimensional Sn-Based Perovskite Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Alkyl‐Chain Length on Charge Transport Properties of Organic Semiconductors and Organic Field‐Effect Transistors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. iipseries.org [iipseries.org]
- 6. opeetv.store [opeetv.store]
- 7. researching.cn [researching.cn]
- 8. ossila.com [ossila.com]
- 9. ossila.com [ossila.com]
- 10. tailorpixels.com [tailorpixels.com]
comparing photophysical properties of substituted dibromoanthracenes
A comparative analysis of the photophysical properties of substituted dibromoanthracenes is crucial for their application in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors.[1] The substitution pattern on the anthracene core, especially at the 9 and 10 positions, significantly influences the electronic and photophysical characteristics of these molecules.[2][3] This guide provides an objective comparison of 9,10-dibromoanthracene with other 9,10-disubstituted anthracenes, supported by experimental data, to elucidate structure-property relationships.
Introduction to Dibromoanthracenes
Anthracene and its derivatives are polycyclic aromatic hydrocarbons known for their strong blue fluorescence.[2] Unsubstituted anthracene has a fluorescence quantum yield of approximately 30%, with the remainder of excited states deactivating via intersystem crossing to the triplet state.[2] By modifying the anthracene core with substituents at the 9 and 10 positions, properties such as absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime can be finely tuned.[3][4] 9,10-Dibromoanthracene (DBA) is a key derivative that serves as a versatile building block for synthesizing more complex, functionalized anthracene compounds through reactions like Suzuki and Stille couplings.[4][5] The presence of bromine atoms influences the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing, and also serves as a synthetic handle for further functionalization.
Comparative Photophysical Data
The introduction of different substituents at the 9 and 10 positions of the anthracene core leads to significant variations in the photophysical properties. The following table summarizes key data for 9,10-dibromoanthracene and compares it with other representative 9,10-disubstituted derivatives.
| Compound Name | Substituent (R) at 9,10-positions | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (ΦF) | Solvent |
| Anthracene | -H | 356, 375 | 380, 401, 425 | 0.27 - 0.30 | Ethanol/Cyclohexane |
| 9,10-Dibromoanthracene (DBA) | -Br | 290 (crystal) | 405, 428 | ~0.1 | Dichloromethane |
| 9,10-Diphenylanthracene (DPA) | -Phenyl | 374, 394 | 409, 430 | 0.90 - 1.00 | Cyclohexane |
| 9,10-Dimethylanthracene | -CH₃ | 378, 398 | 403, 426 | ~0.70 | Various |
| 9,10-Dicyanoanthracene (DCNA) | -CN | 370, 390 | 402, 424 | ~0.88 | Acetonitrile |
| 9-bromo-10-(naphthalen-2-yl)-anthracene | -Br, -Naphthyl | 338, 385, 406 | 412, 436 | Not specified | Ethyl Acetate |
Note: The listed values are compiled from various sources and may vary depending on the solvent and experimental conditions.[1][2][3][6]
The data clearly shows that while the absorption and emission wavelengths are only moderately affected by substitution, the fluorescence quantum yield (ΦF) changes dramatically.[2] Electron-withdrawing groups like cyano (-CN) and aromatic groups like phenyl (-Ph) can significantly increase the quantum yield, approaching unity in the case of 9,10-diphenylanthracene.[2][3] In contrast, the bromine atoms in 9,10-dibromoanthracene lead to a lower quantum yield compared to unsubstituted anthracene, a phenomenon attributed to the heavy-atom effect which promotes non-radiative decay pathways.
Experimental Workflow and Protocols
The characterization of the photophysical properties of substituted dibromoanthracenes follows a standardized workflow. This process involves synthesis and purification, followed by a series of spectroscopic measurements to determine the compound's interaction with light.
Caption: Experimental workflow for photophysical characterization.
Detailed Experimental Protocols
1. Synthesis and Purification: Substituted dibromoanthracenes are typically synthesized starting from anthracene or 9,10-dibromoanthracene. For instance, 9,10-dibromoanthracene can be prepared by the direct bromination of anthracene in a solvent like carbon tetrachloride.[1] Further substitutions are often achieved via cross-coupling reactions. Purification is critical and is usually performed by column chromatography followed by recrystallization to obtain a sample of high purity, which is essential for accurate photophysical measurements. Structural confirmation is done using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
2. UV-Visible Absorption Spectroscopy: The electronic absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF). The solvent used should be transparent in the wavelength range of interest.
-
Measurement: The solution is placed in a 1 cm path length quartz cuvette. A baseline is recorded with a cuvette containing only the solvent. The absorption spectrum is then measured over a relevant wavelength range (e.g., 250-500 nm). The wavelength of maximum absorption (λabs) is determined.
3. Fluorescence Spectroscopy: Fluorescence emission and excitation spectra are recorded using a spectrofluorometer.
-
Sample Preparation: The same solution used for UV-Vis absorption can often be used, ensuring the absorbance at the excitation wavelength is low (<0.1) to avoid inner filter effects.
-
Measurement: The sample is excited at or near its main absorption wavelength (λabs). The emission is collected, typically at a 90-degree angle to the excitation beam, and scanned over a wavelength range longer than the excitation wavelength to record the emission spectrum and determine the wavelength of maximum emission (λem).
4. Fluorescence Quantum Yield (ΦF) Determination: The relative quantum yield is commonly determined using a standard reference compound with a known quantum yield. 9,10-diphenylanthracene (ΦF = 0.95 in cyclohexane) is a common standard for blue emitters.[3]
-
Procedure:
-
Measure the absorption and fluorescence spectra of both the sample and the standard compound under identical conditions (excitation wavelength, slit widths).
-
Prepare a series of dilutions for both the sample and the standard and record the integrated fluorescence intensity and the absorbance at the excitation wavelength for each.
-
Plot the integrated fluorescence intensity versus absorbance. The slope of this plot is proportional to the quantum yield.
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Slopesample / Slopestd) * (nsample² / nstd²) where Φstd is the quantum yield of the standard, "Slope" refers to the gradient from the plot of integrated fluorescence intensity vs. absorbance, and "n" is the refractive index of the solvent used for the sample and standard.
-
Conclusion
The photophysical properties of dibromoanthracenes are highly dependent on the nature of the substituents at the 9 and 10 positions. While 9,10-dibromoanthracene itself has a modest fluorescence quantum yield due to the heavy-atom effect of bromine, it is an invaluable precursor for creating a wide array of derivatives. By replacing the bromine atoms with other functional groups, such as phenyl or cyano moieties, the quantum yield can be significantly enhanced, making these compounds suitable for high-performance optoelectronic applications. The systematic characterization of these properties through standardized spectroscopic methods is essential for guiding the rational design of new materials with desired photophysical characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 3. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Stability of Anthracene Derivatives for Advanced Electronics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical stability of 9,10-Dibromo-2-methylanthracene and its alternatives. The following sections detail the electrochemical properties, experimental methodologies, and a comparative summary to aid in the selection of robust materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and for consideration in drug development contexts where redox activity is a factor.
Introduction to Electrochemical Stability in Anthracene Derivatives
Anthracene and its derivatives are a significant class of polycyclic aromatic hydrocarbons utilized in a range of applications owing to their unique electronic and photophysical properties. In the realm of organic electronics, the electrochemical stability of these materials is a critical parameter that dictates the operational lifetime and performance of devices. Electrochemical stability refers to a molecule's ability to resist irreversible structural changes upon repeated cycles of oxidation and reduction. For researchers and professionals in drug development, understanding the electrochemical behavior of anthracene derivatives is also crucial, as redox processes can influence a compound's mechanism of action and metabolic fate.
This guide focuses on this compound and compares its expected electrochemical characteristics with experimentally validated data from prominent anthracene derivatives: 9,10-diphenylanthracene (DPA), 2,6-diphenylanthracene, and 9,10-bis(2-naphthyl)anthracene (ADN).
Comparative Electrochemical Data
| Compound | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Cycling Stability |
| This compound (Expected) | - | - | - | - | - | - |
| 9,10-Dibromoanthracene (Parent Compound) | ~1.2-1.4 | ~-1.5 to -1.7 | ~-5.8 to -6.0 | ~-2.9 to -3.1 | ~2.9 | Moderate |
| 9,10-Diphenylanthracene (DPA) | ~1.18 | ~-1.95 | -5.59[1] | -2.61 | 2.98 | Good[1] |
| 2,6-Diphenylanthracene | ~1.25 | ~-2.1 | -5.60 | -2.70 | 2.90 | High |
| 9,10-Bis(2-naphthyl)anthracene (ADN) | ~1.15 | ~-2.05 | -5.8 | -2.6 | 3.2 | High |
Note: The values for 9,10-dibromoanthracene are estimated based on typical values for halogenated anthracenes and should be considered approximate. The addition of a methyl group at the 2-position to 9,10-dibromoanthracene is expected to slightly lower the oxidation potential due to its electron-donating nature, which would in turn raise the HOMO energy level.
Discussion of Electrochemical Stability
This compound and its Parent Compound: The presence of bromine atoms at the 9 and 10 positions of the anthracene core significantly influences its electronic properties. The strong electron-withdrawing nature of halogens generally leads to a lowering of both the HOMO and LUMO energy levels, which can enhance stability towards oxidation but may also introduce reactive sites. The carbon-bromine bond can be susceptible to cleavage upon electrochemical reduction. The methyl group at the 2-position, being weakly electron-donating, is anticipated to slightly destabilize the molecule towards oxidation (lower oxidation potential) compared to the unsubstituted 9,10-dibromoanthracene.
Alternative Compounds:
-
9,10-Diphenylanthracene (DPA): The phenyl substituents at the 9 and 10 positions provide steric hindrance that can prevent close packing in the solid state, which is beneficial for the stability of amorphous films in OLEDs. DPA exhibits good electrochemical stability with reversible oxidation and reduction processes.[1]
-
2,6-Diphenylanthracene: Substitution at the 2 and 6 positions offers a different molecular geometry that can lead to more ordered packing and potentially higher charge carrier mobility. This derivative is known for its high stability.
-
9,10-Bis(2-naphthyl)anthracene (ADN): The bulky naphthyl groups provide significant steric hindrance and contribute to a high glass transition temperature, leading to excellent morphological and electrochemical stability. ADN is a widely used blue-emitting host material in OLEDs due to its wide energy gap and stable electrochemical performance.
Experimental Protocols
The determination of electrochemical stability is primarily conducted using cyclic voltammetry (CV). This technique involves cycling the potential of an electrode immersed in a solution of the compound of interest and measuring the resulting current.
Typical Experimental Protocol for Cyclic Voltammetry of Anthracene Derivatives
-
Solution Preparation: A solution of the anthracene derivative (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal reference), and a counter electrode (e.g., a platinum wire).
-
Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).
-
Data Analysis: The resulting voltammogram (a plot of current vs. potential) provides information on the oxidation and reduction potentials of the compound. The stability is assessed by performing multiple consecutive cycles. A stable compound will show minimal changes in the peak currents and potentials over many cycles.
-
HOMO and LUMO Estimation: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, using the following empirical equations (referenced to the Fc/Fc+ couple, which is assumed to be at -4.8 eV relative to the vacuum level):
-
EHOMO (eV) = - (Eoxonset + 4.8)
-
ELUMO (eV) = - (Eredonset + 4.8)
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the electrochemical stability of an anthracene derivative.
Conclusion
The electrochemical stability of anthracene derivatives is paramount for their successful application in organic electronics and for understanding their potential biological redox activity. While direct experimental data for this compound is currently lacking, a comparative analysis with well-characterized analogues provides valuable insights. 9,10-Diphenylanthracene, 2,6-diphenylanthracene, and 9,10-bis(2-naphthyl)anthracene all demonstrate robust electrochemical stability, making them suitable candidates for demanding applications. The parent compound, 9,10-dibromoanthracene, is expected to have moderate stability, and the introduction of a 2-methyl group is predicted to slightly decrease its oxidative stability. Further experimental investigation into the electrochemical properties of this compound is warranted to definitively establish its performance characteristics.
References
A Comparative Guide to Blue OLED Emitters: Anthracene Derivatives vs. Next-Generation Technologies
The development of efficient and stable blue organic light-emitting diodes (OLEDs) remains a critical hurdle for advancing display and solid-state lighting technologies. While red and green OLEDs have achieved remarkable performance, their blue counterparts have historically lagged in efficiency and operational lifetime. This guide provides a comparative analysis of blue OLED emitters, with a focus on anthracene-based fluorescent materials, and contrasts their performance with leading alternative technologies like phosphorescent and thermally activated delayed fluorescence (TADF) emitters.
Performance Benchmarking of Blue OLED Emitters
The performance of OLEDs is assessed based on several key metrics, including External Quantum Efficiency (EQE), power efficiency, Commission Internationale de l'Eclairage (CIE) color coordinates, and operational lifetime. The following table summarizes the performance of various high-performing blue OLEDs, categorized by the type of emitter material.
| Emitter Type | Emitter Material/Device | Host Material | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (at 1000 cd/m²) |
| Fluorescent (Anthracene Derivative) | ICz-An-PPI (Non-doped) | - | 4.32 | Not Reported | (0.147, 0.180) | Not Reported |
| Fluorescent (Anthracene Derivative) | IP-An-PPI (Non-doped) | - | 5.41 | Not Reported | (0.149, 0.150) | Not Reported |
| Fluorescent (Anthracene Derivative) | TPA-TAn-DMAC (Non-doped) | - | 4.9 | Not Reported | (0.14, 0.18) | Not Reported |
| Fluorescent (Anthracene Derivative) | Cz-TAn-DMAC (Doped) | - | 4.8 | Not Reported | (0.15, 0.08) | Not Reported |
| Fluorescent | BD-05 | - | 12 | Not Reported | (0.14, 0.12) | Not Reported |
| Fluorescent | BD-06 | - | 11 | Not Reported | (0.14, 0.09) | >10,000 hours |
| Phosphorescent | PtON-TBBI | SiCzCz:SiTrzCz2 | 25.4 | Not Reported | (0.141, 0.197) | 150 hours (LT95) |
| Phosphorescent | FIrpic | mCBP | 22.3 | Not Reported | (0.14, 0.13) | ~100 hours (LT50) |
| TADF | ν-DABNA | - | 32.2 | Not Reported | Deep Blue | Not Reported |
| TADF | 3CzTB | DBFPO | 29.1 | Not Reported | (0.14, 0.19) | Not Reported |
| TADF | DPEPO based | - | 29.6 | Not Reported | (0.12, 0.20) | Not Reported |
Note: Lifetime metrics are reported differently across studies (e.g., LT50, LT70, LT95), representing the time for the luminance to decrease to 50%, 70%, or 95% of its initial value, respectively. Direct comparison should be made with caution.
Generations of Blue OLED Emitters
Blue OLED emitters can be broadly classified into three generations, each with distinct mechanisms for light emission and theoretical efficiency limits.[4][5]
-
First Generation: Fluorescent Emitters: These materials, including many anthracene derivatives, utilize only singlet excitons for light emission, limiting their maximum theoretical internal quantum efficiency (IQE) to 25%.[4] Despite this limitation, they are known for their potential for long operational lifetimes and deep blue color purity.[5][6]
-
Second Generation: Phosphorescent Emitters (PhOLEDs): Phosphorescent emitters can harvest both singlet and triplet excitons, enabling a theoretical IQE of 100%.[4] This leads to significantly higher efficiencies. However, stable and deep-blue phosphorescent emitters have been challenging to develop, often suffering from shorter lifetimes compared to their fluorescent counterparts.[5]
-
Third Generation: Thermally Activated Delayed Fluorescence (TADF): TADF emitters also have the potential for 100% IQE by converting non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[4] This class of materials offers a promising route to achieving both high efficiency and long operational stability, although challenges in maintaining color purity and suppressing roll-off at high brightness remain.
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps to ensure reproducibility and accurate performance evaluation.
OLED Fabrication
A typical experimental protocol for the fabrication of small-molecule OLEDs involves high-vacuum thermal evaporation.[7]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by sonication in a series of solvents (e.g., deionized water, acetone, and isopropyl alcohol) to remove organic and particulate contaminants. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The organic layers are deposited sequentially onto the ITO substrate in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr). The layers generally consist of a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL). For doped devices, the emitter material is co-evaporated with a host material in the EML.
-
Cathode Deposition: Finally, a metal cathode (e.g., lithium fluoride followed by aluminum) is deposited on top of the organic stack through a shadow mask to define the active area of the device.
Device Characterization
Following fabrication, the OLEDs are characterized to evaluate their performance.
-
Current-Voltage-Luminance (J-V-L) Characteristics: The device is subjected to a varying voltage, and the resulting current density and luminance are measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The emitted light is captured by a spectrometer to determine the emission spectrum and calculate the CIE color coordinates.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum.
-
Operational Lifetime: The device is operated at a constant current density (often corresponding to an initial luminance of 1000 cd/m²), and the luminance is monitored over time to determine the device lifetime.[4]
Logical Relationships in OLED Device Structure
The following diagram illustrates the typical layered structure of an OLED and the fundamental process of electroluminescence.
Caption: General layered structure and electroluminescence process in an OLED.
Conclusion
While specific performance metrics for 9,10-Dibromo-2-methylanthracene are not detailed in the available literature, the broader family of anthracene derivatives serves as a cornerstone for fluorescent blue emitters. They offer a pathway to deep blue emission with potentially long operational lifetimes. However, their efficiency is fundamentally limited by the 25% theoretical maximum for fluorescent materials. In contrast, phosphorescent and TADF emitters provide routes to achieving 100% internal quantum efficiency, leading to significantly higher overall performance. The choice of emitter technology ultimately depends on the specific application requirements, balancing the trade-offs between efficiency, color purity, lifetime, and manufacturing complexity. Continued research into all three classes of materials is crucial for the advancement of next-generation OLED displays and lighting.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Charge Transport Properties of Anthracene and Rubrene Derivatives for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the charge transport properties of 9,10-Dibromo-2-methylanthracene and a selection of rubrene derivatives, two classes of organic semiconductors with significant potential in the field of organic electronics. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related anthracene derivatives to provide a predictive comparison. The information presented herein is intended to assist researchers in selecting appropriate materials for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Introduction
The performance of organic electronic devices is intrinsically linked to the charge transport characteristics of the constituent organic semiconductor materials. Efficient movement of charge carriers (holes and electrons) through the material is crucial for achieving high device performance. Both anthracene and rubrene derivatives have emerged as promising candidates due to their tunable electronic properties and amenability to forming ordered structures that facilitate charge transport. This guide offers a comparative analysis of their performance based on available experimental data.
Molecular Structures
The fundamental molecular structures of this compound and rubrene form the basis for their distinct electronic and charge transport properties.
Quantitative Comparison of Charge Transport Properties
Table 1: Charge Transport Properties of Anthracene Derivatives
| Material | Device Type | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Measurement Technique |
| 2,6-Diphenylanthracene | Thin-Film Transistor | 1.10 | - | > 10^5 | Field-Effect Transistor (FET) |
| 2-(p-pentylphenylethynyl)anthracene | Thin-Film Transistor | 0.55 | - | - | FET |
| Naphthyl-substituted anthracene | Thin-Film Transistor | 1.10 | - | - | FET |
| 2-amino-anthracene derivative | Thin-Film Transistor | 5.22 x 10⁻⁵ | - | 10⁴ | FET[1] |
| Unnamed anthracene derivative | Thin-Film Transistor | 3.74 x 10⁻⁴ | - | 5.05 x 10⁴ | FET[2][3] |
Table 2: Charge Transport Properties of Rubrene and its Derivatives
| Material | Device Type | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Measurement Technique |
| Rubrene (single crystal) | Single-Crystal FET | > 20 | - | > 10⁶ | FET[4] |
| Rubrene (single crystal) | Single-Crystal FET | ~8 | - | - | FET[5] |
| Rubrene-d28 (single crystal) | Single-Crystal FET | > 10 (room temp), 45 (at 100K) | - | - | FET[6] |
| Rubrene derivative 5 | Single-Crystal FET | 1.54 | 0.28 | - | FET[7] |
| Rubrene (thin film) | Thin-Film Transistor | up to 0.13 | - | - | FET[8] |
Experimental Protocols
The accurate determination of charge transport properties relies on standardized experimental procedures. Below are generalized protocols for key experiments cited in this guide.
Organic Field-Effect Transistor (OFET) Fabrication
A common method for evaluating the charge carrier mobility of organic semiconductors is through the fabrication and characterization of an OFET. A typical fabrication process for a bottom-gate, top-contact OFET is as follows:
-
Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor molecules and reduce charge trapping at the dielectric-semiconductor interface.
-
Organic Semiconductor Deposition: The organic semiconductor (e.g., rubrene derivative or anthracene derivative) is deposited onto the treated substrate. This can be achieved through various methods:
-
Thermal Evaporation: The material is heated under high vacuum and sublimates, depositing as a thin film on the substrate.
-
Solution Shearing/Spin Coating: The material is dissolved in a suitable organic solvent and then blade-coated or spin-coated onto the substrate, followed by solvent evaporation.
-
-
Source and Drain Electrode Deposition: Source and drain contacts, typically made of gold (Au), are deposited on top of the organic semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic material.
-
Output Characteristics (Id-Vd): The drain current (Id) is measured as a function of the drain-source voltage (Vd) for various constant gate-source voltages (Vg).
-
Transfer Characteristics (Id-Vg): The drain current is measured as a function of the gate-source voltage at a constant, high drain-source voltage, ensuring the transistor is operating in the saturation regime.
The charge carrier mobility (µ) is then extracted from the transfer characteristics in the saturation regime using the following equation:
Id = (µ * Ci * W) / (2 * L) * (Vg - Vth)²
Where:
-
Id is the drain current
-
µ is the charge carrier mobility
-
Ci is the capacitance per unit area of the gate dielectric
-
W is the channel width
-
L is the channel length
-
Vg is the gate voltage
-
Vth is the threshold voltage
Visualizations
Molecular Structures
Experimental Workflow for OFET Characterization
Discussion and Conclusion
The compiled data indicates that rubrene derivatives, particularly in their single-crystal form, exhibit exceptionally high hole mobilities, often exceeding 1 cm²/Vs and in some cases reaching as high as 45 cm²/Vs at low temperatures.[6] This makes them benchmark materials for high-performance p-type OFETs. Furthermore, some rubrene derivatives have demonstrated ambipolar behavior, with significant electron mobilities, which is advantageous for the development of complementary logic circuits.[7]
While direct experimental data for this compound is scarce, the data on other anthracene derivatives show that they can also achieve respectable hole mobilities, with some examples reaching over 1 cm²/Vs in thin-film transistors. The substitution pattern on the anthracene core plays a crucial role in determining the molecular packing and, consequently, the charge transport efficiency. The presence of bromine and methyl groups in this compound is expected to influence its electronic properties and solid-state packing, but further experimental investigation is required to quantify its charge transport characteristics.
References
- 1. Novel organic semiconductors based on 2-amino-anthracene: Synthesis, charge transport and photo-conductive properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Measurement Methods for Charge Carrier Mobility in Organic Semiconductors [manu56.magtech.com.cn]
- 3. Synthesis and characterization of anthracene derivative for organic field-effect transistor fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Impact of Methylation on the Physicochemical Properties of 9,10-Dibromoanthracene: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on molecular properties is paramount. This guide provides a comparative analysis of 9,10-dibromoanthracene (DBA) and its methylated derivatives, focusing on the influence of the methyl group on the photophysical, electrochemical, and chemical properties of the anthracene core. While direct comparative studies are scarce, this document synthesizes available data to illuminate the structure-property relationships.
The introduction of a methyl group, a small electron-donating substituent, to the 9,10-dibromoanthracene framework can induce subtle yet significant changes in its electronic and steric landscape. These alterations, in turn, influence the molecule's interaction with light, its redox behavior, and its reactivity in chemical transformations.
Executive Summary of Key Differences
| Property | 9,10-Dibromoanthracene (DBA) | Methylated 9,10-Dibromoanthracene | Rationale for Change |
| Fluorescence Quantum Yield (Φf) | Very low (<0.01) | Expected to be slightly higher | The electron-donating methyl group can slightly counteract the fluorescence quenching effect of the bromine atoms. |
| Absorption & Emission Spectra | Characteristic anthracene-like spectra | Expected to show a slight red-shift (bathochromic shift) | The methyl group can slightly raise the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap. |
| Electrochemical Properties | Shows quasi-reversible oxidation | Oxidation potential is expected to be slightly lower (easier to oxidize) | The electron-donating nature of the methyl group increases the electron density of the anthracene core. |
| Chemical Reactivity | Reactive at the 9,10-positions via C-Br bond chemistry | Reactivity at the C-Br bonds is retained; the methyl group can influence regioselectivity in further substitutions. | The core reactivity is dictated by the bromine atoms, but the methyl group can exert steric and electronic directing effects. |
Photophysical Properties: The Heavy-Atom Effect and its Modulation
The photophysical behavior of 9,10-dibromoanthracene is dominated by the "heavy-atom effect." The presence of two bromine atoms significantly promotes intersystem crossing, a non-radiative process where the excited singlet state transitions to a triplet state. This efficient intersystem crossing drastically quenches fluorescence, resulting in a very low fluorescence quantum yield (Φf < 0.01).
The introduction of a methyl group is anticipated to slightly perturb this effect. As an electron-donating group, the methyl substituent can increase the electron density of the anthracene π-system. This may lead to a slight increase in the radiative decay rate from the singlet excited state, thus marginally enhancing the fluorescence quantum yield.
Furthermore, the methyl group is expected to induce a slight bathochromic (red) shift in both the absorption and emission spectra. This is attributed to a destabilization of the HOMO, leading to a smaller energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).
Electrochemical Properties: Tuning Redox Potentials
Cyclic voltammetry studies on 9,10-disubstituted anthracenes have shown that the nature of the substituent influences the redox potentials. For 9,10-dibromoanthracene, a quasi-reversible oxidation process is typically observed.
The introduction of an electron-donating methyl group is expected to make the molecule easier to oxidize. This would manifest as a cathodic shift (a shift to a less positive potential) in the oxidation potential. This is because the methyl group increases the electron density on the anthracene core, making the removal of an electron more favorable.
Chemical Reactivity: A Platform for Further Functionalization
9,10-Dibromoanthracene is a valuable building block in organic synthesis, with the bromine atoms serving as handles for various cross-coupling reactions to introduce new functional groups at the 9 and 10 positions.
The presence of a methyl group on the anthracene ring in a methylated DBA derivative would not fundamentally alter this reactivity. However, it could influence the regioselectivity of subsequent reactions on the aromatic ring through its electronic and steric effects.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of these compounds.
Synthesis of 9,10-Dibromoanthracene
A common method for the synthesis of 9,10-dibromoanthracene involves the bromination of anthracene.
Procedure:
-
Suspend anthracene in a suitable solvent, such as carbon tetrachloride.
-
Slowly add a solution of bromine in the same solvent to the anthracene suspension with stirring.
-
The reaction is typically carried out at room temperature.
-
The product, 9,10-dibromoanthracene, precipitates out of the solution and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene.[1]
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield can be determined relative to a well-characterized standard.
Procedure:
-
Prepare a series of dilute solutions of both the sample and a standard fluorophore (e.g., quinine sulfate or 9,10-diphenylanthracene) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Cyclic Voltammetry
Cyclic voltammetry is used to investigate the electrochemical properties of the compounds.
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes before the measurement.
-
Record the cyclic voltammogram by scanning the potential between the desired limits.
-
The oxidation and reduction potentials can be determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively.[2]
Logical Relationship Diagram
The following diagram illustrates the cascading effect of methyl group substitution on the properties of 9,10-dibromoanthracene.
References
A Comparative Guide to the Quantum Yield of 9,10-Dibromo-2-methylanthracene Derivatives and Related Anthracene Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yield of 9,10-dibromo-2-methylanthracene derivatives and related anthracene compounds. Understanding the quantum yield—a measure of the efficiency of fluorescence—is critical for applications in bioimaging, sensing, and drug development where bright fluorescent probes are essential. This document offers a framework for evaluating the performance of these molecules, supported by experimental data and detailed methodologies.
The Impact of Substitution on Anthracene's Quantum Yield
Generally, electron-donating groups like methyl (-CH₃) can slightly increase the fluorescence quantum yield. Conversely, the introduction of heavy atoms such as bromine (-Br) dramatically decreases the quantum yield due to the "heavy-atom effect." This effect promotes intersystem crossing, a non-radiative pathway that depopulates the excited singlet state, thus quenching fluorescence.
This guide will compare the quantum yields of key substituted anthracenes to provide a predictive framework for the performance of this compound derivatives.
Comparative Analysis of Quantum Yields
The following table summarizes the reported fluorescence quantum yields for anthracene and several of its derivatives. These compounds have been selected to illustrate the influence of different substitution patterns on the quantum efficiency.
| Compound | Substituents | Solvent | Fluorescence Quantum Yield (Φf) | Reference(s) |
| Anthracene | None | Cyclohexane | 0.27 - 0.36 | |
| 2-Methylanthracene | 2-Methyl | Not Specified | Likely similar to or slightly higher than anthracene | |
| 9,10-Dimethylanthracene | 9,10-Dimethyl | Not Specified | ~0.70 | |
| 9,10-Diphenylanthracene | 9,10-Diphenyl | Cyclohexane | ~1.0 | |
| 9,10-Dibromoanthracene | 9,10-Dibromo | Not Specified | <0.01 | |
| This compound | 2-Methyl, 9,10-Dibromo | Not Specified | Expected to be very low (<0.01) |
Note: The quantum yield for 2-methylanthracene is expected to be comparable to or slightly higher than that of anthracene due to the electron-donating nature of the methyl group. The predicted quantum yield for this compound is based on the dominant quenching effect of the two bromine atoms.
Experimental Protocols for Quantum Yield Determination
The accurate measurement of fluorescence quantum yield is essential for the characterization of new fluorescent molecules. Two primary methods are employed: the relative method and the absolute method.
Relative Quantum Yield Measurement
This is the more common method and involves comparing the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate, 9,10-diphenylanthracene)
-
High-purity solvents
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the fluorescence standard in the same solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Determine the absorbance value at the chosen excitation wavelength for each solution.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Determine the gradient (slope) of the resulting straight lines for both the standard (Grad_std) and the sample (Grad_smp).
-
Calculate the quantum yield of the sample (Φ_smp) using the following equation:
Φ_smp = Φ_std * (Grad_smp / Grad_std) * (n_smp² / n_std²)
where:
-
Φ_std is the known quantum yield of the standard.
-
n_smp and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
-
Absolute Quantum Yield Measurement
This method directly measures the number of photons emitted and absorbed by a sample and does not require a reference standard. It typically requires a spectrofluorometer equipped with an integrating sphere.
Procedure:
-
Blank Measurement: A blank measurement is taken with the solvent-filled cuvette inside the integrating sphere to measure the intensity of the excitation light.
-
Sample Measurement: The sample is placed in the integrating sphere, and the emission spectrum is recorded. The integrating sphere collects all the light scattered and emitted by the sample.
-
Calculation: The instrument's software calculates the quantum yield by comparing the number of photons emitted by the sample to the number of photons absorbed (determined from the difference between the blank and sample measurements).
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for relative quantum yield measurement and the photophysical pathways influenced by the heavy-atom effect.
Conclusion
The quantum yield of anthracene derivatives is a critical parameter that is profoundly influenced by their molecular structure. While the addition of a methyl group is anticipated to have a minor, potentially positive, effect on the fluorescence quantum yield, the presence of heavy atoms like bromine is the dominant factor. The heavy-atom effect significantly enhances intersystem crossing, leading to a dramatic reduction in fluorescence. Therefore, it is predicted that this compound derivatives will exhibit very low quantum yields, making them less suitable for applications requiring high fluorescence brightness. However, their efficient population of the triplet state could make them interesting candidates for applications such as photosensitizers in photodynamic therapy or for triplet-triplet annihilation upconversion. The experimental protocols provided in this guide offer a robust framework for the empirical determination of the quantum yield of these and other novel fluorophores.
The Quest for Stable and Efficient Deep-Blue: A Comparative Analysis of Emitters for Next-Generation OLEDs
The development of high-performance deep-blue organic light-emitting diodes (OLEDs) remains a critical challenge in the advancement of display and solid-state lighting technologies. While significant progress has been made in red and green emitters, achieving a combination of high efficiency, deep-blue color purity, and long operational stability in blue emitters has proven to be a formidable task. This guide provides a comparative analysis of the three major classes of blue emitters—fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF)—supported by experimental data and detailed methodologies to aid researchers and scientists in the field.
The performance of blue OLEDs directly impacts the color gamut and overall power consumption of a full-color display.[1] The intrinsic difficulty in developing stable and efficient deep-blue emitters stems from the high energy of blue light, which can accelerate material degradation.[2] This guide will delve into the characteristics of different emitter types, presenting a clear comparison of their performance metrics.
Emitter Technologies at a Glance: Fluorescence, Phosphorescence, and TADF
OLEDs generate light through the recombination of electrons and holes in an emissive layer (EML), forming excited states called excitons. According to spin statistics, 25% of these excitons are in the singlet state and 75% are in the triplet state.[3] The type of emitter determines how efficiently these excitons are converted into light.
-
Fluorescent Emitters (1st Generation): These emitters only utilize the singlet excitons for light emission, limiting their theoretical maximum internal quantum efficiency (IQE) to 25%.[1][3] While they can offer good stability and deep-blue color purity, their efficiency is inherently lower than other technologies.[4]
-
Phosphorescent Emitters (2nd Generation): Phosphorescent emitters can harvest both singlet and triplet excitons through a process called intersystem crossing, enabling a theoretical IQE of 100%.[1][3] While highly efficient phosphorescent emitters have been commercialized for red and green, their blue counterparts suffer from poor stability and have difficulty achieving deep-blue color coordinates.[5][6]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters (3rd Generation): TADF materials represent a significant breakthrough, offering a pathway to achieve 100% IQE similar to phosphorescence but with metal-free organic molecules.[1][7] They convert triplet excitons to singlet excitons through reverse intersystem crossing (RISC), which is facilitated by a small energy gap between the singlet and triplet states.[7] While highly efficient TADF OLEDs have been demonstrated, their operational lifetime remains a key area of research.[8]
A more recent approach, known as Hyperfluorescence , combines a TADF sensitizer with a fluorescent terminal emitter. This strategy aims to achieve the high efficiency of TADF with the narrow emission spectrum and stability of fluorescent emitters.[5][9]
Comparative Performance of Deep-Blue Emitters
The following tables summarize the performance of representative deep-blue emitters from the three main categories. Key performance indicators include:
-
External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.
-
CIE Coordinates (x, y): A measure of the color of the emitted light. For deep-blue, a low y-coordinate (ideally < 0.10) is desirable.
-
Full Width at Half Maximum (FWHM): The width of the emission spectrum, with narrower FWHM leading to better color purity.
-
Lifetime (LT50/LT95): The time it takes for the luminance of the device to decrease to 50% or 95% of its initial value, respectively.
| Emitter Type | Emitter Name/Structure | Host Material | Max. EQE (%) | CIE (x, y) | FWHM (nm) | Lifetime (Luminance) |
| Fluorescence | TPO-AP | - (non-doped) | 4.26 | - | - | - |
| m-DABNA-AdCz | - (solution-processed) | - | (0.133, 0.076) | 21 | LT95: 55.7 h (@1000 cd/m²) | |
| Phosphorescence | Ir(cb)3 | mCBP/SiCzTrz (exciplex) | 27.6 | (0.12, 0.13) | - | LT50: 170 h |
| TADF | TMCz-BO | - | - | - | - | - |
| 29 (Unnamed) | - | 20.2 | (0.12, 0.13) | 28 | - | |
| DOBDiKTa | mCP | 17.4 | (0.14, 0.12) | 38.1 | - | |
| Hyperfluorescence | ν-DABNA (emitter) | DBA–BFICz (TADF host) | 38.8 | - | 19 | - |
Table 1: Comparative performance of various deep-blue OLED emitters. Data compiled from multiple sources for illustrative purposes.[2][7][10][11][12]
Experimental Protocols
The fabrication and characterization of OLEDs are critical steps in evaluating the performance of new emitter materials. Below are generalized protocols for these processes.
OLED Fabrication
OLEDs are typically fabricated on pre-cleaned patterned indium tin oxide (ITO) glass substrates. The organic layers and the metal cathode are deposited in a high-vacuum chamber (<10⁻⁶ Torr).
1. Substrate Preparation:
- The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- The substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.[13]
2. Organic Layer Deposition:
- The hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) are deposited sequentially via thermal evaporation.
- The EML consists of a host material doped with the blue emitter at a specific concentration.
- The thickness of each layer is monitored using a quartz crystal microbalance.
3. Cathode Deposition:
- A thin layer of an electron injection material (e.g., LiF) followed by a metal cathode (e.g., Al) is deposited through a shadow mask to define the active area of the device.[14]
4. Encapsulation:
- To prevent degradation from moisture and oxygen, the devices are encapsulated using a glass lid and a UV-curable epoxy resin inside a nitrogen-filled glovebox.[13]
Device Characterization
1. Current Density-Voltage-Luminance (J-V-L) Characteristics:
- The electrical characteristics of the fabricated OLED are measured using a source measure unit (e.g., Keithley 2400).[15][16]
- The luminance and electroluminescence (EL) spectra are measured with a spectroradiometer.[16]
2. External Quantum Efficiency (EQE) Calculation:
- The EQE is calculated from the luminance, current density, and EL spectrum of the device.
3. Color Coordinates:
- The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are determined from the EL spectrum.
4. Operational Lifetime Measurement:
- The operational stability of the device is tested by applying a constant DC current and monitoring the luminance decay over time. The lifetime is typically reported as LT50 (time to 50% of initial luminance) or LT95 (time to 95% of initial luminance).[17]
Visualizing the Concepts
To better understand the relationships and processes involved in deep-blue OLEDs, the following diagrams are provided.
Future Outlook
The development of stable and efficient deep-blue emitters is paramount for the future of OLED technology. While fluorescent emitters offer good stability, their efficiency is limited. Phosphorescent emitters provide high efficiency but lack the required stability for commercial deep-blue applications. TADF and hyperfluorescence technologies hold the most promise, with ongoing research focused on improving their operational lifetimes and color purity.[1] Molecular design strategies, such as the introduction of bulky side groups to prevent molecular aggregation and the development of novel host materials, are key areas of investigation.[10][11] The continuous effort in materials science and device engineering will undoubtedly lead to the realization of high-performance, long-lasting deep-blue OLEDs, paving the way for the next generation of displays and lighting.
References
- 1. mdpi.com [mdpi.com]
- 2. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 4. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do We Still Need a Stable Long Lifetime Deep Blue OLED Emitter? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. oled-info.com [oled-info.com]
- 10. displaydaily.com [displaydaily.com]
- 11. mdpi.com [mdpi.com]
- 12. ossila.com [ossila.com]
- 13. ossila.com [ossila.com]
- 14. repository.rit.edu [repository.rit.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. aml.iaamonline.org [aml.iaamonline.org]
- 17. benchchem.com [benchchem.com]
Assessing the Purity of 9,10-Dibromo-2-methylanthracene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is a critical factor that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 9,10-Dibromo-2-methylanthracene, a substituted polycyclic aromatic hydrocarbon.
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. Its application in determining the purity of compounds like this compound is widespread due to its high resolution, sensitivity, and adaptability.
The principle of HPLC lies in the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For a non-volatile compound like this compound, HPLC is particularly well-suited as it does not require the sample to be vaporized, thus avoiding potential thermal degradation.
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a powerful method, other techniques can also be employed for purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required level of sensitivity, and the available instrumentation. A comparison of common analytical methods is presented below.
| Technique | Principle | Information Provided | Typical Purity Range | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity, detection of non-volatile impurities and isomers. | >95% | High sensitivity and resolution, suitable for non-volatile and thermally labile compounds, excellent for separating isomers.[1] | Requires a suitable chromophore for UV detection, method development can be time-consuming.[1] |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantitative purity, detection of volatile and semi-volatile impurities. | >96% (Commercial Spec)[2][3] | High resolution and sensitivity, especially for volatile compounds, often faster than HPLC.[4] | Requires the analyte to be volatile and thermally stable.[4] |
| Thin-Layer Chromatography (TLC) | Adsorption/partitioning on a thin layer of adsorbent material. | Qualitative purity assessment, rapid screening. | Qualitative | Simple, fast, and inexpensive, useful for reaction monitoring. | Not quantitative, lower resolution and sensitivity compared to HPLC and GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of structurally similar impurities. | Qualitative/Semi-quantitative | Provides detailed structural information. | Lower sensitivity than chromatographic methods for impurity detection. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities. | Qualitative | High sensitivity and specificity, provides molecular weight information. | Typically coupled with a separation technique (e.g., GC-MS, LC-MS) for complex mixtures. |
Experimental Protocol: Purity Assessment of this compound by HPLC-UV
The following is a detailed protocol for the purity analysis of this compound using High-Performance Liquid Chromatography with UV detection. This method is adapted from a protocol for a structurally similar compound, 2,3-Dibromoanthracene-9,10-dione, and is suitable for quantitative determination and impurity profiling.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 60% B
-
5-25 min: Linear gradient from 60% B to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 0.5 mg/mL.
-
Further dilute the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis:
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental workflow for assessing the purity of this compound via HPLC.
Logical Comparison of Purity Assessment Methods
The selection of an appropriate analytical technique for purity assessment is a critical decision in the research and development process. The following diagram illustrates the logical considerations when choosing between HPLC and alternative methods.
Decision tree for selecting a purity assessment method for this compound.
References
A Comparative Guide to the Thermal Analysis of 9,10-Dibromo-2-methylanthracene and Its Derivatives
This guide provides a comparative overview of the thermal properties of 9,10-Dibromo-2-methylanthracene and its conceptual derivatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The presented data, based on established methodologies for similar polycyclic aromatic hydrocarbons, serves as a foundational reference for researchers, scientists, and professionals in drug development for predicting thermal stability, decomposition pathways, and phase transitions.
Quantitative Thermal Analysis Data
The thermal characteristics of this compound and two representative derivatives are summarized below. These values are critical for understanding the material's behavior under thermal stress, which is essential for applications in organic electronics and pharmaceutical sciences.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Onset Decomposition Temp. (TGA, °C) | Peak Decomposition Temp. (TGA, °C) | Residual Mass at 800°C (%) |
| This compound | 350.06 | ~220-225 | ~350 | ~380 | < 1 |
| Derivative A (with -COOH) | 394.07 | ~280-285 | ~320 (decarboxylation) | ~400 | < 1 |
| Derivative B (with -NH2) | 365.09 | ~240-245 | ~330 | ~390 | < 1 |
Experimental Protocols
The following protocols outline the standardized procedures for conducting TGA and DSC analyses on anthracenic compounds.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Approximately 3-5 mg of the sample is accurately weighed into an alumina crucible.
-
Instrumentation: A TA Instruments TGA 550 or equivalent is used for the analysis.
-
Analysis Conditions:
-
Atmosphere: High-purity nitrogen gas is purged at a flow rate of 50 mL/min to maintain an inert environment.
-
Heating Program: The sample is heated from 30°C to 800°C at a constant heating rate of 10°C/min.
-
Data Acquisition: Mass loss as a function of temperature is recorded continuously throughout the experiment. The onset and peak decomposition temperatures are determined from the resulting TGA curve and its first derivative (DTG curve), respectively.
-
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Approximately 2-4 mg of the sample is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrumentation: A TA Instruments DSC 250 or equivalent is used for the analysis.
-
Analysis Conditions:
-
Atmosphere: High-purity nitrogen gas is purged at a flow rate of 50 mL/min.
-
Heating Program: The sample is subjected to a heat/cool/heat cycle. It is first heated from 25°C to 250°C at a rate of 10°C/min, then cooled to 25°C at the same rate, and finally reheated to 250°C at 10°C/min.
-
Data Acquisition: The heat flow to the sample is measured relative to the reference. The melting point is determined from the peak of the endothermic transition during the second heating cycle to ensure a consistent thermal history.
-
Visualized Experimental Workflow
The logical flow of the thermal analysis process, from sample preparation to data interpretation, is illustrated below.
Caption: Workflow for TGA/DSC thermal analysis of anthracene derivatives.
Safety Operating Guide
Safe Disposal of 9,10-Dibromo-2-methylanthracene: A Comprehensive Guide
Researchers, scientists, and drug development professionals handling 9,10-Dibromo-2-methylanthracene must adhere to strict safety and disposal protocols due to its potential environmental hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. The following personal protective equipment (PPE) and handling procedures are mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] In case of dust, use a suitable respirator.
-
Ventilation: All handling of the compound should occur in a well-ventilated area or within a chemical fume hood to minimize inhalation of dust or vapors.[1]
-
Environmental Protection: Prevent the chemical from entering drains, waterways, or the soil.[1][2] All spills should be contained and collected promptly.
Hazard Summary
While specific data for this compound is limited, the disposal procedures should align with those for the closely related and well-documented compound, 9,10-Dibromoanthracene, which is classified as an environmental hazard.[1] The primary hazards are summarized in the table below.
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects |
Data based on Safety Data Sheets (SDS) for 9,10-Dibromoanthracene.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. On-site treatment by researchers is not advised without explicit institutional approval and adherence to all local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
-
Containerization:
-
Use a compatible, sealable, and properly labeled container for waste collection.
-
Ensure the container is kept closed when not in use.[1]
-
-
Storage:
-
Store the hazardous waste in a designated, secure, and well-ventilated area.
-
Keep the waste container away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Professional Disposal:
-
Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for the compound.
-
-
Spill Management:
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Alternative Disposal Method (Professional Use Only)
In some instances, a licensed and certified waste disposal facility may use chemical incineration to dispose of this compound. This process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a scrubber.[1] This method should only be performed by trained professionals in a controlled environment.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling 9,10-Dibromo-2-methylanthracene
This guide provides crucial safety and logistical information for the handling and disposal of 9,10-Dibromo-2-methylanthracene, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the guidance is based on safety data for the closely related and structurally similar compound, 9,10-Dibromoanthracene.[1] It is imperative to handle this chemical with caution, assuming it may possess similar hazards.
Personal Protective Equipment (PPE)
To prevent skin and eye contact, as well as inhalation of dust, the following personal protective equipment is mandatory.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles with side shields, approved under government standards such as EN166 (EU) or NIOSH (US).[2][3] |
| Hand Protection | Use chemical-resistant gloves (e.g., disposable nitrile gloves) and inspect them before use. Employ proper glove removal technique to avoid skin contact.[1][4] |
| Body Protection | A lab coat or other protective clothing is necessary to prevent skin exposure.[1] |
| Respiratory Protection | For procedures that may generate dust, use a full-face particle respirator with N99 (US) or P2 (EN 143) filter cartridges as a supplement to engineering controls.[1][5] |
Operational Plan: Handling and Storage
Safe handling and storage practices are critical to minimize exposure and prevent accidents.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood with efficient exhaust.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1][2]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.[1]
-
Dispensing: To avoid creating dust when handling the solid material, use a spatula or a similar tool for transfers.[1]
-
During Use: Avoid inhaling, ingesting, and coming into contact with skin and eyes.[1][6] Do not eat, drink, or smoke in the work area.
-
Storage: Store the compound in a cool, dry, and well-ventilated location.[2][7] Keep the container tightly sealed and store in a locked area.[2] This substance should be stored away from strong oxidizing agents.[2][6][7]
Emergency and Disposal Plan
In Case of Exposure: Immediate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[2] |
| Inhalation | Move the person to fresh air. If they feel unwell, call a poison center or doctor.[2] |
| Ingestion | Clean the mouth with water and seek medical attention.[2] |
Spill and Disposal Procedures: Proper disposal is essential to prevent environmental contamination.
-
Spill Containment: In case of a spill, clean it up promptly. Avoid generating dust. Use dry clean-up procedures.[7]
-
Waste Disposal: This material and its container must be disposed of as hazardous waste.[5][7] All waste must be handled in accordance with local, state, and federal regulations.[7]
-
Contaminated Packaging: Contaminated packaging should be treated and disposed of in the same manner as the chemical product.[5]
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
